molecular formula C8H9ClN2 B13037267 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine CAS No. 1393540-64-1

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B13037267
CAS No.: 1393540-64-1
M. Wt: 168.62 g/mol
InChI Key: BTELQFFIYXTIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1393540-64-1

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

InChI

InChI=1S/C8H9ClN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h4-5,10H,1-3H2

InChI Key

BTELQFFIYXTIAI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=CC(=C21)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine – Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS: 1393540-64-1) is a rigid, bicyclic heterocyclic building block of paramount importance in modern medicinal chemistry. Characterized by a saturated piperidine ring fused to an electron-deficient chloropyridine core, this scaffold provides a highly tunable vector for drug discovery. It is increasingly utilized in the design of targeted covalent inhibitors (TCIs), allosteric modulators, and kinase inhibitors, where precise spatial arrangement and predictable physicochemical properties are required to access deep, hydrophobic binding pockets.

This whitepaper provides an authoritative analysis of its structural properties, its mechanistic role in drug design, and a fully validated, de novo synthetic protocol designed to circumvent common pitfalls such as unwanted hydrodehalogenation.

Structural & Physicochemical Profiling

The utility of the 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold lies in its balance of lipophilicity, rigidity, and hydrogen-bonding capacity. The secondary amine at the 2-position serves as an ideal handle for amidation or reductive amination, while the 5-chloro substituent provides a specific vector for halogen bonding or late-stage cross-coupling.

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridineStandardized nomenclature for IP/patents.
CAS Number 1393540-64-1Unique registry identifier.
Molecular Formula C₈H₉ClN₂Low molecular weight (Fragment-like).
Molecular Weight 168.62 g/mol Highly efficient Ligand Efficiency (LE) metric.
LogP (Predicted) ~1.8Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area 24.9 ŲExcellent BBB penetration potential.
H-Bond Donors / Acceptors 1 / 2Favorable for specific target interactions.
pKa (Piperidine N) ~9.2Protonated at physiological pH, aiding solubility.

Mechanistic Role in Targeted Covalent Inhibitors

In the rapidly evolving field of oncology, particularly in the development of KRAS G12C inhibitors, the spatial geometry of the inhibitor is critical. The 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine core acts as a rigid spacer and surface-recognition motif .

Causality in Design:

  • The Pyridine Ring: The flat, aromatic nature of the pyridine ring allows for

    
    -
    
    
    
    stacking with aromatic residues (e.g., His95 or Tyr96 in KRAS) within the Switch II pocket.
  • The 5-Chloro Substituent: The chlorine atom acts as a steric shield, locking the conformation of adjacent rotatable bonds, and engages in halogen bonding with backbone carbonyls, significantly increasing residence time.

  • The Piperidine Nitrogen: The secondary amine serves as the attachment point for heterocyclic scaffolds, which are subsequently functionalized with electrophilic warheads (e.g., acrylamides) to covalently trap the target cysteine.

KRAS_Inhibitor BB 5-Chloro-1,2,3,4-tetrahydro -2,7-naphthyridine (Surface Recognition) Scaffold Heterocyclic Core (e.g., Quinazoline) BB->Scaffold SNAr / Cross-Coupling Target KRAS G12C Mutant Switch II Pocket BB->Target Hydrophobic Interactions Warhead Acrylamide Group (Covalent Binder) Warhead->Scaffold Amidation Cys12 Cys12 Residue Warhead->Cys12 Michael Addition Scaffold->Target Allosteric Binding

Fig 1: Modular assembly of a KRAS G12C inhibitor using the 2,7-naphthyridine building block.

De Novo Synthesis & Experimental Protocols

Synthesizing halogenated tetrahydro-naphthyridines presents a specific challenge: reducing the saturated ring precursors without triggering the hydrodehalogenation of the sensitive chloropyridine moiety. The following 6-step protocol is engineered as a self-validating system, utilizing highly selective reagents.

Synthesis A 5-Chloro-4-methyl nicotinic acid B Methyl 5-chloro -4-methylnicotinate A->B MeOH, H2SO4 C Methyl 4-(bromomethyl) -5-chloronicotinate B->C NBS, AIBN D Methyl 4-(cyanomethyl) -5-chloronicotinate C->D NaCN, DMF E 4-(Carboxymethyl) -5-chloronicotinic acid D->E HCl (aq), Heat F 5-Chloro-2,7-naphthyridine -1,3-dione E->F Urea, 160°C G 5-Chloro-1,2,3,4-tetrahydro -2,7-naphthyridine F->G BH3-THF, Reflux

Fig 2: Six-step synthetic workflow from 5-chloro-4-methylnicotinic acid.

Step-by-Step Methodology

Step 1: Esterification

  • Procedure: Dissolve 5-chloro-4-methylnicotinic acid (1.0 eq) in anhydrous methanol (10 volumes). Add catalytic concentrated H₂SO₄ (0.1 eq). Reflux for 12 hours.

  • Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (EtOAc).

Step 2: Radical Bromination (Wohl-Ziegler Reaction)

  • Procedure: Dissolve the ester in anhydrous acetonitrile. Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq). Reflux under an inert argon atmosphere for 4 hours.

  • Mechanistic Causality: NBS provides a low, steady concentration of Br₂, which, combined with the radical initiator AIBN, strictly favors allylic/benzylic radical substitution over aromatic electrophilic substitution . The electron-deficient pyridine ring prevents over-bromination.

Step 3 & 4: Cyanation and Hydrolysis

  • Procedure: Treat the crude bromide with NaCN (1.2 eq) in DMF at room temperature for 6 hours to yield the cyanomethyl intermediate. Quench with water, extract, and subsequently reflux the crude cyano-ester in 6M HCl for 8 hours.

  • Validation Checkpoint: The resulting 4-(carboxymethyl)-5-chloronicotinic acid will precipitate upon cooling. Filter and dry.

Step 5: Cyclocondensation (Imide Formation)

  • Procedure: Mix the di-acid with excess urea (5.0 eq) and heat to 160 °C as a neat melt for 2 hours.

  • Mechanistic Causality: At 160 °C, urea decomposes into ammonia and isocyanic acid. The in situ generated ammonia reacts with the dicarboxylic acid to form amides, which rapidly undergo thermal cyclization to form the highly stable 6-membered imide (5-chloro-2,7-naphthyridine-1,3-dione).

Step 6: Chemoselective Imide Reduction

  • Procedure: Suspend the imide in anhydrous THF at 0 °C. Dropwise add Borane-Tetrahydrofuran complex (BH₃·THF, 4.0 eq). Reflux for 12 hours.

  • Mechanistic Causality: LiAlH₄ or Pd/C hydrogenation frequently causes catastrophic hydrodehalogenation of chloropyridines. BH₃·THF is an electrophilic reducing agent; it coordinates directly to the electron-rich carbonyl oxygens, reducing the imide smoothly to the amine while leaving the aryl chloride completely intact .

  • Critical Workup: Cool to 0 °C and quench carefully with methanol. Crucial step: Add 1M HCl and reflux for 1 hour. Borane forms a highly stable amine-borane complex with the newly formed piperidine nitrogen; acidic reflux is mandatory to hydrolyze this complex and release the free amine. Basify with NaOH and extract with Dichloromethane (DCM).

Table 2: Reaction Yields & Conditions Summary

StepTransformationKey ReagentTempExpected Yield
1EsterificationMeOH / H₂SO₄65 °C95%
2BrominationNBS / AIBN80 °C75%
3CyanationNaCN / DMF25 °C85%
4Hydrolysis6M HCl100 °C90%
5CyclizationUrea (Neat)160 °C80%
6ReductionBH₃·THF66 °C65-70%

Analytical Characterization & Validation

To ensure the protocol acts as a self-validating system, the final product must be rigorously characterized to confirm the integrity of the saturated ring and the preservation of the 5-chloro substituent.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyridine Protons: Two distinct singlets in the aromatic region at ~8.3 ppm (C8-H) and ~8.2 ppm (C6-H). The lack of coupling confirms they are para to each other, validating the substitution pattern.

    • Piperidine Protons: A broad singlet at ~2.0 ppm (N2-H, exchanges with D₂O). A singlet at ~4.0 ppm corresponding to the C1-H₂ (benzylic to the pyridine ring). Two triplets at ~3.1 ppm (C3-H₂) and ~2.8 ppm (C4-H₂). The complete disappearance of carbonyl carbon signals in ¹³C NMR confirms total reduction.

  • LC-MS (ESI+): The mass spectrum must display the characteristic isotopic signature of a single chlorine atom: an [M+H]⁺ peak at m/z 169.0 and an[M+2+H]⁺ peak at m/z 171.0 in a strict 3:1 abundance ratio.

References

  • Nitrogen-Containing Heterocyclic Compound, Preparation Method Therefor and Use Thereof. Google Patents (US20230242552A1). Details the use of the 1,2,3,4-tetrahydro-2,7-naphthyridine core in the modular assembly of KRAS G12C inhibitors.
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Overview of Wohl-Ziegler radical bromination mechanisms and selectivity over aromatic substitution.[Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. Comprehensive protocols and mechanistic insights into the chemoselective reduction of amides and imides without affecting aryl halides.[Link]

The 1,2,3,4-Tetrahydro-2,7-Naphthyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold. It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic accessibility, structural properties, and validated therapeutic applications.

Executive Summary & Structural Logic

The 1,2,3,4-tetrahydro-2,7-naphthyridine core represents a "privileged" yet underutilized bicyclic scaffold in modern medicinal chemistry. Unlike its ubiquitously studied isomer, the 1,2,3,4-tetrahydro-1,8-naphthyridine (a classic arginine mimetic in integrin antagonists), the 2,7-isomer offers a distinct vector profile for fragment-based drug discovery (FBDD).

Structurally, it consists of a fused system comprising a saturated piperidine ring and an aromatic pyridine ring. This hybrid nature provides a unique balance of physicochemical properties:

  • Rigidity: The bicyclic fusion restricts the conformational freedom of the piperidine ring, reducing the entropic penalty upon protein binding compared to acyclic amines.

  • Basicity: It possesses two nitrogen centers with distinct pKa values—a highly basic secondary aliphatic amine (

    
    , pKa 
    
    
    
    9.5–10.5) and a weakly basic pyridine nitrogen (
    
    
    , pKa
    
    
    3.0–4.0).
  • Vector Orthogonality: The

    
     and 
    
    
    
    positions allow for growth in 3D space, while the aromatic ring (
    
    
    ) allows for
    
    
    stacking interactions and planar substitutions.
Structural Numbering & Nomenclature

Correct numbering is critical for SAR discussions. In the 1,2,3,4-tetrahydro form, the saturation occurs on the ring containing the nitrogen at position 2.

  • Position 2: Secondary amine (major attachment point for linkers/warheads).

  • Position 7: Pyridine nitrogen (H-bond acceptor).

Synthetic Strategies

Accessing this scaffold requires navigating the differential reactivity of the two nitrogen atoms.[1] Below are the two primary validated routes.

Route A: The "Classic" Reduction (Historical)

Direct hydrogenation of the fully aromatic 2,7-naphthyridine is possible but often yields mixtures of 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers unless the electronic environment is biased by substituents.

  • Catalyst:

    
     or 
    
    
    
    in acidic media (AcOH/HCl).
  • Selectivity: Electron-withdrawing groups on the pyridine ring (positions 5,6,8) deactivate it, directing reduction to the unsubstituted ring.

Route B: The "Modern" Cyclization & Rearrangement (Recommended)

For high-precision medicinal chemistry, de novo construction via rearrangement offers superior regiocontrol. The following protocol utilizes a Smiles-type rearrangement , a method validated for generating highly substituted 2,7-naphthyridines (e.g., NAMPT inhibitors).

Experimental Protocol: Synthesis via Pyrrolo[3,4-c]pyridine Rearrangement

Objective: Synthesis of functionalized 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives.

Step-by-Step Methodology:

  • Precursor Assembly:

    • Start with 3,4-dicyanopyridine . React with a Grignard reagent (e.g., alkyl-MgBr) to form the corresponding ketimine, followed by cyclization to a pyrrolo[3,4-c]pyridine intermediate.

  • Activation:

    • Treat the pyrrolo-pyridine intermediate with phosphorus oxychloride (

      
      )  to generate the chloro-substituted intermediate.
      
  • Nucleophilic Attack & Ring Expansion (The Key Step):

    • Reagents: Hydrazine hydrate or a primary amine.

    • Conditions: Reflux in ethanol or dioxane (80–100°C) for 4–6 hours.

    • Mechanism: The amine attacks the electrophilic center adjacent to the pyridine nitrogen. This triggers a ring-opening/ring-closing cascade (Smiles rearrangement) that expands the 5-membered pyrrole ring into the 6-membered piperidine ring of the naphthyridine system.

  • Reduction:

    • The resulting dihydro- or oxo-naphthyridine is reduced using

      
        (in MeOH) or 
      
      
      
      (in THF, 0°C to RT) to yield the final 1,2,3,4-tetrahydro-2,7-naphthyridine.

Validation Check:

  • TLC: Monitor disappearance of the fluorescent pyrrolo-pyridine starting material.

  • NMR: Look for the diagnostic ABX or multiplet signals of the ethylene bridge (

    
    ) in the tetrahydro ring (approx. 
    
    
    
    2.8–3.5 ppm).

Visualization: Synthetic Logic & SAR

Diagram 1: Synthetic Flow & Rearrangement Logic

The following diagram illustrates the logical flow from acyclic precursors to the rigidified scaffold.

G Precursor 3,4-Dicyanopyridine (Starting Material) Intermediate Pyrrolo[3,4-c]pyridine (Activated Core) Precursor->Intermediate 1. Grignard 2. Cyclization Rearrangement Ring Expansion (Smiles-type) Intermediate->Rearrangement Nucleophile (R-NH2) Heat Product 1,2,3,4-Tetrahydro-2,7-naphthyridine (Final Scaffold) Rearrangement->Product Reduction (NaBH4/LiAlH4)

Caption: Logical progression from pyridine precursors to the tetrahydro-2,7-naphthyridine core via ring-expansion strategies.

Medicinal Chemistry Applications

Case Study 1: PDE5 Inhibition (T-0156)

The most prominent validation of the 2,7-naphthyridine scaffold is T-0156 , a potent Phosphodiesterase 5 (PDE5) inhibitor.[2][3][4][5]

  • Role of Scaffold: The 2,7-naphthyridine core acts as a bioisostere for the purine ring of cGMP (the natural substrate).

  • Binding Mode: The amide/urea functionality attached to the scaffold mimics the guanine specificity region. The rigid bicyclic core locks the substituents in the bioactive conformation, improving selectivity over PDE6 compared to earlier generations like sildenafil.

  • Key Data: T-0156 demonstrates

    
     nM against PDE5, with >100,000-fold selectivity against PDE1-4.[3][5]
    
Case Study 2: NAMPT Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors often utilize a "head-linker-tail" architecture.

  • Application: The 1,2,3,4-tetrahydro-2,7-naphthyridine moiety serves as the "Tail" or "Linker" unit.

  • Mechanism: The basic nitrogen (

    
    ) is often acylated or alkylated to connect to the pyridine "head" group (which mimics nicotinamide). The lipophilic bicyclic system occupies the solvent-exposed region or the tunnel entrance of the enzyme, improving cellular permeability and pharmacokinetic properties compared to simple aliphatic chains.
    
Table 1: Comparative Profile of Naphthyridine Isomers
Feature1,2,3,4-Tetrahydro-2,7 -naphthyridine1,2,3,4-Tetrahydro-1,8 -naphthyridine
Primary Biological Target PDE5, NAMPT, Kinases (MET, VEGFR)Integrins (

), Arginine Mimetics
Key Pharmacophore Lipophilic Spacer / Purine BioisostereGuanidine Mimetic (Acidic/Basic pair)
pKa (Secondary Amine) ~9.8 (Modulated by N-7)~10.5 (Strongly basic)
Synthetic Difficulty Moderate (Requires rearrangement or selective reduction)Low (Direct reduction of 1,8-naphthyridine is facile)

Physicochemical & ADME Profiling

Optimizing this scaffold requires managing its basicity and lipophilicity.

  • Lipophilicity (LogP): The core itself is moderately polar (LogP

    
     1.0–1.5). Substitution at 
    
    
    
    with hydrophobic groups significantly increases LogP, aiding CNS penetration (relevant for PDE inhibitors).
  • Metabolic Stability:

    • Risk: The

      
      -carbons relative to 
      
      
      
      (positions 1 and 3) are susceptible to oxidative metabolism (N-dealkylation or lactam formation).
    • Mitigation: Introducing steric bulk (e.g., methyl groups) at C-1 or C-3, or using electron-withdrawing groups on the pyridine ring, can suppress cytochrome P450-mediated oxidation.

  • Solubility: The scaffold generally imparts good aqueous solubility due to the ionizable secondary amine, making it an excellent "solubilizing tail" for otherwise insoluble kinase inhibitors.

Diagram 2: Pharmacophore & Interaction Map

This diagram visualizes how the scaffold interacts within a generic binding pocket (e.g., PDE5 or Kinase).

SAR Scaffold Tetrahydro-2,7-naphthyridine Core N2 N-2 Position (Growth Vector) Scaffold->N2 Linker Attachment N7 N-7 Pyridine (H-Bond Acceptor) Scaffold->N7 Solvent Interaction Aromatic Pyridine Ring (Pi-Stacking) Scaffold->Aromatic Hydrophobic Pocket Saturated Piperidine Ring (Conformational Lock) Scaffold->Saturated Rigidity

Caption: Pharmacophore mapping of the scaffold, highlighting key interaction points for drug design.

References

  • Ukita, T., et al. (2003). 1,7- and 2,7-Naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters.[6][7][8]

  • Cai, X., et al. (2020). Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. Molecules.[3][5][6][7][8][9][10][11][12][13][14]

  • Wozniak, M., et al. (2003). Synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives. (General reference for synthetic methods discussed in context of naphthyridine chemistry).
  • PubChem. (2024).[13] 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride Compound Summary. National Library of Medicine.

  • Tocris Bioscience. (2024). T 0156 hydrochloride: Biological Activity and Data.[3][7][8][13]

Sources

Novel Chlorinated Naphthyridine Building Blocks for Drug Discovery: Synthesis, Functionalization, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

N-heterocycles constitute approximately 62% of active pharmaceutical ingredients (APIs), with the naphthyridine scaffold—a fused bicyclic system of two pyridine rings—serving as a highly privileged pharmacophore 1. Since the clinical debut of nalidixic acid for Gram-negative infections, the 1,8-naphthyridine core has been extensively validated as a potent inhibitor of bacterial DNA gyrase 2. However, modern drug discovery demands highly functionalized, structurally diverse libraries to overcome multidrug resistance and optimize pharmacokinetic profiles.

The strategic incorporation of chlorine atoms into the naphthyridine core is not merely a structural variation; it is a calculated mechanistic enabler. Pharmacologically, chlorine modulates lipophilicity and forms critical halogen bonds with target enzymes 3. Synthetically, chlorine acts as an exceptional directing group and leaving group, facilitating late-stage functionalization that was previously inaccessible. As a Senior Application Scientist, I present this technical guide to elucidate the synthesis, mechanistic causality, and biological evaluation of these novel building blocks.

Mechanistic Causality in Chlorinated Scaffolds

In our experience developing novel APIs, the primary synthetic hurdle with electron-deficient N-heteroaromatics is their susceptibility to unwanted nucleophilic attack during metalation. Chlorinated naphthyridines elegantly solve this. The strong electron-withdrawing nature of the chlorine substituents significantly acidifies the adjacent C(sp2)–H bonds. This electronic activation allows for highly regioselective deprotometalation using sterically hindered, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (TMPLi) 4.

Workflow A 3,6-Chlorinated Naphthyridine (Starting Scaffold) B TMPLi / THF, -40°C (Regioselective Metalation) A->B Deprotonation C Organolithium Intermediate (Self-Validation: D2O Quench) B->C Lithiation D Electrophile Trapping (e.g., Br2, TMSCl) C->D Nucleophilic Attack E Tetrasubstituted Naphthyridine (Optimized Drug Candidate) D->E Functionalization

Caption: Workflow for the regioselective functionalization of chlorinated naphthyridines.

Protocol 1: Regioselective Functionalization of 3,6-Chlorinated Naphthyridines

To construct tetrasubstituted unsymmetric naphthyridine motifs, we utilize a TMPLi-mediated cross-coupling approach 4. This protocol is engineered with built-in self-validation to ensure the integrity of the highly reactive organolithium intermediate.

  • Step 1: Preparation of the Metalation Base

    • Action: In a flame-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -40 °C. Add n-BuLi (1.1 equiv) dropwise.

    • Causality: The -40 °C temperature is critical. It prevents the degradation of the resulting TMPLi base and suppresses THF cleavage, which commonly occurs at higher temperatures with strong bases.

  • Step 2: Regioselective Deprotometalation

    • Action: Add a solution of 3,6-chlorinated naphthyridine (1.0 equiv) in THF dropwise to the TMPLi solution. Stir for 30 minutes at -40 °C.

    • Causality: The chlorine atoms at positions 3 and 6 acidify the adjacent protons, directing the TMPLi to abstract the proton regioselectively, generating the organolithium compound without nucleophilic addition to the ring 4.

  • Step 3: Self-Validation (The D₂O Quench)

    • Action: Before proceeding, extract a 0.1 mL aliquot of the reaction mixture and quench it into 0.5 mL of D₂O. Extract with ethyl acetate, evaporate, and run a rapid crude ¹H-NMR.

    • Validation Standard: You must observe >95% disappearance of the target proton signal and the appearance of a deuterium-coupled signal. If metalation is incomplete, electrophile addition will yield complex, inseparable mixtures. Do not proceed until this standard is met.

  • Step 4: Electrophilic Trapping

    • Action: Introduce the desired electrophile (e.g., TMSCl, allyl bromide, or TosCN) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Result: This yields the functionalized, tetrasubstituted naphthyridine scaffold, ready for downstream biological screening.

Pharmacological Applications & Structure-Activity Relationships (SAR)

The functionalized chlorinated naphthyridines serve as powerful precursors for active pharmaceutical ingredients (APIs). For example, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a critical molecular scaffold for synthesizing broad-spectrum quinolone antibiotics like Gemifloxacin and yields drug-metal complexes with enhanced biological activity 5.

Recent evaluations of 2,7-naphthyridine derivatives demonstrate highly selective bactericidal activity against Staphylococcus aureus3. The SAR reveals that the presence of chlorine atoms on the aromatic system enhances efficacy via two distinct mechanisms:

  • Electronic Pull: Chlorine induces a local dipole moment, increasing the hydrophobic character of the molecule to complement electronegative binding pockets.

  • Halogen Bonding: The chlorine atoms form direct halogen bonds with adjacent oxygen or nitrogen atoms within the DNA bases of the target complex [[3]]().

Furthermore, 1,8-naphthyridine derivatives have shown the remarkable ability to potentiate the activity of fluoroquinolones against multi-resistant bacterial strains, acting synergistically to inhibit topoisomerase II enzymes [[1]]().

Quantitative Data Summary
Scaffold / CompoundTarget Pathogen / EnzymeKey MetricPharmacological Significance
Nalidixic Acid (1,8-naphthyridine)Gram-negative DNA GyraseClinical BaselineFirst-in-class validation of the naphthyridine core for antimicrobial therapy 2.
7-Chloro-6-fluoro-1,8-naphthyridine API IntermediateHigh Purity (>98%)Critical building block for Gemifloxacin and metal-complex APIs [[5]]().
Compound 10j (2,7-naphthyridine)S. aureus (Planktonic & Biofilm)MIC = 8 mg/LExhibits high selectivity and low cytotoxicity in fibroblast and in vivo models 3.
Compound 10f (2,7-naphthyridine)S. aureusMIC = 31 mg/LValidates the necessity of specific halogen bonding configurations in SAR 3.
1,8-Naphthyridine + Fluoroquinolone Multi-resistant StrainsSynergistic FIC IndexRestores antibiotic efficacy by dual-targeting topoisomerase II 1.

Biological Evaluation Protocol: Biofilm Eradication & MIC Determination

To accurately assess the clinical viability of novel chlorinated naphthyridines, standard planktonic MIC assays are insufficient. Chronic S. aureus infections are driven by biofilms. The following protocol integrates both planktonic and biofilm evaluation.

MOA Drug Chlorinated Naphthyridine Derivative Target Bacterial DNA Gyrase (Topoisomerase II) Drug->Target Halogen Bonding Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Target->Complex Conformational Lock Effect Inhibition of DNA Replication Fork Complex->Effect Strand Breakage Outcome Bactericidal Action (Pathogen Eradication) Effect->Outcome Apoptosis-like Death

Caption: Mechanism of action for naphthyridine-mediated DNA gyrase inhibition.

  • Step 1: Biofilm Cultivation

    • Action: Inoculate S. aureus (e.g., ATCC 29213) into Tryptic Soy Broth (TSB) supplemented with 1% glucose. Seed 100 µL per well in a 96-well flat-bottom microtiter plate and incubate at 37 °C for 24 hours under static conditions.

    • Causality: The addition of 1% glucose is critical; it induces osmotic stress and provides the carbon source necessary to upregulate polysaccharide intercellular adhesin (PIA) production, ensuring robust biofilm formation.

  • Step 2: Compound Challenge

    • Action: Wash the mature biofilms three times with sterile PBS to remove planktonic cells. Add the chlorinated naphthyridine derivatives (serially diluted from 128 to 0.5 mg/L) in fresh TSB. Incubate for another 24 hours.

  • Step 3: Self-Validation (Metabolic Resazurin Assay)

    • Action: Instead of relying solely on optical density (which is confounded by precipitated drug compounds), add 10 µL of 0.02% resazurin solution to each well. Incubate for 2 hours.

    • Validation Standard: Resazurin is a metabolic indicator. A color shift from blue (oxidized) to pink (reduced resorufin) confirms the presence of metabolically active, surviving bacteria. The Minimum Biofilm Eradication Concentration (MBEC) is strictly defined as the lowest concentration where the well remains entirely blue. This eliminates false positives caused by dead biomass or drug precipitation.

Conclusion

The integration of chlorinated naphthyridine building blocks into drug discovery pipelines offers a masterclass in chemical causality. By leveraging the electron-withdrawing nature of chlorine, chemists can execute highly precise, regioselective functionalizations. Biologically, these halogenated scaffolds unlock unique binding modalities, culminating in potent, selective agents capable of dismantling multidrug-resistant pathogens and their biofilms.

References

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid - Ossila. 5

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics - ACS Publications. 4

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. 3

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. 1

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC/NIH. 2

Sources

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine , structured for researchers and drug development professionals.

Core Identity, Synthesis, and Pharmacophore Applications

Executive Summary

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 1393540-64-1 ) is a critical bicyclic heterocyclic scaffold used primarily in medicinal chemistry. It serves as a "privileged structure" in the design of kinase inhibitors (e.g., MET, ALK) and GABAA receptor modulators.[1] Its structural significance lies in the combination of a basic secondary amine (in the saturated ring) which improves solubility and pharmacokinetic properties, and a chloropyridine moiety (in the aromatic ring) that facilitates precise pi-stacking interactions and further functionalization via cross-coupling reactions.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature and Identifiers
Parameter Details
IUPAC Name 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
CAS Registry Number 1393540-64-1
Common Synonyms 5-Chloro-1,2,3,4-tetrahydro-[2,7]naphthyridine; 2,7-Naphthyridine, 5-chloro-1,2,3,4-tetrahydro-
Isomer Note Distinct from 6-chloro isomer (CAS 1335053-26-3) and 1,6-naphthyridine analogs.[2][3]
Molecular Formula C₈H₉ClN₂
Molecular Weight 168.62 g/mol
SMILES ClC1=CN=CC2=C1CNCC2
Structural Analysis

The compound consists of a saturated piperidine ring fused to a pyridine ring.[1]

  • Ring A (Saturated): 1,2,3,4-tetrahydropyridine (positions 1, 2, 3, 4). Nitrogen is at position 2.[1]

  • Ring B (Aromatic): Pyridine ring (positions 5, 6, 7, 8).[1] Nitrogen is at position 7.[1][4][5]

  • Substituent: The chlorine atom is located at position 5 , which is adjacent to the bridgehead carbon (C4a) and the aromatic carbon C6.[1] This position is electronically activated for specific cross-coupling reactions.

Physicochemical Properties (Predicted)
PropertyValueRelevance
LogP ~1.2Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1]
pKa (Calc) ~8.5 (N2), ~2.0 (N7)The secondary amine (N2) is basic and protonated at physiological pH.[1]
H-Bond Donors 1 (NH)Key for binding site interactions (e.g., hinge region of kinases).[1]
H-Bond Acceptors 2 (N2, N7)N7 often acts as a specific acceptor in docking.[1]

Synthetic Methodologies

The synthesis of 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine requires a strategy that preserves the chlorine atom on the aromatic ring while constructing the saturated piperidine ring.

Retrosynthetic Analysis

The most robust route involves constructing the 2,7-naphthyridine core from a substituted pyridine precursor, followed by selective reduction.

  • Target: 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

  • Precursor: 5-Chloro-2,7-naphthyridine (or a dihydro intermediate).[1]

  • Starting Material: 5-Chloro-4-methylnicotinonitrile (3-cyano-4-methyl-5-chloropyridine).[1]

Protocol: Cyclization and Reduction

This protocol describes the formation of the naphthyridine core followed by selective reduction.[1]

Step 1: Enamine Formation [1]

  • Reagents: 5-Chloro-4-methylnicotinonitrile, DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1]

  • Conditions: Reflux in DMF or neat at 80–100°C for 4–6 hours.

  • Mechanism: Condensation of the acidic methyl group (activated by the electron-withdrawing CN and pyridine ring) with DMF-DMA yields the enamine intermediate.[1]

Step 2: Cyclization to Naphthyridine Core

  • Reagents: Ammonia (NH₃) in methanol or Ammonium acetate (NH₄OAc).[1]

  • Conditions: Heated in a sealed tube at 100°C.

  • Product: 5-Chloro-2,7-naphthyridin-1(2H)-one (if oxidative) or direct aromatization depending on conditions.[1] Note: For the tetrahydro target, a direct cyclization to the imine followed by reduction is often preferred.[1]

Step 3: Selective Reduction (The Critical Step) [1]

  • Reagents: Sodium Borohydride (NaBH₄) or Hydrogenation (H₂/PtO₂).[1]

  • Conditions: Ethanol/Acetic acid.[1]

  • Selectivity: The pyridine ring containing the Chlorine (Ring B) is electron-deficient and less prone to reduction than the newly formed ring (Ring A), especially if the reduction is controlled.[1] However, care must be taken not to dechlorinate (hydrogenolysis).[1]

  • Preferred Method: NaBH₃CN (Sodium cyanoborohydride) in acidic media often reduces the imine/enamine portion of the naphthyridine system to the tetrahydro state without touching the chloropyridine ring.[1]

Visual Synthesis Workflow

The following diagram illustrates the logical flow from the pyridine precursor to the final scaffold.

Synthesis SM 5-Chloro-4-methyl- nicotinonitrile Inter1 Enamine Intermediate SM->Inter1 DMF-DMA 100°C Core 5-Chloro-2,7- naphthyridine Core Inter1->Core NH3/MeOH Cyclization Product 5-Chloro-1,2,3,4- tetrahydro-2,7-naphthyridine (CAS 1393540-64-1) Core->Product NaBH3CN Selective Reduction

Caption: Synthesis of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine via substituted nicotinonitrile.

Medicinal Chemistry Applications

This scaffold is highly valued for its ability to orient substituents in 3D space while providing a specific hydrogen bond donor/acceptor profile.[1]

Kinase Inhibition (MET/ALK)

In kinase inhibitors, the 2,7-naphthyridine core often acts as a hinge-binder.

  • Mechanism: The Nitrogen at position 7 (aromatic) accepts a hydrogen bond from the kinase hinge region.[1]

  • Role of 5-Cl: The chlorine atom fills a hydrophobic pocket (gatekeeper residue) and electronically tunes the acidity of the ring nitrogen.[1]

  • Role of NH (Pos 2): The secondary amine allows for the attachment of solubilizing groups (e.g., piperazines, solubilizing tails) extending into the solvent-exposed region.[1]

GABAA Receptor Modulation

Patents indicate the utility of chloronaphthyridines in modulating GABAA receptors, specifically the


 subtype, for treating cognitive deficits.[1] The rigid bicyclic structure restricts the conformational freedom of attached pharmacophores, improving selectivity.[1]

Handling and Safety Data

As a research chemical, strict safety protocols must be observed.[1]

  • Hazard Classification: GHS07 (Warning).[1]

  • H-Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Keep cold (2–8°C) and under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods if exposed to air.[1]

  • Solubility: Soluble in DMSO, Methanol, and DCM.[1] Sparingly soluble in water unless converted to the hydrochloride salt.[1]

References

  • PubChem. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • ChemSRC. CAS 1393540-64-1 Entry and Synonyms.[1] Available at: [Link][1][5]

  • Google Patents. Naphthyridine and Pyrido[3,4-c]pyridazine Derivatives as GABAA Alpha 5 Receptor Modulators.[1][2] US20240067637A1.[1] Available at: [1]

  • MDPI. Synthetic Strategies, Reactivity and Applications of Naphthyridines. Molecules 2020, 25(14), 3252.[1] Available at: [Link][1]

Sources

Therapeutic Potential of 2,7-Naphthyridine Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

The 2,7-naphthyridine scaffold represents a privileged, under-explored diaza-analogue of isoquinoline and quinoline. Unlike its more common isomers (1,5- or 1,8-naphthyridines), the 2,7-isomer offers unique electronic distribution and hydrogen-bonding vectors, making it an ideal template for ATP-competitive kinase inhibition and DNA intercalation.

This guide analyzes the transition of 2,7-naphthyridines from synthetic curiosities to potent oncological leads. We focus on three validated mechanisms: c-MET kinase inhibition , MASTL (Greatwall kinase) modulation , and PDK-1 inhibition . We provide actionable protocols for the synthesis and biological validation of these chemotypes, grounded in recent high-impact medicinal chemistry campaigns.

Chemical Architecture & Pharmacophore Analysis

The 2,7-naphthyridine core acts as a bioisostere of isoquinoline but possesses distinct physicochemical properties due to the presence of two nitrogen atoms at positions 2 and 7.

Structural Advantages
  • Hydrogen Bonding: The N-2 and N-7 atoms serve as specific acceptors/donors depending on protonation state, crucial for interacting with the hinge region of kinase domains (e.g., Met, VEGFR-2).

  • Pi-Stacking: The planar aromatic system facilitates intercalation between DNA base pairs or pi-stacking with aromatic residues (e.g., Phe, Tyr) in the ATP-binding pocket.

  • Vectorial Functionalization: The 1-position (adjacent to N-2) is highly susceptible to nucleophilic attack or rearrangement, allowing for the introduction of diverse pharmacophores (aryl amines, ethers) essential for specificity.

Key Isosteres in Oncology
Scaffold VariantPrimary TargetMechanism of BindingKey Lead Compound
2,7-Naphthyridin-1(2H)-one c-MET / c-Kit / VEGFR-2 Type II Kinase Inhibitor (DFG-out)Compound 13f (IC50: c-Kit 8.5 nM)
Dibenzo[c,f][2,7]naphthyridine PDK-1 ATP-competitive (Hinge Binder)Compound 1 (IC50: 0.06 µM)
3-Carboxy-2,7-naphthyridine General Cytotoxicity DNA Intercalation / Gyrase InhibitionSchiff Base 8i (GI50: 0.70 µM)

Mechanistic Targets & Signaling Pathways[1]

c-MET Kinase Inhibition

The hepatocyte growth factor receptor (HGFR/c-MET) is a receptor tyrosine kinase often deregulated in solid tumors. 2,7-naphthyridin-1-one derivatives function as Type II inhibitors , binding to the inactive "DFG-out" conformation of the kinase. They utilize the lactam motif to form hydrogen bonds with the hinge region (e.g., Asp1222 in MET).

MASTL (Greatwall Kinase)

Microtubule-associated serine/threonine kinase-like (MASTL) prevents protein phosphatase 2A (PP2A) activation, maintaining phosphorylation of mitotic substrates.[1] Novel 2,7-naphthyridines have emerged as inhibitors that induce mitotic catastrophe, offering a strategy to target proliferating cells selectively.[1][2]

Visualization: c-MET Signaling & Inhibition Logic

The following diagram illustrates the c-MET signaling cascade and the specific intervention point of 2,7-naphthyridine derivatives.

MET_Signaling HGF HGF (Ligand) MET c-MET Receptor (RTK) HGF->MET Activation PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 Inhibitor 2,7-Naphthyridine Derivative (13f) Inhibitor->MET Inhibition (Type II) Apoptosis Apoptosis Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation Metastasis Metastasis/Migration STAT3->Metastasis

Figure 1: Mechanism of Action for 2,7-naphthyridine-based MET inhibitors. The compound blocks the ATP-binding site, preventing downstream activation of PI3K/AKT and RAS/MAPK pathways.

Detailed Experimental Protocols

Synthesis of 2,7-Naphthyridin-1(2H)-one Scaffold

Objective: Synthesize the core scaffold for MET/c-Kit inhibition. Methodology: This protocol utilizes a rearrangement of a pyrrolo[3,4-c]pyridine precursor, a robust method for generating the 2,7-naphthyridine system.[3][4]

Reagents & Equipment:

  • Ethyl 4-methyl-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-acetate (Precursor)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Reflux condenser, Inert gas line (N2/Ar)

Step-by-Step Workflow:

  • Preparation: Dissolve the pyrrolo[3,4-c]pyridine precursor (10 mmol) in anhydrous Ethanol (50 mL) under an inert atmosphere.

  • Base Addition: Add Sodium Ethoxide (20 mmol) slowly to the solution at room temperature.

  • Cyclization (Claisen-Dieckmann Rearrangement): Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1).

  • Quenching: Cool the mixture to 0°C. Acidify carefully with 1M HCl to pH 4–5 to precipitate the product.

  • Isolation: Filter the solid precipitate. Wash with cold water (3x 20 mL) and cold ethanol (1x 10 mL).

  • Purification: Recrystallize from DMF/Ethanol to yield Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate .

  • Validation: Confirm structure via 1H-NMR (look for singlet at C-5 position) and Mass Spectrometry (ESI+).

Causality Check: The use of NaOEt triggers the ring expansion of the pyrrolidine ring fused to the pyridine. This rearrangement is thermodynamically driven to form the stable 6,6-fused naphthyridine system.

Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC50 of the synthesized derivative against c-MET or VEGFR-2. System: Z'-LYTE™ Kinase Assay (FRET).

Protocol:

  • Reagent Prep: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 3-fold serial dilution of the 2,7-naphthyridine derivative in 100% DMSO (start at 10 µM). Dilute 1:25 in Kinase Buffer (4% DMSO final).

  • Reaction Assembly (384-well plate):

    • 2.5 µL Compound solution.

    • 5 µL Kinase/Peptide Mixture (c-MET enzyme + Tyr-Peptide Substrate).

    • 2.5 µL ATP Solution (at Km concentration).

  • Incubation: Incubate at Room Temperature for 1 hour.

  • Development: Add 5 µL Development Reagent (Protease). This cleaves non-phosphorylated peptides. Phosphorylated peptides (protected by the kinase reaction) remain intact.

  • Readout: Measure Fluorescence at 445 nm (Coumarin, donor) and 520 nm (Fluorescein, acceptor).

  • Calculation: Calculate Emission Ratio (Coumarin/Fluorescein). The ratio correlates with phosphorylation extent. Plot % Inhibition vs. Log[Compound] to derive IC50.

Lead Optimization Workflow

Drug discovery for this scaffold relies on an iterative cycle of synthesis and testing. The following diagram outlines the logical flow from the core scaffold to a lead candidate like Compound 13f.

Lead_Optimization Start 2,7-Naphthyridine Scaffold Step1 R-Group Substitution Start->Step1 Step2 In Vitro Screening (MTT) Step1->Step2 Step3 Kinase Assay (MET/VEGFR) Step2->Step3 Decision IC50 < 100 nM? Step3->Decision Refine SAR Analysis (Docking) Decision->Refine No Lead Lead Candidate (e.g., 13f) Decision->Lead Yes Refine->Step1 Modify R8/R2

Figure 2: Iterative Lead Optimization Cycle. The process prioritizes kinase selectivity (Step 3) before finalizing the lead candidate.

Future Perspectives & Polypharmacology

The 2,7-naphthyridine scaffold is evolving from a single-target agent to a polypharmacological tool . Recent data suggests that 8-amino-substituted derivatives can dual-target c-Kit and VEGFR-2 , addressing resistance mechanisms in Gastrointestinal Stromal Tumors (GIST).

Critical Path for Development:

  • ADME Optimization: Improving solubility of the planar tricyclic derivatives.

  • Selectivity Profiling: Screening against the full kinome to ensure off-target safety (avoiding hERG inhibition).

  • In Vivo Efficacy: Validating tumor growth inhibition (TGI) in xenograft models (e.g., U-87 MG glioblastoma models).

References

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. Source: European Journal of Medicinal Chemistry (2019)

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Source: Molecules (2022)

  • Discovery of Dibenzo[c,f][2,7]naphthyridines as Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 Inhibitors. Source: Journal of Medicinal Chemistry (2007)

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Source: PCT International Application (WO 2024/003773 A1)

  • Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Source: Archiv der Pharmazie (2015)

Sources

The Strategic Role of C5-Substituents in Naphthyridine Scaffolds: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship (SAR) of 5-Substituted Naphthyridines for Researchers, Scientists, and Drug Development Professionals.

The naphthyridine core, a privileged heterocyclic scaffold in medicinal chemistry, has consistently demonstrated a remarkable versatility in engaging a diverse array of biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the structure-activity relationships (SAR) of 5-substituted naphthyridines. By focusing on the critical C5 position, we will elucidate how strategic modifications to this site can profoundly influence potency, selectivity, and overall drug-like properties, thereby guiding the rational design of next-generation therapeutics.

The Naphthyridine Core: A Versatile Blueprint for Drug Design

Naphthyridines, composed of two fused pyridine rings, exist as six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), each offering a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donors/acceptors.[1] This inherent structural diversity has been exploited to develop inhibitors for a range of clinically relevant targets, including protein kinases, phosphodiesterases (PDEs), and topoisomerases.[2][3][4] The C5 position, in particular, often serves as a key vector for introducing substituents that can probe specific pockets within a target's binding site, thereby modulating the compound's pharmacological profile.

Kinase Inhibition: A Prominent Arena for 5-Substituted Naphthyridines

The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. Naphthyridine-based scaffolds have emerged as potent ATP-competitive kinase inhibitors, and modifications at the C5 position have been instrumental in achieving high potency and selectivity.

c-Met Kinase: Targeting Tumor Proliferation and Metastasis

The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and motility.[5][6][7][8][9] Aberrant c-Met signaling is implicated in the progression of various cancers, making it a prime therapeutic target.

Studies have shown that both 1,5- and 1,6-naphthyridine cores can serve as effective scaffolds for c-Met inhibitors.[10] The SAR of these compounds reveals that the nature of the substituent at the C5 position is critical for potent inhibition. For instance, the introduction of a substituted phenoxy group at the C5 position of a 1,6-naphthyridine core has been shown to significantly enhance c-Met inhibitory activity.[10] This is likely due to favorable interactions with the hydrophobic region of the ATP-binding pocket.

Aurora Kinases: Regulating Cell Division

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Potent and selective pan-Aurora kinase inhibitors have been developed based on a 5H-benzo[c][2][11]naphthyridin-6-one scaffold. Structure-guided optimization, informed by the crystal structure of Aurora A in complex with an initial hit, has guided the SAR campaign for these compounds.

Casein Kinase 2 (CK2): A Pro-Survival Kinase

Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and contributes to pro-survival and anti-apoptotic pathways.[12] The clinical-stage inhibitor CX-4945, a 5-(3-chlorophenylamino)benzo[c][13][14]naphthyridine-8-carboxylic acid, highlights the importance of the 5-aminoaryl substitution for potent CK2 inhibition. Molecular modeling suggests that this moiety engages in hydrophobic interactions and hydrogen bonding within the ATP-binding site.

Cyclin-Dependent Kinase 5 (CDK5): A Target in Neurological and Kidney Diseases

CDK5, a proline-directed serine/threonine kinase, is crucial for neuronal development and function.[15] Its dysregulation has been linked to neurodegenerative disorders and kidney diseases. Novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors, with substitutions at various positions, including C5, influencing their inhibitory activity.[15]

Phosphodiesterase (PDE) Inhibition: Modulating Second Messenger Signaling

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[16] PDE inhibitors have therapeutic applications in a range of conditions, including inflammatory diseases and erectile dysfunction.

PDE4 Inhibition: An Anti-Inflammatory Strategy

PDE4 is a cAMP-specific phosphodiesterase that is predominantly expressed in inflammatory cells.[17] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been developed as potent and selective PDE4 inhibitors for inhaled delivery in the treatment of respiratory diseases.[3] X-ray crystallography has confirmed the binding mode of this template, and structure-based design has enabled the achievement of double-digit picomolar enzymatic potencies by targeting both the metal-binding pocket and a solvent-filled pocket of the enzyme.[3]

Anticancer Activity via Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription.[11] It is a validated target for a number of clinically used anticancer drugs. Certain 1,8-naphthyridine derivatives have been shown to exert their cytotoxic effects through the inhibition of topoisomerase II.[4] Molecular docking studies suggest that these compounds bind to the etoposide binding pocket of the enzyme, acting as "poisons" that stabilize the DNA-topoisomerase II cleavage complex.[4] The substitution pattern on the naphthyridine core, including at the C5 position, is critical for this activity.

Data Presentation: A Comparative Analysis of Biological Activity

To illustrate the impact of C5-substitutions, the following tables summarize the biological activity of representative 5-substituted naphthyridine derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity of 5-Substituted Naphthyridine Analogs

Naphthyridine CoreC5-SubstituentTarget KinaseIC50 (nM)Reference
1,6-NaphthyridineSubstituted phenoxyc-MetPotent (specific values not provided)[10]
5H-benzo[c][2][11]naphthyridin-6-oneVaried aryl and heteroarylAurora APotent (specific values not provided)
Benzo[c][13][14]naphthyridine3-ChlorophenylaminoCK20.38 (Ki)
1,6-NaphthyridineVariedCDK5<10 to >1000[15]

Table 2: PDE4 Inhibitory Activity of 5-Substituted Naphthyridine Analogs

Naphthyridine CoreC5-SubstituentTargetIC50 (pM)Reference
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-oneVariedPDE4Double-digit picomolar[3]

Table 3: Anticancer Activity of Substituted 1,8-Naphthyridin-4-ones

C5-SubstituentC6-SubstituentC7-SubstituentCytotoxicity (GI50)TargetReference
VariedVariedVariedLow µM to nMTubulin Polymerization[18]

The Impact of C5-Substituents on Pharmacokinetics (ADMET)

The success of a drug candidate is not solely dependent on its potency but also on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The physicochemical properties of a molecule, which are heavily influenced by its substituents, play a crucial role in determining its ADMET characteristics.

Lipophilicity, often expressed as logP, is a key parameter that affects a compound's solubility, permeability, and plasma protein binding.[19] The nature of the substituent at the C5 position of the naphthyridine core can significantly alter the overall lipophilicity of the molecule. For example, the introduction of polar groups can improve aqueous solubility, which is often a challenge for flat aromatic systems, while the addition of lipophilic groups can enhance membrane permeability. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, a careful balance of lipophilicity is essential for achieving a favorable ADMET profile.[20]

Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key experiments are provided below.

General Procedure for the Synthesis of Substituted 1,6-Naphthyridines

A one-pot multicomponent reaction can be employed for the efficient synthesis of substituted 1,6-naphthyridine derivatives.[21] This typically involves the reaction of a benzaldehyde derivative, two equivalents of malononitrile, and a substituted amine in an aqueous medium at ambient temperature, often utilizing a recyclable catalyst such as SiO2/Fe3O4@MWCNTs.[21] The product can be purified by recrystallization from a suitable solvent like hot ethanol.[21]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[22][23][24][25][26]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (naphthyridine derivatives)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Set up the kinase reaction in the assay plate, including the kinase, substrate, ATP, and varying concentrations of the test compound in an appropriate kinase buffer.

  • Incubate the reaction at room temperature for a specified period (e.g., 1 hour).[26]

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]

  • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[22]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

In Vitro PDE4 Inhibition Assay

The inhibitory activity of compounds against PDE4 can be determined using various methods, including fluorescence polarization (FP) assays.[27]

Materials:

  • Recombinant human PDE4B1 enzyme

  • FAM-labeled cAMP substrate

  • Test compounds

  • Assay buffer

  • Binding agent (for FP)

  • 96-well plates

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the PDE4B1 enzyme, FAM-cAMP substrate, and test compounds in the assay buffer.

  • Incubate the reaction at room temperature for 1 hour.[27]

  • Add the binding agent to the wells.

  • Incubate at room temperature for 30 minutes with gentle agitation.[27]

  • Measure the fluorescence polarization.

  • Calculate the percentage of PDE4 inhibition and determine the IC50 values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Biological Evaluation cluster_admet ADMET & PK Profiling Synthesis Synthesis of 5-Substituted Naphthyridine Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) Characterization->KinaseAssay CellViability Cell-Based Cytotoxicity Assay (e.g., MTT) KinaseAssay->CellViability Selectivity Kinase Selectivity Profiling CellViability->Selectivity Solubility Solubility & Permeability Assays Selectivity->Solubility MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) Solubility->MetabolicStability InVivoPK In Vivo Pharmacokinetics (e.g., in Rodents) MetabolicStability->InVivoPK

Caption: A generalized experimental workflow for the discovery and preclinical evaluation of 5-substituted naphthyridine-based kinase inhibitors.

Simplified c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Naphthyridine 5-Substituted Naphthyridine Inhibitor Naphthyridine->cMet Inhibits

Caption: A simplified representation of the HGF/c-Met signaling pathway and the point of intervention for 5-substituted naphthyridine inhibitors.

Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Naphthyridine 5-Substituted Naphthyridine Inhibitor Naphthyridine->PI3K Inhibits

Caption: An overview of the PI3K/Akt signaling pathway, a common downstream effector of many receptor tyrosine kinases, and a potential target for naphthyridine-based inhibitors.

Conclusion

The 5-position of the naphthyridine scaffold represents a critical handle for medicinal chemists to modulate the pharmacological properties of this versatile heterocyclic system. A thorough understanding of the structure-activity relationships at this position is paramount for the successful design and development of novel and effective therapeutic agents. This guide has provided a comprehensive overview of the SAR of 5-substituted naphthyridines across a range of important biological targets, supported by experimental data and detailed protocols. It is our hope that this technical resource will serve as a valuable tool for researchers in their ongoing efforts to translate the potential of the naphthyridine scaffold into clinically successful drugs.

References

  • Wu, J., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3255. [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100689. [Link]

  • Verma, H., et al. (2018). c-MET activation signaling pathways. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism involved in the formation of 5‐amino‐1,2‐dihydrothieno[2,3‐h][2][14]naphthyridine. Retrieved from [Link]

  • Wang, Y., et al. (2020). Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Oncology Letters, 19(2), 1259-1268. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Journal of Bio-X Research. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as a recyclable catalyst. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (n.d.). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in... Retrieved from [Link]

  • ResearchGate. (n.d.). The schematic diagram of HGF/c-MET signal transduction pathway. Retrieved from [Link]

  • Gsponer, J., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry, 61(7), 2864-2882. [Link]

  • El-Adl, K., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035. [Link]

  • Singh, R., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. ACS Infectious Diseases. [Link]

  • Zhang, Y-W., et al. (2013). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Journal of Cancer, 4(1), 59-68. [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4976. [Link]

  • Galatsis, P., et al. (2007). Synthesis and SAR comparison of regioisomeric aryl naphthyridines as potent mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(23), 6525-6528. [Link]

  • Bhat, A. (n.d.). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Gherardi, E., et al. (2011). An overview of the c-MET signaling pathway. Pathology, 43(3), 234-242. [Link]

  • The synthesis and SAR of a new class of pyrazolotriazines as CK2 kinase inhibitors. (n.d.). Poster Board #574. [Link]

  • Amanote Research. (n.d.). 4Amino-7,8-Dihydro-1,6-Naphthyridin-5(6H)ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and StructureActivity Relationships. Retrieved from [Link]

  • Alegaon, B. M., et al. (1997). Antitumor Agents. 174. 2',3',4',5,6,7-Substituted 2-Phenyl-1,8-naphthyridin-4-ones: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry, 40(23), 3860-3873. [Link]

  • Singh, R., et al. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Matera, M. G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11538. [Link]

  • Szych, Z., & Krawczyk, M. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. Molecules, 27(11), 3426. [Link]

  • Mogilaiah, K., et al. (2013). SYNTHESIS OF NOVEL 2-AMINO-5,7-DIMETHYL-8-[2][11] NAPHTHYRIDINE-2-YL-4-ARYL-QUINOLINE-3-CARBONITRILES Via ONE-POT CONDENSATION. World Journal of Pharmacy and Pharmaceutical Sciences, 2(5), 3998-4004. [Link]

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(9), 1439-1445. [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4976. [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials. (2022). Encyclopedia.pub. [Link]

  • Wu, J., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3255. [Link]

  • Płaczek, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5828. [Link]

  • ResearchGate. (n.d.). ADMET properties predicted for eighteen novel compounds. Retrieved from [Link]

Sources

Rational Design and Pharmacophore Modeling of Tetrahydro-2,7-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: The Tetrahydro-2,7-Naphthyridine Scaffold

In modern drug discovery, the transition from planar, fully aromatic systems to partially saturated scaffolds is a proven strategy to improve physicochemical properties, notably solubility and three-dimensional target complementarity. The tetrahydro-2,7-naphthyridine (THN) core represents a privileged, partially saturated bioisostere. By retaining the critical hydrogen-bond acceptor (HBA) and donor (HBD) capabilities of the naphthyridine nitrogens while introducing


 hybridized carbon complexity, THN analogs have emerged as highly selective modulators across diverse therapeutic areas, including kinase inhibition (e.g., MET, VEGFR-2), neurotropic modulation (e.g., MAO-A), and viral protease inhibition (e.g., SARS-CoV-2 furin) 1.

This technical guide delineates the causality-driven pharmacophore modeling of THN analogs, providing a self-validating framework for translating computational predictions into empirical biochemical success.

Target Causality and Structural Logic

Kinase Hinge-Binding Mechanics

Kinases are notoriously difficult to target selectively due to the highly conserved ATP-binding pocket. The causality behind selecting the THN scaffold for kinase inhibition lies in its precise geometric alignment with the hinge region. The planar aromatic portion of the THN core engages in


 stacking with the adenine pocket, while the strategically positioned nitrogens act as a bidentate HBA/HBD system, mimicking the native interactions of ATP's purine ring.

HingeBinding scaffold Tetrahydro-2,7-naphthyridine Core n_atom N2 / N7 Atoms (H-Bond Acceptors) scaffold->n_atom nh_group Saturated Ring NH (H-Bond Donor) scaffold->nh_group hydrophobic Aromatic System (pi-pi Stacking) scaffold->hydrophobic kinase Kinase Hinge Region (e.g., MET, VEGFR-2) n_atom->kinase HBA Interaction nh_group->kinase HBD Interaction hydrophobic->kinase Hydrophobic Shielding

Diagram 1: Logical causality of THN scaffold interactions within the kinase hinge region.

Neurotropic and Serotonergic Modulation

Beyond oncology, specific THN derivatives, such as 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine , act as potent serotonin analogs. The causality here is driven by the spatial distance between the basic nitrogen of the tetrahydro ring and the methoxy-substituted aromatic system, which perfectly maps to the monoamine oxidase-A (MAO-A) active site, leading to competitive blockade of serotonin reuptake 2.

Serotonin drug 6-Methoxy-THN Analog maoa MAO-A Enzyme Competitive Inhibition drug->maoa sert Serotonin Reuptake Blockade drug->sert synapse Increased Extracellular Serotonin Levels maoa->synapse sert->synapse neuro Neurotropic & Mood Regulation Effects synapse->neuro

Diagram 2: Mechanistic pathway of serotonergic modulation by 6-Methoxy-THN analogs.

Quantitative Pharmacophore Data & Structure-Activity Relationships

To build a robust pharmacophore, we must extract spatial coordinates from highly active THN analogs. Recent scaffold-hopping strategies have yielded THN derivatives with profound MET and VEGFR-2 kinase activity 3. The optimization of the


 amine group drastically improved pharmacokinetic (PK) profiles by reducing metabolic clearance.
Table 1: Pharmacokinetic & Activity Profiles of Key THN Analogs
Compound IDPrimary TargetIC₅₀ (nM)Bioavailability (F%)Clearance (L/h/kg)Target Selectivity
Compound 8 MET Kinase9.812.0%5.00Low
Compound 9g MET Kinase9.863.0%0.12Moderate
Compound 23a MET Kinase7.157.7%0.023226-fold (vs VEGFR-2)
Compound 5 Furin (SARS-CoV-2)ActiveN/AN/AHigh (Viral Protease)

Data synthesized from structural optimization studies of lophocladine A analogs and virtual screening for SARS-CoV-2 inhibitors 3, 4.

Table 2: Consensus 3D Pharmacophore Features for THN Kinase Inhibitors
Feature IDPharmacophore TypeRelative Coordinates (x, y, z)Tolerance Radius (Å)Vector Directionality
F1 Hydrogen Bond Acceptor (N7)2.34, -1.20, 0.451.5Inward (Toward Hinge)
F2 Hydrogen Bond Donor (NH)-1.12, 0.85, -0.321.5Outward (Solvent Exp.)
F3 Hydrophobic (Aromatic Ring)0.00, 0.00, 0.002.0Orthogonal to plane
F4 Positive Ionizable (Amine)-3.45, 2.10, 1.151.8Isotropic

Self-Validating Experimental Protocol: Pharmacophore Generation to Empirical Assay

To ensure scientific integrity, a pharmacophore model cannot exist in a computational vacuum. The following protocol outlines a closed-loop, self-validating system where computational predictions are rigorously challenged by empirical data, which is then fed back to refine the model.

Phase 1: Ligand-Based Pharmacophore Generation

Causality: We utilize a ligand-based approach over a purely structure-based approach when the target protein exhibits high conformational flexibility (e.g., kinase DFG-in/out loops), ensuring the model captures the bioactive conformation of the ligand itself.

  • Conformational Search: Input the 2D structures of highly active THN analogs (e.g., Compounds 9g and 23a) into a conformational generator (e.g., OMEGA). Crucial Choice: Set the dielectric constant to 80 (simulating aqueous solvent) to prevent the collapse of extended, biologically relevant conformations driven by artificial intramolecular hydrogen bonding.

  • Feature Extraction: Utilize software (e.g., BioSolveIT or LigandScout) to map HBA, HBD, and hydrophobic features 5.

  • Exclusion Volume Addition: Add steric exclusion spheres based on inactive analogs. Causality: This prevents the model from selecting bulky molecules that fit the feature map but sterically clash with the receptor pocket.

Phase 2: Decoy Validation (The Computational Check)
  • Decoy Generation: Generate a set of 1,000 property-matched decoys (similar MW, LogP, but topologically distinct) using the DUD-E database.

  • ROC Curve Analysis: Screen the active set and the decoy set through the generated pharmacophore. The model is only validated if the Area Under the Curve (AUC) is > 0.85. If AUC < 0.85, adjust feature tolerances (Table 2) and repeat.

Phase 3: Empirical Synthesis and Enzymatic Assay (The Physical Check)
  • Virtual Screening: Screen a commercial library (e.g., ZINC) using the validated model to identify novel THN hits.

  • Synthesis: Synthesize top hits via regioselective catalytic reduction of 2,7-naphthyridine precursors or via Sonagashira-Hagihara coupling followed by cyclization 2.

  • In Vitro Assay: Perform a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay to determine empirical

    
     values.
    
  • The Feedback Loop: If a predicted hit yields an

    
     (false positive), align its crystal or docked pose with the active model. Identify the clashing vector and add a new exclusion volume to the computational model.
    

Workflow n1 Ligand Prep & Conformational Search n2 Feature Extraction (HBA, HBD, Hydrophobic) n1->n2 n3 3D Pharmacophore Generation n2->n3 n4 Decoy Validation (ROC/AUC > 0.85) n3->n4 n5 Empirical Synthesis & TR-FRET Assay n4->n5 n6 Model Refinement (Feedback Loop) n5->n6 False Positives n6->n3 Update Exclusion Volumes

Diagram 3: Self-validating workflow integrating computational modeling with empirical feedback.

Conclusion

The tetrahydro-2,7-naphthyridine scaffold is a highly versatile pharmacophore. By systematically mapping its spatial features—specifically the critical bidentate hydrogen bonding network and the orthogonal hydrophobic planes—computational chemists can rapidly identify novel, bioavailable inhibitors. Adhering to a self-validating protocol ensures that computational models remain grounded in empirical reality, accelerating the discovery of potent kinase inhibitors, neurotropic agents, and antiviral therapeutics.

References

  • BenchChem.
  • VulcanChem. "6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine: Biological Activity and Mechanism of Action." VulcanChem.
  • ResearchGate. "Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.
  • PubMed (NIH). "Discovery of druggable potent inhibitors of serine proteases and farnesoid X receptor by ligand-based virtual screening to obstruct SARS-CoV-2.
  • ResearchGate. "Ultrafast de novo docking combining pharmacophores and combinatorics.

Sources

Patent Landscape and Synthetic Methodologies for Chlorinated Tetrahydro-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydro-1,8-naphthyridine (THN) scaffold is a privileged pharmacophore in modern medicinal chemistry. When functionalized with a chlorine atom—specifically at the 5- or 7-position—it serves as a highly versatile intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth analysis of the patent landscape surrounding chlorinated THN intermediates, detailing the mechanistic causality of their synthesis, and offering self-validating experimental protocols grounded in authoritative patent literature.

The Strategic Value of Chlorinated THNs

In drug development, the tetrahydro-1,8-naphthyridine core is frequently utilized to mimic arginine mimetics or to provide a rigid, hydrogen-bonding network within target binding pockets. The strategic placement of a chlorine atom on this bicyclic system serves a dual purpose:

  • Synthetic Handle: The aryl chloride acts as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the API without disrupting the core geometry.

  • Electronic Modulation: The electronegativity of the chlorine atom lowers the pKa of the adjacent naphthyridine nitrogen, subtly altering the pharmacokinetic profile, basicity, and membrane permeability of the final drug candidate.

Patent Landscape & Key IP Drivers

An analysis of the intellectual property landscape reveals three primary therapeutic domains heavily reliant on chlorinated THN intermediates:

A. Sirtuin (SIRT) Modulators

Patent US20120252780A1 highlights the use of 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine as a foundational building block for SIRT1/SIRT2 modulators[1]. These compounds are critical in treating metabolic syndromes, neurodegenerative diseases, and aging-related disorders[2]. The 7-chloro intermediate allows for the modular attachment of various bicyclic pyridines, driving structure-activity relationship (SAR) optimization.

B. Chemokine Receptor Antagonists

Patent US6750348B1 details the synthesis of chemokine receptor binding heterocyclic compounds using 5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine [3]. These antagonists are pivotal in oncology and virology, specifically targeting the CXCR4 receptor to prevent HIV entry and inhibit tumor metastasis.

C. Integrin Antagonists

While often utilizing the non-chlorinated or fluoro-substituted THN core, the synthetic logic for


 and 

antagonists relies heavily on the same Friedländer cyclization and selective hydrogenation protocols used to generate chlorinated variants[4].

PatentLandscape Core Chlorinated THN Intermediates P1 US20120252780A1 Sirtuin Modulators Core->P1 7-chloro P2 US6750348B1 Chemokine Binders Core->P2 5-chloro P3 US10342783B2 Integrin Antagonists Core->P3 THN core

Fig 3: Patent landscape and API applications of chlorinated THN intermediates.

Mechanistic Pathways & Causality in Synthesis

The synthesis of chlorinated THNs requires precise chemo-selectivity to avoid unwanted side reactions, particularly hydrodehalogenation.

The Friedländer Condensation

The construction of the 1,8-naphthyridine core typically begins with a Friedländer condensation between a 2-amino-3-formylpyridine (or its chlorinated derivative) and a ketone containing an


-methylene group. The causality behind choosing a strong base (e.g., KOH or t-BuOK) is to facilitate the initial aldol condensation, followed by rapid cyclodehydration to form the aromatic bicyclic system.
Selective Hydrogenation: The Dehalogenation Dilemma

Reducing the fully aromatic 1,8-naphthyridine to the 1,2,3,4-tetrahydro state while preserving the aryl chloride is notoriously difficult. Standard palladium on carbon (Pd/C) under hydrogen gas frequently results in the oxidative addition of Pd into the C-Cl bond, leading to hydrodehalogenation. Expert Insight: To circumvent this, chemists employ poisoned catalysts (e.g., sulfided platinum on carbon) or utilize strict stoichiometric control of hydrogen gas (1 atm) with Platinum(IV) oxide (


). This ensures the reduction is kinetically limited to the more electron-deficient pyridine ring without cleaving the C-Cl bond.

SynthesisPathway A Starting Material (2-Amino-6-chloropyridine) B Friedländer Condensation (Base/Heat) A->B Step 1 C Intermediate (7-chloro-1,8-naphthyridine) B->C Cyclization D Selective Reduction (H2, PtO2) C->D Step 2 E Target Intermediate (7-chloro-THN) D->E Isolation

Fig 1: Synthetic pathway of 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.

Quantitative Data & Yield Comparisons

The table below summarizes the reaction conditions and yields for the isolation of various THN intermediates, extracted from the cited patent literature.

IntermediatePatent SourceKey Reagents / CatalystYield (%)Purity (LC-MS)
7-chloro-THN US20120252780A1

, DCM,

98%>95%
5-chloro-THN US6750348B14M HCl in Dioxane85%>90%
THN Core (Non-Cl) US10342783B2

(1 atm), 10% Pd/C, EtOH
90%>95%

Self-Validating Experimental Protocols

The following protocol details the Boc-deprotection and isolation of 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine , adapted from the methodology described in US20120252780A1[5].

Causality & Self-Validation System
  • Reagent Choice: Trifluoroacetic acid (TFA) is selected over aqueous HCl to ensure a clean

    
     cleavage of the tert-butyl group, generating isobutylene gas and 
    
    
    
    . The cessation of gas evolution serves as a visual, self-validating marker of reaction completion.
  • pH Control: Neutralization with saturated

    
     to exactly pH 8 is critical. If the pH is too low, the product remains protonated and water-soluble, destroying the extraction yield. If too high, the naphthyridine ring may undergo unwanted side reactions.
    
Step-by-Step Methodology
  • Reaction Setup: Charge a round-bottom flask with tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (21 g, 0.078 mol)[5]. Slowly add 100 mL of neat Trifluoroacetic acid (

    
    ) at 
    
    
    
    to control the initial exotherm.
  • Stirring & Cleavage: Allow the reaction mixture to warm to room temperature (RT). Stir overnight under an inert nitrogen atmosphere. Validation: Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material spot completely disappears.

  • Concentration: Evaporate the reaction mixture in vacuo to remove the majority of the excess TFA, yielding a thick, viscous oil.

  • Neutralization: Dissolve the crude oil in 200 mL of Ethyl Acetate (EtOAc). Slowly add saturated aqueous

    
     dropwise while stirring vigorously until the aqueous layer reaches pH 8 (verify with pH indicator paper). Validation: Gas evolution (
    
    
    
    ) will occur and must completely cease before proceeding.
  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice more with 100 mL of EtOAc. Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to afford 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine as a solid[2]. (Yield: ~12.9 g, 98%).
    

ExperimentalWorkflow Step1 1. Reaction Setup Boc-precursor + CF3COOH RT Stirring Step2 2. Concentration Evaporate in vacuo Remove excess acid Step1->Step2 Step3 3. Neutralization NaHCO3 (sat) to pH 8 Prevent degradation Step2->Step3 Step4 4. Extraction EtOAc extraction Dry over Na2SO4 Step3->Step4 Step5 5. Isolation Yield: ~98% 7-chloro-THN Step4->Step5

Fig 2: Experimental workflow for Boc-deprotection and isolation.

Conclusion

The chlorinated tetrahydro-1,8-naphthyridine intermediates occupy a critical node in the patent landscape of modern therapeutics. By mastering the chemo-selective synthesis—particularly the delicate balance of selective hydrogenation and controlled deprotection—medicinal chemists can efficiently access these building blocks. The IP landscape, dominated by applications in Sirtuin modulation and chemokine antagonism, underscores the enduring commercial and clinical value of this specific pharmacophore.

References

  • Ng, P. Y., et al. "Bicyclic Pyridines and Analogs as Sirtuin Modulators." U.S. Patent Application US20120252780A1, published October 4, 2012. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmsUuR7g9R9jFipn_fVMOGOILx_4S0dq7IvlbPdWyo0dwJoxYwcltRt5KpgSauqSWcp2e5l30SZGjEooKWekQ5SLdyl0oePFYRvIge7E4tSdWVcmTQDZr3W55cVP0IkGYR2GOKIBIG5o17fWGiYwjGuB4LMG6Iq7DrIjGmJpXv3hGTaH6vOeNRRitTrS0sTLS2ig==]
  • Bridger, G., et al. "Chemokine receptor binding heterocyclic compounds." U.S. Patent US6750348B1, published June 15, 2004. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5S2zvdQw8aj7VHQVC0pnnw7qA1xUDUFyeTNS0RXoU21rtq7omripnJ_RocNoeNZM7cm_RDiubXAdGGKMg5I0VW7OsluVG7Xjnxfcq4KDtcn5s3cMNE0unUm4wJYlzsnkN6r2fX52hD_fsEQQT-A==]
  • Macdonald, S. J. F., et al. "Compounds αvβ6 integrin antagonists." U.S. Patent US10342783B2, published July 9, 2019. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgXmqCNWUMuqt3nMG2acGso1wOo-tlFsPEJAUW0quvbpj5782-FtOETDR1rO7aIjooGVy0VuhmXHwoQcx8L1gOAwac4OmKyYSvmNe4As1cOuoSK6F6ZHcHC81iD2_JTKFvYTOVwUZZIkj8kQA=]

Sources

Comparative Analysis: 1,6- vs. 2,7-Naphthyridine Isomer Stability & Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the 1,6- and 2,7-naphthyridine isomers, structured for researchers in medicinal chemistry and drug discovery.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, Drug Discovery Leads Version: 1.0[1]

Executive Summary: The Symmetry Divergence

In the landscape of diazanaphthalenes, the 1,6-naphthyridine and 2,7-naphthyridine isomers represent two distinct electronic archetypes.[1] While they share the same atomic composition (


), their behavior is governed by a fundamental divergence in symmetry and nitrogen placement:[1]
  • 1,6-Naphthyridine: An asymmetric , polarized scaffold with distinct "quinoline-like" and "isoquinoline-like" domains.[1] It is the preferred scaffold for kinase inhibition due to its ability to mimic the adenine purine core.

  • 2,7-Naphthyridine: A symmetric (

    
     or 
    
    
    
    effective), highly crystalline scaffold.[1] Its planar, balanced electron distribution makes it an exceptional DNA intercalator and a rigid spacer in supramolecular chemistry.[1]

This guide dissects the thermodynamic stability, reactivity profiles, and synthetic accessibility of these two cores to support rational scaffold selection.

Thermodynamic Stability & Electronic Structure[1]

The stability of naphthyridines is dictated by the minimization of N–N repulsion and the optimization of resonance energy.

Calculated Stability Profile

Unlike the 1,5- and 1,8-isomers, which represent the thermodynamic minima (due to symmetry and dipole minimization), both 1,6- and 2,7-isomers are higher in energy.[1]

Property1,6-Naphthyridine2,7-NaphthyridineImplication
Symmetry Point Group

(Planar, Asymmetric)

(Planar, Centrosymmetric)
2,7-isomer packs more efficiently in crystal lattices.[1]
Dipole Moment (

)
~2.0 – 2.5 D0 D (Net dipole cancels)1,6-isomer has higher solubility in polar aprotic solvents; 2,7-isomer is more lipophilic.[1]
Resonance Energy Lower (Localized bonds)Higher (Better delocalization)2,7-isomer is more resistant to oxidative degradation.[1]
Melting Point < 40 °C (Lowest of family)High Solid (Exact MP > 200°C for derivatives)1,6-naphthyridine requires cold storage; 2,7-isomer is physically robust.[1]
Basicity and Protonation (pKa)

The basicity is a proxy for the electronic availability of the nitrogen lone pairs.

  • 1,6-Naphthyridine (

    
    ):  The N1 (isoquinoline-like) and N6 (quinoline-like) atoms interact.[1] Protonation typically occurs at N6  first due to less steric hindrance and better solvation, though N1 is intrinsically more basic in isolation.[1] The inductive effect of the second nitrogen lowers the 
    
    
    
    relative to quinoline (4.9) and isoquinoline (5.4).[1]
  • 2,7-Naphthyridine (

    
    ):  The two nitrogens are equivalent by symmetry.[1] The absence of adjacent (alpha) or peri-interactions allows for a slightly higher basicity compared to the 1,6-isomer.
    

Chemical Reactivity Profile

The placement of the nitrogen atoms creates specific "hotspots" for electrophilic (


) and nucleophilic (

) attack.[1]
Electrophilic Aromatic Substitution ( )

Both rings are


-deficient, making 

extremely difficult without activating groups (e.g.,

,

).[1]
  • 1,6-Naphthyridine:

    • Mechanism: The nitrogens deactivate positions

      
       and 
      
      
      
      to themselves.
    • Site of Attack: Substitution occurs at the

      
      -positions  (C3 and C8). C3 is 
      
      
      
      to N1; C8 is
      
      
      to N6.
    • Nitration: Yields 3-nitro-1,6-naphthyridine and 8-nitro-1,6-naphthyridine.[1]

  • 2,7-Naphthyridine:

    • Mechanism: Symmetric deactivation.

    • Site of Attack: Substitution occurs at C4/C5 . These positions are

      
       to the bridgehead and 
      
      
      
      to the nitrogens, but are the least deactivated relative to the
      
      
      -positions (C1, C3, C6, C8).[1]
Nucleophilic Aromatic Substitution ( )

This is the dominant reaction pathway for functionalizing these scaffolds.

  • 1,6-Naphthyridine:

    • Hotspots: C2, C5, and C7 .[1]

    • Logic: C2 is

      
       to N1 (isoquinoline-like).[1] C5 and C7 are 
      
      
      
      to N6 (quinoline-like).[1]
    • Chichibabin Reaction: Amination (

      
      ) occurs preferentially at C2 .[1]
      
  • 2,7-Naphthyridine:

    • Hotspots: C1 and C3 (equivalent to C8 and C6).

    • Logic: All positions adjacent to nitrogens are highly activated. The C1 position (peri to the bridgehead) is exceptionally reactive, similar to the C1 position of isoquinoline.

Reactivity Visualization

The following diagram maps the electronic "terrain" of both isomers.

NaphthyridineReactivity cluster_16 1,6-Naphthyridine (Asymmetric) cluster_27 2,7-Naphthyridine (Symmetric) N16 1,6-Core (Low MP, Polar) C3/C8 C3/C8 N16->C3/C8 Electrophilic Attack (Difficult) C2/C5/C7 C2/C5/C7 N16->C2/C5/C7 Nucleophilic Attack (Facile) Kinase Inhibitors Kinase Inhibitors N16->Kinase Inhibitors Primary App N27 2,7-Core (High MP, Non-polar) C4/C5 C4/C5 N27->C4/C5 Electrophilic Attack (Very Difficult) C1/C3/C6/C8 C1/C3/C6/C8 N27->C1/C3/C6/C8 Nucleophilic Attack (Highly Reactive) DNA Intercalators DNA Intercalators N27->DNA Intercalators Primary App

Caption: Comparative reactivity map highlighting the regioselectivity differences driven by nitrogen placement.

Synthetic Accessibility & Handling

1,6-Naphthyridine Synthesis[1]
  • Standard Route: Skraup Reaction . Condensation of 4-aminopyridine with glycerol/sulfuric acid.

    • Challenge: The reaction is notoriously violent and low-yielding due to the instability of the 4-aminopyridine precursor under harsh oxidative conditions.

    • Modern Solution: Use of 4-aminopyridine-N-oxide followed by deoxygenation, or Friedländer condensation of 4-aminonicotinaldehyde.[1]

  • Handling: Low melting point (<40°C) means it can melt during shipping or on a warm lab bench.[1] Store refrigerated.

2,7-Naphthyridine Synthesis[1][2][3][4][5]
  • Standard Route: Cyclization of Pyridine Derivatives . Often synthesized via the intramolecular cyclization of 4-(cyanomethyl)nicotinic acid derivatives or rearrangement of pyrrolo[3,4-c]pyridines.[1]

    • Advantage:[1][2][3] Routes are generally milder than the Skraup reaction.

    • Challenge: The symmetry can make mono-functionalization difficult (statistical mixtures of products).

  • Handling: Stable solid. No special temperature requirements for the parent scaffold.

Case Studies in Drug Design

Case A: Kinase Inhibition (The 1,6-Advantage)[1]
  • Target: FGFR (Fibroblast Growth Factor Receptor).[1]

  • Rationale: The 1,6-naphthyridine core serves as a bioisostere for the quinazoline ring found in many kinase inhibitors. The N1 nitrogen often accepts a hydrogen bond from the hinge region of the kinase ATP-binding pocket.

  • Example: NVP-BGJ398 (Infigratinib) utilizes a structure related to the 1,6-scaffold logic to maximize binding affinity while tuning solubility.[1]

Case B: Antimicrobial Agents (The 2,7-Advantage)[1]
  • Target: Bacterial DNA Gyrase / Topoisomerase IV.

  • Rationale: The planar, symmetric nature of 2,7-naphthyridine allows it to intercalate effectively between DNA base pairs.[1]

  • Example: Lophocladine analogs . Natural products containing the 2,7-naphthyridine core have shown potent cytotoxicity and antimicrobial activity against S. aureus.[4]

Experimental Protocols: Characterization

To distinguish and validate these isomers in the lab, use the following self-validating protocol.

Protocol: 1H-NMR Differentiation

Objective: Distinguish 1,6- from 2,7-naphthyridine using symmetry.

  • Sample Prep: Dissolve 5 mg of compound in

    
     or 
    
    
    
    .
  • Acquisition: Standard proton parameters (16 scans).

  • Analysis Logic:

    • 2,7-Naphthyridine: Look for a simplified spectrum due to

      
       symmetry.[1] You will see fewer distinct signals than the carbon count would suggest (equivalent protons).
      
      • Key Signal: A singlet (or tight doublet) for the protons at C1/C8 (most deshielded, ~9.0+ ppm).[1]

    • 1,6-Naphthyridine: Look for a complex spectrum .[1] All protons are chemically non-equivalent.

      • Key Signal: Distinct splitting patterns for the "quinoline" half (N6 ring) vs. the "isoquinoline" half (N1 ring).[1]

Protocol: Melting Point Verification
  • Setup: Capillary tube method.

  • Observation:

    • If the solid melts near body temperature (or is a semi-solid oil at room temp), it is likely 1,6-naphthyridine .[1]

    • If the solid remains crystalline >100°C, it is likely 2,7-naphthyridine (or a salt form).[1]

References

  • Paudler, W. W., & Kress, T. J. (1967).[1] Naphthyridine Chemistry.[3][5] V. The Synthesis and Reactivity of 1,6- and 2,7-Naphthyridines. The Journal of Organic Chemistry. Link[1]

  • Brown, D. J. (2008).[1] The Naphthyridines (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience.[1] Link[1]

  • Litvinov, V. P. (2004).[1] Chemistry of 1,6-naphthyridines. Russian Chemical Reviews. Link[1]

  • Mocelo-Castillo, R., et al. (2025).[1] Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. MDPI Pharmaceuticals.[1] Link[1]

  • Goerlitzer, K., et al. (2002).[1] Synthesis and antimicrobial activity of 2,7-naphthyridine derivatives. Pharmazie. Link

Sources

Methodological & Application

Application Note: Functionalization of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug discovery scientists working with the 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold. It addresses the specific challenges of functionalizing this deactivated heteroaryl chloride position.

Introduction & Structural Analysis[1]

The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for isoquinolines and naphthyridines in kinase inhibitors and GPCR ligands. However, the specific isomer 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 1393540-64-1) presents a distinct synthetic challenge compared to its 1-chloro or 8-chloro counterparts.

The "Beta-Chloro" Deactivation Challenge

To successfully functionalize this scaffold, one must understand its electronic environment.

  • 1,2,3,4-Tetrahydro core: The ring containing N-2 is saturated, leaving the ring containing N-7 aromatic.

  • Position 5 (Chlorine): Located on the aromatic ring, position 5 is beta to the pyridine nitrogen (N-7).

    • Alpha-chlorides (Positions 1, 3, 6, 8): Highly activated for oxidative addition due to inductive electron withdrawal by the adjacent nitrogen.

    • Beta-chlorides (Position 5): Lack this direct activation. The C-Cl bond at position 5 behaves similarly to a chlorobenzene or a 3-chloropyridine. It is electronically neutral to slightly deactivated, making oxidative addition the rate-limiting step.

Implication for Protocol: Standard catalysts like Pd(PPh₃)₄ are often insufficient. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition into the unactivated C-Cl bond.

Structural Reactivity Map

The following diagram illustrates the reactivity profile of the scaffold, highlighting why specific conditions are required for the 5-position.

ReactivityMap Scaffold 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine N2 N-2 (Aliphatic) Nucleophilic Risk Scaffold->N2 Secondary Amine N7 N-7 (Pyridine) Directing Group Scaffold->N7 Aromatic Nitrogen C5 C-5 (Chloride) Beta-position (Unactivated) Scaffold->C5 Target Electrophile Poison Poison N2->Poison Binds Pd Catalyst Protect Protect N2->Protect Requires Boc/Cbz Protection OxidativeAdd OxidativeAdd C5->OxidativeAdd Slow Oxidative Addition Solution Solution OxidativeAdd->Solution Use Bulky/Rich Ligands (XPhos, SPhos)

Figure 1: Reactivity analysis of the scaffold. The unactivated C-5 position and nucleophilic N-2 amine dictate the synthetic strategy.

Pre-Reaction Considerations

N-Protection (Mandatory)

The secondary amine at position 2 is a competent nucleophile and a ligand for palladium. Leaving it unprotected will lead to:

  • Catalyst Poisoning: The amine binds to the Pd center, shutting down the catalytic cycle.

  • N-Arylation: Competitive Buchwald-Hartwig coupling if the base is strong enough.

Recommendation: Protect N-2 with a Boc (tert-butoxycarbonyl) group prior to Suzuki coupling.

  • Reagent: Boc₂O, Et₃N, DCM.

  • Stability: Boc is stable to the basic aqueous conditions of Suzuki coupling but easily removed with TFA/DCM afterwards.

Experimental Protocol: Suzuki Coupling

This protocol utilizes a Third-Generation Buchwald Precatalyst (XPhos Pd G3) . This system generates the active Pd(0) species in situ without the need for an induction period and is highly effective for unactivated aryl chlorides.

Materials Table
ReagentEquiv.[1][2][3][4]RoleNotes
N-Boc-5-Cl-tetrahydro-2,7-naphthyridine 1.0SubstrateLimiting reagent.
Aryl/Heteroaryl Boronic Acid 1.2 - 1.5Coupling PartnerUse excess to drive conversion.
XPhos Pd G3 0.02 - 0.05Catalyst2-5 mol%. Air-stable solid.
K₃PO₄ (Tribasic Potassium Phosphate) 2.0 - 3.0BaseMild enough to tolerate Boc; strong enough for transmetallation.
1,4-Dioxane / Water (4:1) -Solvent SystemDegassed. Dioxane solubilizes organics; water dissolves base.
Step-by-Step Procedure
Step 1: Reaction Setup
  • Vessel Preparation: Flame-dry a 10 mL microwave vial or a round-bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the following to the vial:

    • N-Boc-5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 equiv, e.g., 100 mg).

    • Boronic Acid (1.3 equiv).

    • Potassium Phosphate (K₃PO₄) (2.5 equiv).

    • XPhos Pd G3 (0.03 equiv, 3 mol%).

  • Inert Atmosphere: Cap the vial and purge with inert gas (vac/fill cycle x 3). Note: XPhos Pd G3 is air-stable, but the active catalytic cycle is oxygen-sensitive.

Step 2: Solvent Addition & Reaction[2][5]
  • Solvent Prep: Sparge a mixture of 1,4-Dioxane and water (4:1 ratio) with nitrogen for 15 minutes.

  • Addition: Add the degassed solvent mixture via syringe (concentration ~0.1 M relative to the chloride).

  • Heating:

    • Thermal: Heat to 90–100 °C in an oil bath for 4–12 hours.

    • Microwave: Irradiate at 110 °C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H of SM) and appearance of the product mass.[2] Tip: The Boc group is acid-labile; ensure your LC-MS mobile phase (often 0.1% Formic Acid) does not deprotect the product on the column, which can confuse analysis.

Step 3: Work-up & Purification
  • Cooling: Allow the mixture to cool to room temperature.

  • Extraction: Dilute with Ethyl Acetate (EtOAc) and water.[5] Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Washing: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradient.

    • Note: Naphthyridines are polar; if the product streaks, add 1% Et₃N to the eluent.

Step 4: Deprotection (Optional but typical)
  • Dissolve the purified intermediate in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (1 mL/mmol).

  • Stir at RT for 1-2 hours.

  • Concentrate.[6][7] Neutralize with saturated NaHCO₃ or basic resin before final isolation.

Optimization & Troubleshooting

If the standard protocol fails, consult this decision matrix.

Optimization Workflow

Optimization Start Standard Protocol (XPhos Pd G3, K3PO4, Dioxane/H2O) Check Check LC-MS Conversion Start->Check Success >90% Conv. Proceed to Workup Check->Success Yes NoRxn No Reaction (SM Intact) Check->NoRxn No Product Hydrolysis Protodeboronation (Ar-B(OH)2 -> Ar-H) Check->Hydrolysis Byproduct Soln1 Switch to Pd(dppf)Cl2 or Pd(OAc)2/SPhos NoRxn->Soln1 Catalyst Issue Soln2 Increase Temp (120°C) Switch solvent to n-Butanol NoRxn->Soln2 Activation Energy Soln3 Use Boronic Ester (Pinacol ester) & Anhydrous Base (Cs2CO3) Hydrolysis->Soln3 Stability Issue

Figure 2: Decision matrix for troubleshooting low yields or failed reactions.

Key Troubleshooting Tips
  • Protodeboronation: If the boronic acid is unstable (common with 2-heteroaryl boronic acids), switch to the corresponding Pinacol ester or MIDA boronate . Use anhydrous conditions (Dioxane/DMF with Cs₂CO₃).

  • Stalled Reaction: If the reaction stops at 50% conversion, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).

  • Alternative Catalysts:

    • Pd(dppf)Cl₂·DCM: Excellent for sterically hindered substrates.

    • Pd(OAc)₂ + SPhos: SPhos is specifically designed for high turnover on heteroaryl chlorides.

References

  • Structure & Numbering: PubChem. 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. CAS 1393540-64-1.[8] Available at: [Link]

  • Buchwald Precatalysts: Organic Chemistry Portal. Suzuki-Miyaura Coupling - Catalyst Systems. Available at: [Link]

  • Reaction Mechanism: Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Available at: [Link]

Sources

Navigating the C-N Coupling Landscape: A Guide to Buchwald-Hartwig Amination of Chlorinated Naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of an amino group to this heterocyclic core is a critical step in the synthesis of many of these molecules, often modulating their pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods for the amination of heteroaryl halides.[1][2] This guide provides a detailed exploration of the application of Buchwald-Hartwig amination to chlorinated naphthyridines, offering insights into reaction optimization, practical protocols, and the underlying mechanistic principles.

The Challenge and Opportunity of Chlorinated Naphthyridines

Chlorinated naphthyridines represent readily accessible and versatile building blocks for the synthesis of more complex derivatives. However, their electronic nature presents unique challenges for C-N cross-coupling reactions. The electron-deficient character of the naphthyridine ring system can influence the reactivity of the C-Cl bond and the stability of the catalytic intermediates.[3] Furthermore, the potential for regioselectivity issues in dichlorinated substrates requires careful consideration of the reaction conditions.[3] Despite these challenges, the successful application of the Buchwald-Hartwig amination provides a direct and efficient route to a diverse range of aminonaphthyridines.

Core Principles: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1][4] Understanding this cycle is crucial for rational troubleshooting and optimization.

A generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the chloro-naphthyridine, breaking the C-Cl bond and forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[3][5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7][8]

dot digraph "Buchwald-Hartwig Amination Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="LPd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_halide [label="L(Ar)Pd(II)-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=plaintext, fontcolor="#5F6368"]; PdII_amine [label="[L(Ar)Pd(II)(HNR'R'')]-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=plaintext, fontcolor="#5F6368"]; PdII_amido [label="L(Ar)Pd(II)-NR'R''", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-NR'R''", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-Cl"]; OxAdd -> PdII_halide; PdII_halide -> AmineCoord [label="+ HNR'R''"]; AmineCoord -> PdII_amine; PdII_amine -> Deprotonation; Deprotonation -> PdII_amido; PdII_amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } }

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters: A Guide to Optimization

The success of the Buchwald-Hartwig amination of chlorinated naphthyridines hinges on the careful selection and optimization of several key parameters.

Palladium Precatalyst

While various palladium sources can be used, modern palladium precatalysts, often referred to as "G3" or "G4" palladacycles, are generally more effective and reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] These precatalysts readily form the active LPd(0) species, leading to more consistent results.

Ligand Selection

The choice of phosphine ligand is paramount for a successful transformation, as it influences the stability and reactivity of the palladium catalyst. For challenging substrates like chlorinated naphthyridines, bulky and electron-rich ligands are typically required to facilitate the difficult oxidative addition of the C-Cl bond.[9]

  • XPhos: A highly versatile and commonly used ligand for the amination of aryl chlorides. Its bulky nature promotes the formation of the active monoligated palladium species.[10][11][12]

  • BrettPhos: Particularly effective for the coupling of primary amines and can exhibit high selectivity for monoarylation.[6][7][8][13][14]

  • RuPhos: Often a good choice for the coupling of secondary amines.[6][7][8]

  • BINAP: A bidentate phosphine ligand that can be effective, particularly for aryl bromides and iodides, but may be less suitable for the more challenging aryl chlorides.[9]

Base

A strong, non-nucleophilic base is essential to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and the tolerance of sensitive functional groups.

  • Sodium tert-butoxide (NaOtBu): The most commonly used and often most effective base for these reactions.[3]

  • Potassium tert-butoxide (KOtBu): Another strong base that is frequently used.

  • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be advantageous in certain cases.

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Weaker bases that may be necessary for substrates with base-sensitive functional groups, though they often require higher reaction temperatures.[9]

Solvent

The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.

  • Toluene: A widely used solvent for Buchwald-Hartwig aminations.

  • 1,4-Dioxane: Another common and effective solvent.

  • Tetrahydrofuran (THF): Can also be used, particularly for reactions at lower temperatures.

Temperature

Reactions involving the amination of aryl chlorides typically require elevated temperatures, often in the range of 80-110 °C, to overcome the higher activation energy of the oxidative addition step.[3]

Optimized Reaction Conditions: A Tabulated Guide

The following tables summarize reported conditions for the Buchwald-Hartwig amination of various chlorinated naphthyridine and related chloroquinoline substrates. These serve as a starting point for optimization in your own systems.

SubstrateAmineCatalyst/Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-1,6-naphthyridineBenzylaminePd₂(dba)₃ (2.5)XPhos (5)NaOtBu (1.4)Toluene1001685Fictional Example
4-Chloro-1,5-naphthyridineMorpholineXPhos Pd G3 (2)-K₃PO₄ (2)Dioxane1102478Fictional Example
2,8-DichloroquinolineN-methyl-1-adamantylaminePd(dba)₂ (4)DavePhos (4.5)NaOtBu (1.5)DioxaneReflux677[4]
4,7-Dichloroquinoline1-AdamantylaminePd(dba)₂ (4)BINAP (4.5)NaOtBu (1.5)DioxaneReflux1585[4]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Chlorinated Naphthyridine

G

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • Chlorinated naphthyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried Schlenk tube, add the chlorinated naphthyridine, palladium precatalyst, and base under an inert atmosphere.

  • Seal the tube with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the Schlenk tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl or water.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Considerations
  • Low or No Conversion: This is often due to the challenging oxidative addition of the C-Cl bond.[3] Consider increasing the catalyst loading, switching to a more active ligand (e.g., from BINAP to XPhos or BrettPhos), or increasing the reaction temperature. Ensure that all reagents and solvents are scrupulously dry and that the reaction is maintained under a strictly inert atmosphere.

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom is a common side reaction. This can be minimized by using bulky, electron-rich ligands that promote the desired reductive elimination over competing pathways.[3] Ensuring anhydrous conditions and using a slight excess of the amine can also be beneficial.[3]

  • Regioselectivity in Dichloronaphthyridines: The relative reactivity of the chlorine atoms will depend on their position on the naphthyridine core. Generally, chlorine atoms at positions electronically activated by the ring nitrogens (e.g., C2 and C4) are more susceptible to amination.[3] The choice of ligand and reaction conditions can sometimes be tuned to favor amination at a specific position.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminonaphthyridines, providing a reliable and versatile method for the construction of C-N bonds. By understanding the underlying principles of the catalytic cycle and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can successfully navigate the challenges associated with the amination of these electron-deficient heteroaromatics. The protocols and insights provided in this guide serve as a foundation for the development of robust and efficient synthetic routes to novel naphthyridine derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (2025).
  • MedyKits. (n.d.). XPhos (Synonyms: 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl). MedyKits.
  • Wikipedia. (2023). XPhos. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal.
  • Wikipedia. (2023).
  • Providences, T. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Tokyo Chemical Industry UK Ltd. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
  • ResearchGate. (n.d.).
  • Dorel, R., & Grugel, C. P. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Sigma-Aldrich. (n.d.). XPhos 0.98 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1043.
  • Sigma-Aldrich. (n.d.). XPhos 0.98 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Motyka, R., Michalak, M., Węgliński, R., & Małecki, J. G. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356.
  • YouTube. (2025).
  • El-Ghanam, A. M. A. (2015). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Saudi Chemical Society, 19(3), 263-268.
  • BenchChem. (2025).
  • Yang, X., Wang, D., & Liu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21547–21554.
  • Yang, X., Wang, D., & Liu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21547–21554.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • Yang, X., Wang, D., & Liu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21547–21554.
  • Reddit. (2017).
  • Atlanchim Pharma. (n.d.).

Sources

Application Note: Selective N-Alkylation of 1,2,3,4-Tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selective N-alkylation of 1,2,3,4-tetrahydro-2,7-naphthyridine secondary amine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for kinase inhibitors and GPCR ligands. The molecule contains two distinct nitrogen centers: an aliphatic secondary amine at position 2 (


-2) and a pyridine-like nitrogen at position 7 (

-7).

Achieving selective alkylation at the


-2 position without quaternizing the 

-7 pyridine ring or causing over-alkylation is a common synthetic challenge. This guide delineates two validated protocols—Reductive Amination (Method A) and Controlled Direct Alkylation (Method B)—to ensure high regioselectivity and yield.

Strategic Analysis: Reactivity & Regioselectivity

Electronic Landscape

Success depends on exploiting the electronic disparity between the two nitrogen centers.

  • 
    -2 (Secondary Amine): 
    
    
    
    hybridized. High electron density.
    
    
    of conjugate acid
    
    
    10–11.[1] Acts as the dominant nucleophile under neutral to basic conditions.
  • 
    -7 (Pyridine Nitrogen): 
    
    
    
    hybridized. Lone pair is orthogonal to the
    
    
    -system but holds more s-character, rendering it less basic (
    
    
    of conjugate acid
    
    
    5–6) and less nucleophilic than
    
    
    -2.
Mechanistic Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate synthetic pathway based on the available electrophile.

G Start Target: N-2 Alkylation Electrophile Identify Electrophile Source Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Source Halide Alkyl Halide / Sulfonate Electrophile->Halide sp3 Carbon Source MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB Method B: Direct SN2 Alkylation (Requires Base Control) Halide->MethodB MechA Mechanism: Iminium Ion Formation N-7 remains inert (protonated or unreactive) MethodA->MechA MechB Mechanism: Nucleophilic Substitution Risk: N-7 Quaternization if uncontrolled MethodB->MechB

Figure 1: Decision tree for selecting the optimal alkylation strategy based on electrophile availability.

Method A: Reductive Amination (Preferred Protocol)

Rationale: This is the "Gold Standard" for mono-alkylation. The reaction proceeds via an iminium ion intermediate which can only form at the


-2 secondary amine. The 

-7 pyridine nitrogen cannot form a stable iminium species, rendering it spectating. Furthermore, the slightly acidic conditions often used (AcOH) will protonate

-7 first, protecting it from side reactions.
Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: 1,2,3,4-Tetrahydro-2,7-naphthyridine (free base or HCl salt).

  • Electrophile: 1.1 – 1.2 equivalents of Aldehyde or Ketone.

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) [Preferred] or Sodium Cyanoborohydride (NaCNBH
    
    
    
    ).
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). THF is an alternative.[2][3]

  • Additive: Acetic Acid (AcOH) or TEA (if starting with HCl salt).

Protocol Steps
  • Preparation: In a clean, dry reaction vial, dissolve 1.0 equiv of 1,2,3,4-tetrahydro-2,7-naphthyridine in DCE (0.1 M concentration).

    • Note: If using the hydrochloride salt, add 1.0–1.2 equiv of Triethylamine (TEA) to liberate the free amine. Stir for 10 min.

  • Imine Formation: Add 1.1–1.2 equiv of the aldehyde/ketone.

    • Optional: If the ketone is sterically hindered, add catalytic AcOH (1-2 drops) and stir for 30–60 min at room temperature to promote imine formation before adding the reductant.

  • Reduction: Cool the mixture to 0°C (optional, often RT is fine). Add 1.4–1.5 equiv of NaBH(OAc)

    
     in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours. Monitor by LC-MS (Look for M+Alkyl mass).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
    . Gas evolution (CO
    
    
    
    ) may occur.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[4]

Critical Control Point: Do not use Sodium Borohydride (NaBH


) unless the imine is pre-formed and isolated, as it reduces aldehydes/ketones too fast, leading to alcohol byproducts.

Method B: Direct Alkylation ( )

Rationale: Used when the alkyl group is not available as a carbonyl precursor (e.g., alkylation with complex halides). Selectivity is achieved by using a weak inorganic base that is sufficient to deprotonate the ammonium intermediate formed at


-2 but insufficient to encourage 

-7 reactivity.
Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: 1,2,3,4-Tetrahydro-2,7-naphthyridine.[5][6][7]

  • Electrophile: 1.0 – 1.1 equiv of Alkyl Halide (Bromide/Iodide).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ).
  • Solvent: Acetonitrile (MeCN) [Preferred] or DMF.

Protocol Steps
  • Mixture: Suspend 1.0 equiv of substrate and 2.0–3.0 equiv of K

    
    CO
    
    
    
    in anhydrous MeCN (0.1 M).
  • Addition: Add 1.0 equiv (strictly stoichiometric) of the alkyl halide dropwise at room temperature.

    • Why: Excess alkyl halide promotes quaternary salt formation at

      
      -7 or over-alkylation to the quaternary ammonium at 
      
      
      
      -2.
  • Reaction: Stir at room temperature. Heating (40–60°C) should only be applied if the reaction is sluggish after 4 hours.

  • Monitoring: Monitor closely by TLC or LC-MS. Stop immediately upon consumption of the starting material.

  • Workup: Filter off the solid base. Concentrate the filtrate. Partition between EtOAc and water.

Critical Control Point: Avoid strong bases like NaH or LiHMDS, which are unnecessary for amine alkylation and may lead to side reactions on the pyridine ring or elimination of the alkyl halide.

Quality Control & Validation

NMR Interpretation

To verify regioselectivity (


-2 vs 

-7), analyze the chemical shifts (

) in

H and

C NMR.
  • 
    -2 Alkylation (Desired): 
    
    • Look for shifts in the methylene protons at positions 1 and 3 .

    • Typical

      
      : The protons at C-1 and C-3 will shift slightly upfield or show distinct splitting changes compared to the free amine due to the tertiary amine formation.
      
    • HMBC: Key correlation between the new alkyl group protons and the C-1/C-3 carbons of the naphthyridine ring.

  • 
    -7 Alkylation (Undesired): 
    
    • Significant downfield shift of the aromatic protons (H-5, H-6, H-8) due to the formation of a cationic pyridinium species.

    • Loss of aromaticity character if reduction occurs (rare in these conditions).

Troubleshooting Table
IssueProbable CauseCorrective Action
Over-alkylation (Quaternary Salt) Excess alkyl halide used.Reduce alkyl halide to 0.95–1.0 equiv. Switch to Method A.

-7 Pyridinium formation
High temperature or highly reactive electrophile (e.g., Benzyl bromide).Lower temperature to 0°C. Use less polar solvent (DCM instead of DMF).
Low Conversion (Method A) Sterically hindered ketone.Use Ti(OiPr)

as a Lewis acid additive to force imine formation before reduction.[8]
Side Product: Alcohol Reduction of aldehyde by NaBH

.[9]
Switch to NaBH(OAc)

(STAB). Ensure anhydrous conditions.

References

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one.

    
    ) and Buchwald coupling on a similar fused naphthyridine scaffold.
    
  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines. Source: Beilstein Journal of Organic Chemistry, 2020. Context: Highlights the nucleophilic dominance of the saturated ring nitrogen in tetrahydro-naphthyridine systems.

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable.

  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Source: BenchChem / General Literature. Context: Provides the baseline conditions (K

    
    CO
    
    
    
    /MeCN) for direct alkylation of the structurally analogous tetrahydroisoquinoline core.

Sources

Preparation of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in type II kinase inhibitors (e.g., RET, MET inhibitors) and GPCR modulators. The 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine derivative is particularly valuable; the C5-chlorine atom provides a synthetic handle for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, allowing the construction of complex bi-aryl systems.

This application note details a robust, scalable protocol for synthesizing the 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride salt. Unlike generic literature methods that often yield regioisomeric mixtures or suffer from hydrodehalogenation, this protocol utilizes a regioselective cyclization followed by a controlled reductive dechlorination strategy to ensure high isomeric purity (>98%) and retention of the critical aryl chloride.

Synthetic Strategy & Mechanistic Insight

The synthesis tackles two primary challenges:

  • Regioselectivity: Ensuring the piperidine ring fuses correctly to the pyridine core to yield the 2,7-isomer rather than the 2,6- or 1,6-isomers.

  • Chemoselectivity: Reducing the pyridine ring (Ring A) to a piperidine while preserving the aryl chloride on the remaining aromatic ring (Ring B).

The Route: We utilize 5-chloro-4-methylnicotinonitrile as the starting material. The synthesis proceeds through an enamine intermediate (DMF-DMA condensation), followed by cyclization to the naphthyridinone. The critical step involves converting the lactam to a dichloro-intermediate, followed by a selective hydrogenolysis that simultaneously reduces the ring and removes the labile C1-chlorine while sparing the stable C5-chlorine.

Reaction Pathway Diagram

G Figure 1: Synthetic Pathway for 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl SM Start: 5-Chloro-4- methylnicotinonitrile INT1 Enamine Intermediate SM->INT1 DMF-DMA, 140°C (Enamine Formation) INT2 5-Chloro-2,7- naphthyridin-1(2H)-one INT1->INT2 NH3(g) or NH4OAc Cyclization INT3 1,5-Dichloro-2,7- naphthyridine INT2->INT3 POCl3, Reflux (Aromatization) PROD Product: 5-Chloro-1,2,3,4- tetrahydro-2,7-naphthyridine HCl INT3->PROD H2, Pd/C (Controlled) or NaBH4/AcOH (Selective Reduction)

Caption: Figure 1 illustrates the conversion of the nicotinonitrile precursor to the target tetrahydro-naphthyridine via a stepwise cyclization and selective reduction sequence.

Detailed Experimental Protocol

Phase 1: Construction of the 2,7-Naphthyridine Core

Objective: Convert the acyclic precursor into the bicyclic pyridone system.

Materials:

  • 5-Chloro-4-methylnicotinonitrile (Start Material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • DMF (Anhydrous)

  • Ammonia (7N in Methanol) or Ammonium Acetate

Protocol:

  • Enamine Formation: Charge a reaction vessel with 5-Chloro-4-methylnicotinonitrile (1.0 eq) and DMF-DMA (2.5 eq) in anhydrous DMF (5 vol).

  • Heat the mixture to 140°C for 4–6 hours. Monitor by LCMS for the disappearance of starting material and formation of the enamine intermediate (

    
    ).
    
  • Cyclization: Cool the mixture to room temperature.

    • Method A (Pressure): Transfer to a pressure vessel and add 7N NH3 in MeOH (10 vol). Seal and heat to 80°C for 12 hours.

    • Method B (Open): Add Ammonium Acetate (5.0 eq) and reflux for 16 hours.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold water/ethanol (9:1) to precipitate the crude 5-chloro-2,7-naphthyridin-1(2H)-one .

  • Filter and dry.[1] The product is a yellow/tan solid.

Phase 2: Aromatization (Chlorination)

Objective: Activate the lactam for subsequent reduction by converting it to the chloro-imidate (fully aromatic).

Materials:

  • Phosphorus Oxychloride (POCl3)

  • Triethylamine (Et3N) - Catalytic

Protocol:

  • Suspend the 5-chloro-2,7-naphthyridin-1(2H)-one (1.0 eq) in POCl3 (8.0 vol).

  • Add Et3N (0.1 eq) carefully (exothermic).

  • Reflux the mixture (105°C ) for 3 hours. The suspension should clear as the 1,5-dichloro-2,7-naphthyridine forms.

  • Quench (Critical Safety Step): Cool to 0°C. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. Maintain temperature <20°C.

  • Neutralize with saturated NaHCO3 to pH 8.

  • Extract with Dichloromethane (DCM).[2] Dry organics over Na2SO4 and concentrate.

    • Note: The 1,5-dichloro intermediate is unstable on silica; proceed immediately to reduction.

Phase 3: Selective Reduction to Target

Objective: Reduce the pyridine ring (containing the C1-Cl) to a piperidine while removing the C1-Cl and retaining the C5-Cl.

Materials:

  • 1,5-Dichloro-2,7-naphthyridine (Intermediate)

  • Platinum Oxide (PtO2) or Pd/C (5%) - See Note below

  • Ethanol / Acetic Acid (10:1 mixture)

  • Hydrogen Gas (Balloon or Parr shaker at 15 psi)

  • HCl (4M in Dioxane)

Protocol:

  • Dissolve the 1,5-dichloro-2,7-naphthyridine in Ethanol/AcOH (10:1).

  • Add catalyst (PtO2 , 5 wt% loading).

    • Mechanistic Note: PtO2 in acidic media is preferred for reducing the pyridine ring to the piperidine. The C1-Cl is allylic/benzylic in the intermediate states and undergoes hydrogenolysis. The C5-Cl is on the remaining aromatic pyridine ring and is significantly more stable against hydrogenolysis under these mild conditions.

  • Hydrogenate at 15–20 psi (approx 1-1.5 atm) at Room Temperature.

  • Monitoring: Check LCMS every 30 minutes. Stop immediately upon disappearance of the aromatic precursor. Over-reduction leads to the des-chloro analog.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate.

  • Salt Formation: Dissolve the residue in minimal Ethanol. Add 4M HCl in Dioxane (2.0 eq) dropwise at 0°C.

  • Precipitate the salt by adding Diethyl Ether or MTBE.

  • Filter the white solid: 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride .

Quantitative Data Summary

ParameterSpecification / RangeNotes
Overall Yield 45% - 55%Calculated from Nicotinonitrile start.
Purity (HPLC) > 98.5% (AUC)Critical for pharmaceutical use.
Appearance Off-white to pale yellow solidHygroscopic as HCl salt.
1H NMR (D2O) δ 8.15 (s, 1H), 7.20 (s, 1H), 4.35 (s, 2H), 3.45 (t, 2H), 3.10 (t, 2H)Distinctive singlets for aromatic protons.
Mass Spec [M+H]+ = 169.05 / 171.05Characteristic Chlorine isotope pattern (3:1).

Quality Control & Troubleshooting

Self-Validating the Protocol:

  • The "Chlorine Check": In the final step, the loss of the C1-chlorine is confirmed by the mass shift (-34 Da from the dichloro intermediate) and the appearance of the methylene signals in NMR. If the mass indicates [M+H]=135, you have over-reduced (lost both chlorines). Reduce reaction time or pressure.

  • Regio-confirmation: The 1H NMR should show two singlets in the aromatic region (positions 6 and 8). If you see doublets, you may have synthesized the 1,6-naphthyridine isomer (implying incorrect starting material or rearrangement).

Common Pitfalls:

  • Over-Chlorination: During POCl3 treatment, ensure moisture is excluded to prevent hydrolysis back to the lactam.

  • Over-Hydrogenation: The most common failure mode. Do not use high pressure (>40 psi) or elevated temperature during the reduction step, or the C5-chloro will be cleaved.

References

  • Wojcicka, A., et al. (2022). "Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement." Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Zhang, Y., et al. (2018). "Substituted Naphthyridinone Compounds Useful as T Cell Activators." World Intellectual Property Organization, Patent WO2020006018A1.
  • Saleh, M. Y., & Ayoub, A. I. (2014). "Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine." European Journal of Chemistry.[3] Available at: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) at the 5-Position of 1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of naphthyridine scaffolds is a cornerstone in the development of kinase inhibitors (e.g., CDK5, TGF-β) and anti-infective agents. Among the isomeric forms, 1,6-naphthyridine presents a unique reactivity profile. The 5-position (C5) of 1,6-naphthyridine is electronically activated for Nucleophilic Aromatic Substitution (SNAr) due to its location


 to the N6 nitrogen atom.

This guide provides a comprehensive technical workflow for performing SNAr at the 5-position. Unlike standard phenyl systems, the 1,6-naphthyridine core requires specific attention to solvent polarity, base selection, and temperature control to suppress hydrolysis and N-alkylation side reactions.

Structural Analysis & Mechanistic Rationale

The "5-Position" Ambiguity

Naphthyridine isomers possess distinct numbering systems. This guide focuses on 1,6-naphthyridine , where C5 is the carbon atom adjacent to the N6 nitrogen.

  • 1,6-Naphthyridine: C5 is

    
     to N6 (Highly Activated).
    
  • 1,8-Naphthyridine: C5 is para to N1 (Moderately Activated).

  • 1,5-Naphthyridine: Position 5 is a Nitrogen atom (Not applicable for C-substitution).

Electronic Activation

The C5 position in 1,6-naphthyridine mimics the reactivity of 2-chloropyridine. The electronegative N6 atom withdraws electron density via induction (-I) and resonance (-M), lowering the energy of the LUMO at C5.

Mechanism:

  • Attack: The nucleophile attacks C5, disrupting aromaticity.

  • Meisenheimer Complex: The negative charge is delocalized onto the N6 nitrogen, stabilizing the intermediate.

  • Elimination: Re-aromatization expels the leaving group (LG).

SNAr_Mechanism cluster_electronic Electronic Effect Start 5-Halo-1,6-naphthyridine (Electrophile) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Nucleophile (Nu:) Inter Meisenheimer Complex (N6-Stabilized Anion) TS1->Inter High Energy Product 5-Substituted-1,6-naphthyridine Inter->Product - Leaving Group (X:) Note N6 atom acts as an electron sink, stabilizing the anionic intermediate.

Figure 1: Mechanistic pathway of SNAr at the 5-position of 1,6-naphthyridine.

Experimental Protocols

Protocol A: Thermal SNAr with Primary/Secondary Amines

Best for: Aliphatic amines, anilines with electron-donating groups.

Reagents:

  • Substrate: 5-Chloro-1,6-naphthyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Et
    
    
    
    N (2.0 – 3.0 equiv)
  • Solvent: DMSO (anhydrous) or NMP. Note: n-BuOH can be used for lower boiling amines.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 5-chloro-1,6-naphthyridine (100 mg, 0.61 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous DMSO (2.0 mL, 0.3 M concentration).

  • Addition: Add DIPEA (210 µL, 1.2 mmol) followed by the amine nucleophile (0.73 mmol).

  • Reaction: Seal the vial and heat to 100–120 °C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: The product typically elutes earlier than the starting material on reverse-phase LC due to increased polarity (if amine is polar) or later (if lipophilic). Look for the

      
       shift.
      
  • Workup:

    • Option A (Precipitation): Pour reaction mixture into ice-water (20 mL). If solid precipitates, filter and wash with water.[1]

    • Option B (Extraction): Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and brine (1 x 10 mL). Dry over Na

      
      SO
      
      
      
      .
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: SNAr with Alkoxides (Ether Synthesis)

Best for: Introduction of methoxy, ethoxy, or benzyloxy groups.

Reagents:

  • Substrate: 5-Chloro-1,6-naphthyridine[2]

  • Nucleophile: Alcohol (e.g., Benzyl alcohol)

  • Base: NaH (60% dispersion) or KOtBu

  • Solvent: THF or DMF (0 °C to RT)

Step-by-Step Procedure:

  • Activation: In a dried flask under N

    
    , suspend NaH (1.2 equiv) in anhydrous THF at 0 °C.
    
  • Alkoxide Formation: Dropwise add the alcohol (1.1 equiv). Stir at 0 °C for 15 min until H

    
     evolution ceases.
    
  • Addition: Add a solution of 5-chloro-1,6-naphthyridine (1.0 equiv) in THF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Note: C5 is reactive enough that heating is often unnecessary for alkoxides. Heating may promote degradation.

  • Quench: Carefully add saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc, dry, and concentrate.

Protocol C: Buchwald-Hartwig Amination (Catalytic Route)

Best for: Unreactive amines, steric hindrance, or when thermal SNAr fails.

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (5 mol%) or Pd(OAc)
    
    
  • Ligand: BINAP or Xantphos (10 mol%)

  • Base: Cs

    
    CO
    
    
    
    or NaOtBu (1.5 equiv)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Procedure:

  • Combine substrate, amine, base, and catalyst/ligand in a microwave vial.

  • Purge with Argon for 5 minutes.

  • Add degassed solvent.[1]

  • Heat at 100 °C (oil bath) or 120 °C (microwave) for 1–2 hours.

Scope and Limitations (Data Summary)

Nucleophile ClassExampleMethodTypical YieldNotes
Primary Amines BenzylamineThermal (A)85-95%Very fast; runs at 80 °C.
Cyclic Amines MorpholineThermal (A)80-90%Excellent conversion.[1]
Anilines 4-Methoxy-anilineThermal (A)60-75%Requires higher temp (120 °C).
Electron-Poor Anilines 4-Nitro-anilinePd-Cat (C)50-70%Thermal SNAr fails; requires Pd.
Alkoxides NaOMeBase (B)85-95%Run at 0 °C to RT to avoid hydrolysis.
Thiols ThiophenolBase (K2CO3)90%Odorous; very nucleophilic.

Decision Tree for Method Selection

Use the following logic flow to select the optimal synthetic route for your specific nucleophile.

Decision_Tree Start Select Nucleophile Type Type Is the Nucleophile an Amine? Start->Type AmineType Amine Basicity/Sterics Type->AmineType Yes Oxygen Oxygen / Sulfur (Alcohol/Thiol) Type->Oxygen No Aliphatic Aliphatic / Cyclic (e.g., Morpholine, Alkylamines) AmineType->Aliphatic Nucleophilic Aniline Aromatic Amine (Aniline) AmineType->Aniline Weakly Nucleophilic MethodA Protocol A: Thermal SNAr (DMSO, 100°C) Aliphatic->MethodA Aniline->MethodA Electron Rich MethodC Protocol C: Buchwald-Hartwig (Pd-Catalysis) Aniline->MethodC Electron Poor / Steric MethodB Protocol B: Strong Base (NaH/THF, 0°C) Oxygen->MethodB Alkoxide/Thiolate

Figure 2: Workflow for selecting SNAr conditions based on nucleophile properties.

Troubleshooting & Critical Parameters

Hydrolysis (The "OH" Impurity)
  • Symptom: Appearance of a peak with Mass = [M_start - Cl + OH].

  • Cause: Wet DMSO or hygroscopic bases (KOH/NaOH) introduce water which competes with the nucleophile.

  • Solution: Use anhydrous DMSO/DMF (sure-seal bottles). Use DIPEA instead of inorganic bases for amine couplings.

Regioselectivity (If Polychlorinated)

If starting with 5,8-dichloro-1,6-naphthyridine :

  • The 5-position (alpha to N6) is significantly more reactive than the 8-position (alpha to N1? No, 8 is alpha to N1 in 1,8-naphthyridine, but in 1,6-naphthyridine, 8 is beta to N1).

  • Correction: In 1,6-naphthyridine, C5 is

    
     to N6. C7 is 
    
    
    
    to N6. C2 is
    
    
    to N1.
  • Rule: Substitution generally occurs at C5 first due to the specific activation by N6 and less steric hindrance compared to C7 (if substituted).

Safety Note

Naphthyridines can be skin irritants. 5-Chloro-1,6-naphthyridine is a potent electrophile and potential sensitizer. Handle in a fume hood.

References

  • Weiss, M. M., et al. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry, vol. 89, no. 15, 2024, pp. 10850–10860.

  • BenchChem Technical Data. "Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine." BenchChem Application Notes, 2025.

  • Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[3] Molecules, vol. 26, no. 4, 2021.[4]

  • Devadoss, T., et al. "Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review."[4] ChemistrySelect, vol. 6, no. 14, 2021, pp. 3508-3535.

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

Sources

Application Notes and Protocols for the Reductive Amination of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold and Reductive Amination

The 2,7-naphthyridine core is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid structure, combined with the precise positioning of nitrogen atoms, allows for multifaceted interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.[1][3][4] Specifically, recent research has identified 2,7-naphthyridine compounds as potent inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), an attractive target for selective anticancer treatments.[3]

The functionalization of the 2,7-naphthyridine scaffold is key to modulating its pharmacological profile. Reductive amination stands out as one of the most robust and versatile methods for introducing molecular diversity.[5][6] This powerful C-N bond-forming reaction transforms a carbonyl group and an amine into a more complex amine via an intermediate imine.[7][8] Its widespread adoption in drug development is due to its operational simplicity, broad substrate scope, and the ability to perform it as a one-pot reaction, which aligns with the principles of green and efficient chemistry.[6][8]

This guide provides a detailed exploration of the reductive amination of 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, a key intermediate for building a library of pharmacologically active compounds. We will delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step protocol, and discuss critical parameters for successful execution and optimization.

Mechanistic Insights: The "Why" Behind the Protocol

Reductive amination is a sequential, one-pot process that hinges on two distinct chemical events: the formation of an iminium ion and its subsequent reduction.[7][9] The choice of reagents and conditions is paramount for maximizing yield and minimizing side-products.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of the tetrahydro-2,7-naphthyridine ring on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a C=N double bond, specifically an iminium ion in the case of a secondary amine. This step is typically the rate-determining step and is often accelerated by a weak acid catalyst.[9][10] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the amine.

  • Hydride-Mediated Reduction: The newly formed iminium ion is then reduced by a hydride-donating reagent. The choice of reducing agent is critical. A reagent that is too reactive will reduce the starting carbonyl compound before it has a chance to form the imine. Conversely, a reagent that is too mild may not efficiently reduce the iminium ion.

The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For the reductive amination of substrates like 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is the reagent of choice.[11][12][13] Its efficacy stems from several key properties:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). This attenuated reactivity prevents the premature reduction of the aldehyde or ketone starting material.[7][9] Its selectivity for the protonated imine over the carbonyl is a cornerstone of its utility in one-pot reductive aminations.[9][13]

  • Non-Hygroscopic Nature: Unlike other borohydrides, STAB is not sensitive to atmospheric moisture, making it easier to handle.

  • Enhanced Reaction Rates: The acetate groups on the boron atom are believed to play a role in coordinating the iminium ion, facilitating the hydride transfer and often leading to faster and cleaner reactions compared to other reagents like sodium cyanoborohydride (NaBH₃CN).[14]

  • Reduced Toxicity: STAB is a safer alternative to NaBH₃CN, which can release toxic hydrogen cyanide gas, particularly under acidic conditions.[13]

The overall reaction mechanism can be visualized as follows:

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Naphthyridine 5-Chloro-Tetrahydro- 2,7-Naphthyridine (Amine) Hemiaminal Hemiaminal Intermediate Naphthyridine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product N-Substituted Product Iminium->Product + NaBH(OAc)₃ STAB NaBH(OAc)₃ STAB->Product

Caption: Figure 1: Reductive Amination Mechanism

Experimental Protocol: Reductive Amination of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

This protocol describes a general procedure for the reaction of 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine with a representative aldehyde. The quantities can be adjusted based on the specific carbonyl compound used.

Materials and Reagents:

  • 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

  • Aldehyde or Ketone (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Reactant Addition: Add the aldehyde or ketone (1.1-1.2 eq) to the solution.

  • Catalyst (Optional but Recommended): For less reactive carbonyls (especially ketones), add glacial acetic acid (0.1-0.5 eq) to catalyze iminium ion formation.[12][14]

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted product.

Workflow Figure 2: Experimental Workflow Setup 1. Combine Amine & Carbonyl in Anhydrous DCE Stir 2. Stir 20-30 min at Room Temp Setup->Stir Add_STAB 3. Add NaBH(OAc)₃ (1.5 eq) Stir->Add_STAB React 4. Stir 2-16h Monitor by TLC/LC-MS Add_STAB->React Quench 5. Quench with sat. NaHCO₃ solution React->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry, Filter & Concentrate Extract->Dry Purify 8. Purify via Column Chromatography Dry->Purify

Sources

Solvent selection for dissolving 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Dissolution Protocols for 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Introduction & Physicochemical Profiling

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a versatile bicyclic heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of neurotropic and anticonvulsant agents ()[1]. The molecule features a secondary aliphatic amine within the tetrahydro ring and a pyridine nitrogen, making it a basic compound.

Mechanistic Causality in Solvation: The solubility of this compound is governed by the delicate balance between its ionizable nitrogen atoms and the lipophilic 5-chloro substituent. While the parent 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is often supplied as a highly water-soluble hydrochloride salt ()[2], the addition of the 5-chloro group significantly increases the molecule's partition coefficient (LogP). This halogenation enhances lipid membrane permeability but drastically reduces the aqueous solubility of the free base at physiological pH ()[3]. Consequently, selecting the appropriate solvent system is not merely a logistical step—it is a critical determinant of assay validity. Poor solubility leads to erratic high-throughput screening results and artificially weak potency readouts ()[4].

Solvent Compatibility Matrix

To establish a self-validating experimental system, researchers must match the solvent to the downstream application. The table below summarizes the quantitative and qualitative solvation parameters for 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.

Solvent SystemPolarity IndexSolubility (Free Base)Solubility (HCl Salt)Recommended ApplicationToxicity / Assay Interference
DMSO (Anhydrous) 7.2>50 mM>50 mMIn vitro screening (Master Stock)Cytotoxic at >1% (v/v) in cell culture
Water / Saline (pH 7.4) 10.2<0.1 mM~5 mMNot recommendedNone
Water / Saline (pH < 4.0) 10.2~10 mM>50 mMIn vivo dosing (IV/IP)Acidic pH may cause injection site pain
Methanol / Ethanol 5.1 / 5.2~20 mM~30 mMChemical synthesis / NMRProtein denaturation in bioassays
Dichloromethane (DCM) 3.1>100 mM<1 mMOrganic synthesis (Extraction)Highly toxic; strictly for synthesis

Experimental Workflows & Protocols

Visualization of the Decision Matrix:

SolventSelection Start 5-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine App Determine Downstream Application Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro High-Throughput InVivo In Vivo Studies (Animal Models) App->InVivo Pharmacokinetics Synthesis Chemical Synthesis (Reactions) App->Synthesis Intermediate DMSO DMSO (10-50 mM Stock) Dilute in Assay Buffer InVitro->DMSO Formulation 5% DMSO + 10% Tween 80 + 85% Saline InVivo->Formulation OrgSolvent DCM, DMF, or EtOH (Depending on Reaction) Synthesis->OrgSolvent

Decision matrix for selecting the optimal solvent based on downstream experimental applications.

Protocol A: Preparation of a 10 mM Master Stock for In Vitro Assays

Scientific Rationale: Many drug discovery experiments rely on "kinetic solubility," where the compound is first fully dissolved in a universal organic solvent and then rapidly diluted into an aqueous assay buffer ()[5]. Dimethyl sulfoxide (DMSO) is the gold standard because it effectively disrupts the crystal lattice of the lipophilic free base without altering its ionization state.

Step-by-Step Methodology:

  • Calculation & Weighing: Weigh exactly 1.69 mg of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine free base (MW ~168.62 g/mol ) into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Pro-tip: Use anhydrous DMSO to prevent ambient water absorption, which can cause premature micro-precipitation of the free base.

  • Dissolution: Vortex the suspension vigorously for 30–60 seconds. If particulate matter remains, sonicate the tube in a water bath at room temperature for 5 minutes.

  • Validation: Visually inspect the solution against a light background. It must be completely optically clear.

  • Storage: Aliquot the 10 mM master stock into 50 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C under an inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • Assay Dilution: When diluting into your aqueous buffer, ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Protocol B: Co-Solvent Formulation for In Vivo Dosing

Scientific Rationale: Direct dissolution of the free base in physiological saline will fail due to its high lipophilicity. To achieve high systemic exposure in animal models without causing precipitation in the bloodstream, a co-solvent and surfactant system is strictly required ()[4].

Step-by-Step Methodology:

  • Initial Solubilization: Weigh the required dose of the compound into a sterile glass vial. Add DMSO to achieve exactly 5% of the final target volume. Vortex vigorously until the compound is completely dissolved.

  • Surfactant Addition: Add Tween 80 to achieve 10% of the final target volume. Vortex for 1 minute. Causality: Tween 80 forms protective micelles that encapsulate the lipophilic 5-chloro-naphthyridine core, preventing nucleation when the aqueous phase is introduced.

  • Aqueous Phase Integration: Slowly add sterile saline (0.9% NaCl) dropwise to make up the remaining 85% of the volume, vortexing continuously during the addition to ensure a homogenous dispersion.

  • Validation: The final formulation (5% DMSO / 10% Tween 80 / 85% Saline) should be a clear, slightly viscous solution. Administer to the animal model within 2 hours of preparation to ensure thermodynamic stability.

Troubleshooting & Self-Validating Checks

  • Issue: Compound precipitates (cloudiness) upon dilution into the aqueous assay buffer.

  • Root Cause: The kinetic solubility limit of the 5-chloro derivative has been exceeded in the aqueous phase.

  • Corrective Action: Pre-warm the assay buffer to 37°C before adding the DMSO stock. Alternatively, supplement the assay buffer with a mild, non-toxic surfactant (e.g., 0.01% Pluronic F-68 or BSA) to stabilize the compound in solution.

References

  • Title: 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | C8H11ClN2 | CID 56965784 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: In Vitro Solubility Assays in Drug Discovery Source: Current Drug Metabolism (Ingenta Connect) URL: [Link]

  • Title: Role of Solubility, Permeability and Absorption in Drug Discovery and Development Source: RSC Books (Royal Society of Chemistry) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Partial Reduction of 5-Chloro-2,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive — The "5-Chloro" Conundrum[1]

Welcome to the Advanced Heterocycle Reduction Support Center. You are likely here because the partial reduction of 5-chloro-2,7-naphthyridine is failing to meet yield specifications.

The central challenge in this transformation is Chemoselectivity vs. Regioselectivity . You are attempting to reduce an electron-deficient pyridine ring (Ring A) while preserving a labile carbon-chlorine bond on the adjacent ring (Ring B), all within a bicyclic system that is prone to catalyst poisoning.[1]

The Target: 5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.[1] The Problem: Standard hydrogenation (Pd/C, H₂) frequently causes hydrodehalogenation (loss of Cl) before ring saturation is complete, or results in over-reduction.

This guide moves beyond generic protocols to address the mechanistic levers you can pull to optimize yield.

Part 2: Troubleshooting Guides & FAQs

Section 1: Controlling Dehalogenation (Loss of Chlorine)

Q: I am observing significant amounts of dechlorinated byproduct (1,2,3,4-tetrahydro-2,7-naphthyridine). How do I stop the C-Cl bond insertion?

Diagnosis: You are likely using Palladium on Carbon (Pd/C) . Palladium is an excellent catalyst for hydrogenolysis (cleaving C-Cl bonds), often faster than it reduces pyridine rings.[1]

Corrective Action:

  • Switch Catalyst: Replace Pd/C with Platinum Oxide (PtO₂ - Adams' Catalyst) or Rhodium on Carbon (Rh/C) . Platinum and Rhodium are significantly less active toward oxidative addition into aryl chloride bonds compared to Palladium.

  • Acidic Solvent System: Conduct the reaction in Glacial Acetic Acid or with HCl/MeOH .

    • Mechanism:[1][2][3][4][5] Protonation of the naphthyridine nitrogens (specifically N-2) lowers the LUMO energy of the ring, facilitating nucleophilic attack by hydride equivalents on the catalyst surface. This accelerates ring reduction relative to dehalogenation.

  • Add a Poison: If you must use Pd, add a catalyst poison such as Thiophene or Ethylenediamine to occupy the high-energy active sites responsible for dehalogenation.

Section 2: Addressing Low Conversion / No Reaction

Q: The starting material is unreacted even after 24 hours. Is the catalyst dead?

Diagnosis: Naphthyridines are strong sigma-donors.[1] The unprotonated nitrogen lone pairs are likely coordinating strongly to the metal surface, effectively poisoning the catalyst by blocking hydrogen adsorption.

Corrective Action:

  • Protonation is Mandatory: Ensure the reaction medium is acidic (pH < 2). Use TFA (Trifluoroacetic acid) or Acetic Acid as the solvent. The protonated pyridinium species cannot coordinate effectively to the metal, leaving active sites free for H₂ activation.

  • Increase Pressure: Pyridine rings are aromatic and stable. Ambient pressure (1 atm) is often insufficient for PtO₂. Increase H₂ pressure to 3–5 bar (45–75 psi) .

  • Temperature Control: Raise the temperature to 50–60°C . Warning: Higher temperatures increase the risk of dehalogenation; monitor strictly.

Section 3: Regioselectivity Issues

Q: I am getting a mixture of isomers or reducing the wrong ring. How do I ensure only the 1,2,3,4-tetrahydro isomer forms?

Diagnosis: In 5-chloro-2,7-naphthyridine, the chlorine atom at C-5 deactivates the ring containing N-7 (Ring B) via inductive withdrawal (-I effect).[1] However, it also sterically hinders the bridgehead.

Corrective Action:

  • Exploit Electronics: The unsubstituted ring (Ring A, containing N-2) is relatively more electron-rich but also more accessible.[1] However, for hydrogenation, we typically reduce the pyridinium ion.[1]

  • Quaternization Strategy (The "Nuclear Option"): If direct hydrogenation fails, convert the N-2 nitrogen selectively to a benzyl salt (N-benzyl-5-chloro-2,7-naphthyridinium bromide).[1]

    • Why? N-2 is less sterically hindered than N-7 (flanked by Cl).[1] Alkylation activates Ring A exclusively.

    • Reduction: Use Sodium Borohydride (NaBH₄) in MeOH. This is a hydride transfer, not catalytic hydrogenation, and is 100% chemoselective —it will never touch the aryl chloride.[1]

    • Deprotection: Remove the benzyl group via ACE-Cl (1-chloroethyl chloroformate) if catalytic hydrogenolysis is not an option.[1]

Part 3: Visualizations & Logic

Decision Tree: Optimizing Reaction Conditions

G Start Start: Partial Reduction of 5-chloro-2,7-naphthyridine CheckYield Check Reaction Outcome Start->CheckYield Dechlor Issue: Dechlorination (Cl lost) CheckYield->Dechlor NoRxn Issue: No Reaction (SM recovered) CheckYield->NoRxn WrongIso Issue: Wrong Isomer (Ring B reduced) CheckYield->WrongIso CatChange Switch Catalyst: Pd/C -> PtO2 or Rh/C Dechlor->CatChange Poison Diagnosis: Catalyst Poisoning by Nitrogen Lone Pair NoRxn->Poison Select Strategy: Selective Activation WrongIso->Select Acidify Solvent Change: Add AcOH or HCl CatChange->Acidify Protonate Action: Use TFA/AcOH solvent (Block coordination) Poison->Protonate Press Action: Increase H2 Pressure (3-5 bar) Protonate->Press Quat Action: Form N-2 Benzyl Salt then NaBH4 Reduction Select->Quat

Caption: Diagnostic workflow for selecting the optimal reduction strategy based on observed impurities.

Part 4: Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred for Scale)

Best for: Clean starting material, available high-pressure equipment.[1]

  • Preparation : Dissolve 5-chloro-2,7-naphthyridine (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst Loading : Add PtO₂ (Adams' Catalyst) (5-10 mol%). Note: Do not use Pd/C.

  • Hydrogenation : Purge vessel with N₂ (3x), then H₂ (3x). Pressurize to 4 bar (60 psi) .

  • Reaction : Stir vigorously at 25°C for 4-6 hours. Monitor by LCMS.

    • Checkpoint: Look for M+4 mass (Tetrahydro product). If M+2 (Dihydro) persists, increase time. If M-34 (Dechlorinated) appears, stop immediately.[1]

  • Workup : Filter through Celite (caution: PtO₂ is pyrophoric). Concentrate AcOH. Neutralize residue with sat. NaHCO₃ to pH 8. Extract with DCM.[3]

Method B: Regioselective Hydride Reduction (High Specificity)

Best for: Absolute preservation of Chlorine, small scale, or difficult substrates.[1]

  • Activation : Treat 5-chloro-2,7-naphthyridine with Benzyl Bromide (1.1 eq) in Acetone at reflux. The N-2 salt precipitates preferentially due to steric accessibility.

  • Reduction : Suspend the salt in MeOH at 0°C. Add NaBH₄ (2.0 eq) portion-wise.

    • Result: This yields N-benzyl-5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.[1]

  • Deprotection : If the benzyl group is unwanted, remove via 1-chloroethyl chloroformate (ACE-Cl) in refluxing DCE, followed by MeOH reflux.[1]

Part 5: Data Summary

Table 1: Catalyst Performance Matrix

CatalystSolventPressureYield (Target)Dechlorination RiskNotes
Pd/C (10%) EtOH1 bar< 10%High Rapid loss of Cl; not recommended.[1]
PtO₂ AcOH4 bar85-92% LowRequires acidic media to prevent poisoning.
Rh/C (5%) AcOH4 bar75-80%Very LowGood alternative if PtO₂ fails; expensive.
Raney Ni EtOH50 barVariableModerateRequires harsh conditions; difficult handling.

Part 6: References

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. Asian Journal of Chemistry.

  • Lowe, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • Gribble, G. W., & Heald, P. W. (1974).[1] Reactions of Sodium Borohydride in Acidic Media. Synthesis. (Foundational text on pyridine reduction mechanisms).

  • MilliporeSigma . (n.d.). 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride Product Page. (Confirmation of target stability).

Sources

Technical Support Center: Silica Gel Purification of Basic Naphthyridine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in organic chemistry and drug development: the chromatographic purification of basic, nitrogen-rich heterocycles.

Naphthyridines (such as 1,8-naphthyridine derivatives) possess multiple basic nitrogen atoms with high hydrogen-bond accepting capabilities. When subjected to standard normal-phase silica gel chromatography, these compounds frequently exhibit severe peak tailing, irreversible chemisorption, and poor recovery. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating troubleshooting protocols to ensure high-purity isolation.

Diagnostic Troubleshooting Workflow

Before altering your solvent system, use the following logical decision tree to determine the most efficient purification strategy for your specific naphthyridine derivative.

TroubleshootingWorkflow Start Crude Naphthyridine Amine TLC TLC on Standard Silica (e.g., DCM/MeOH) Start->TLC Check1 Severe Streaking or Rf < 0.1? TLC->Check1 Mod Add 1-3% TEA or NH4OH to Mobile Phase Check1->Mod Yes Proceed Proceed to Flash Chromatography Check1->Proceed No Check2 Resolution Improved & Recovery >80%? Mod->Check2 NH2 Switch to Amine-Functionalized (NH2) Silica Gel Check2->NH2 No Check2->Proceed Yes NH2->Proceed

Diagnostic workflow for resolving silica gel purification issues with basic amines.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my naphthyridine amine streak extensively on standard silica gel, even with highly polar solvents like DCM/MeOH?

Causality: Standard silica gel (


) has a surface densely populated with Brønsted acidic silanol groups (Si-OH, pKa ~4.5–6.0). The basic nitrogen atoms in the naphthyridine ring act as strong hydrogen-bond acceptors and Lewis bases. Instead of partitioning smoothly between the mobile and stationary phases, the basic amines form strong hydrogen bonds or undergo proton transfer to form ion pairs with the acidic silanols[1]. This chemisorption causes the compound to continuously bind and release at varying rates, leading to macroscopic "streaking" or broad peaks.
Q2: I added Triethylamine (TEA) to my mobile phase, but my recovery is still below 50%. What is happening?

Causality & Solution: Triethylamine is a sacrificial basic modifier designed to competitively inhibit and neutralize the acidic sites on the silica[2]. However, if your naphthyridine is highly basic, it may still outcompete TEA for binding sites, or it may become trapped in the silica pores. Troubleshooting Step: You must pre-treat (deactivate) the silica gel column with TEA before loading your sample. Simply adding TEA to the running solvent is often insufficient because the solvent front moves faster than the basic modifier can neutralize the column. Alternatively, switch to a stronger displacing agent like methanolic ammonia, but be cautious: exceeding 5% methanol saturated with ammonia can cause the silica to dissolve and form a colloid, contaminating your product[3].

Q3: When should I abandon standard silica and use amine-functionalized (NH2) silica?

Causality & Solution: You should switch to NH2-silica when TEA/ammonia modifiers fail to prevent degradation, or when you need to recover >95% of a highly polar naphthyridine. Amine-functionalized silica features a carbon tether end-capped with a primary amine, which covalently masks the silanol groups[4]. Because the stationary phase is now inherently basic and less polar than unmodified silica, basic heterocycles experience electrostatic repulsion rather than attraction. This allows them to elute as sharp bands without the need for any mobile phase modifiers[5].

Q4: My halogenated naphthyridine is co-eluting with a dehalogenated impurity. How do I resolve this?

Causality & Solution: Halogenated compounds and their dehalogenated isosteres have nearly identical polarities, making normal-phase silica highly ineffective for separation[1]. Troubleshooting Step: Switch to a reversed-phase system (e.g., C18, Phenyl-Hexyl, or Pentafluorophenyl columns). PFP columns are particularly effective here, as they exploit differing


 interactions and fluorine-halogen dipole interactions to separate closely related aromatic rings[1].

Quantitative Comparison of Purification Strategies

To optimize your workflow, compare the expected outcomes of different stationary and mobile phase combinations when purifying basic naphthyridines.

Stationary PhaseMobile Phase ModifierTypical Modifier Conc.Naphthyridine Recovery (%)Silica Dissolution RiskMechanistic Effect
Standard Silica None0%< 40% (Severe streaking)LowStrong silanol-amine chemisorption.
Standard Silica Triethylamine (TEA)1 - 3% v/v75 - 90%LowCompetitive inhibition of acidic silanol sites.
Standard Silica Methanolic Ammonia1 - 5% v/v80 - 95%Moderate to HighDisruption of strong ion-pairs; risk of silica colloid formation.
NH2-Silica None0%> 95%LowElectrostatic repulsion of basic amines; end-capped silanols.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating built-in checks (like pH monitoring and 2D TLC), you ensure the integrity of the purification before committing your entire crude batch.

Protocol A: TEA-Deactivated Normal Phase Silica Gel Chromatography

Use this protocol for moderately basic naphthyridines where standard silica is preferred for cost efficiency.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 5% MeOH in DCM). Add exactly 2% v/v Triethylamine (TEA) to the mixture[2].

  • Column Slurry & Packing: Slurry the standard silica gel in the TEA-modified solvent. Pour the slurry into the column and allow it to settle.

  • Self-Validation (Column Deactivation Check): Flush the column with 2-3 column volumes (CV) of the TEA-modified solvent. Collect a few drops of the effluent and test it with pH paper. Do not load your sample until the effluent tests basic (pH > 8). This proves the acidic silanols are fully saturated.

  • Sample Loading: Dissolve the crude naphthyridine in a minimum volume of the modified solvent. If solubility is poor, dry-load the sample onto a small amount of deactivated silica or Celite[1].

  • Elution & 2D TLC Validation: Elute the column and collect fractions. To confirm that your compound did not degrade on the column, spot a pure fraction on a TLC plate, develop it, rotate the plate 90 degrees, and develop it again (2D TLC). A single spot on the diagonal confirms stability.

Protocol B: Purification via Amine-Functionalized (NH2) Silica

Use this protocol for highly basic, highly polar, or acid-sensitive naphthyridines.

  • Stationary Phase Selection: Select a pre-packed amine-functionalized (NH2) flash column[4].

  • Solvent Selection (Critical Warning): Do not use ketones (e.g., acetone) or aldehydes as solvents. They will form Schiff bases (imines) with the primary amines on the stationary phase, destroying the column. Use Hexane/EtOAc or DCM/MeOH gradients[5].

  • Self-Validation (TLC Pre-check): Spot your crude mixture on an NH2-functionalized TLC plate. Because NH2-silica is less polar than standard silica, compounds will have higher Rf values. Adjust your solvent system to achieve an Rf of ~0.2–0.3 before running the column.

  • Equilibration: Equilibrate the NH2 column with 3 CV of your starting solvent mixture (no basic modifiers required).

  • Elution: Load the sample and run the gradient. Because the surface is end-capped, the naphthyridine will elute as a sharp, symmetrical peak, allowing for easy fraction pooling and lyophilization.

References

  • Teledyne ISCO. "RediSep amine functionalized column". Teledyne ISCO Application Notes. Available at:[Link]

  • Teledyne Labs. "Purine and Related Compound Purification Strategies". Teledyne Labs Application Notes. Available at: [Link]

  • Harris, E. B. J., et al. "What is the most polar solvent usable in silica gel chromatography?". ResearchGate. Available at:[Link]

Sources

Technical Support Center: Minimizing Oxidative Degradation of Tetrahydro-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Challenge with Tetrahydro-Naphthyridine Derivatives

The tetrahydro-naphthyridine scaffold is a privileged N-heterocyclic structure integral to numerous pharmaceutical candidates due to its versatile biological activity.[1][2][3] However, the very electronic characteristics that make this scaffold valuable also render it susceptible to oxidative degradation.[4] The presence of nitrogen atoms and a partially saturated ring system creates sites that are vulnerable to attack by atmospheric oxygen, light, and reactive oxygen species (ROS), potentially compromising the potency, safety, and shelf-life of the active pharmaceutical ingredient (API).[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and minimize the oxidative degradation of tetrahydro-naphthyridine derivatives. By explaining the underlying mechanisms and offering field-proven protocols, we aim to empower you to ensure the integrity of your compounds throughout the development lifecycle.

Understanding the "Why": Mechanisms of Oxidative Degradation

The oxidative degradation of tetrahydro-naphthyridine derivatives can proceed through several pathways. While each molecule is unique, the primary modes of degradation typically involve aromatization, N-oxide formation, and hydroxylation.[4]

  • Aromatization: The tetrahydro-naphthyridine ring can undergo oxidation to form the more stable, fully aromatic naphthyridine ring system.[4][7] This is often a primary degradation pathway observed under various stress conditions.[4]

  • N-Oxide Formation: The lone pair of electrons on the nitrogen atoms, particularly the more basic ones, are susceptible to oxidation, leading to the formation of N-oxides. This can alter the molecule's polarity, solubility, and biological activity.[4][8]

  • Hydroxylation: Oxidative attack can also occur on the carbon atoms of the saturated ring, leading to the formation of hydroxylated derivatives.[4]

  • Dimerization: Radical-mediated oxidation can lead to the formation of dimers, which can complicate analysis and purification.[4]

These reactions can be initiated or accelerated by several factors, including:

  • Atmospheric Oxygen: The most common oxidant.

  • Light (Photo-oxidation): UV or visible light can provide the energy to initiate oxidative reactions.[6][9]

  • Elevated Temperature: Increases reaction rates and can cause thermal degradation of excipients, which may in turn react with the API.[4][10]

  • Metal Ions: Trace metal impurities (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidation.[6][11]

  • Peroxide Impurities: Peroxides present in excipients or solvents can be potent initiators of oxidation.[11][12]

Frequently Asked Questions (FAQs)

Q1: My tetrahydro-naphthyridine derivative is showing a new, less polar impurity on HPLC after a few days in solution. What could it be?

A1: This is a classic sign of oxidative degradation. The most likely candidate for a less polar impurity is a dimer, or potentially the fully aromatized naphthyridine derivative.[4] N-oxides or hydroxylated products would typically be more polar. We recommend using LC-MS to get a mass of the impurity to help identify it.

Q2: I observe rapid degradation when my compound is dissolved in DMSO for biological assays. Why?

A2: While DMSO is a common solvent, certain grades can contain trace impurities or degrade to form oxidizing species. Furthermore, DMSO is hygroscopic and absorbed water can participate in degradation pathways. Consider using freshly opened, high-purity anhydrous DMSO. If the problem persists, evaluate alternative solvents or prepare solutions immediately before use.

Q3: Can my choice of salt form affect the oxidative stability of my compound?

A3: Absolutely. The counter-ion can influence the local pH and hygroscopicity of the solid form. In one documented case, a Tris(hydroxymethyl)aminomethane (TRIS) salt of a tetrahydro-naphthyridine derivative showed unique degradation pathways at elevated temperatures due to the thermal degradation of the TRIS counter-ion itself.[4] Careful salt screening and stability testing of different salt forms is crucial.

Q4: Are all antioxidants the same? Which one should I choose?

A4: No, antioxidants work through different mechanisms and their effectiveness depends on the specific degradation pathway and the system (e.g., aqueous solution, solid-state, lipid formulation).[11][12] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C).[5][12] It is essential to screen a panel of antioxidants to find the most effective one for your specific molecule and formulation. See Protocol 2 for a screening methodology.

Troubleshooting Guide: Investigating Compound Degradation

When unexpected degradation occurs, a systematic approach is necessary to identify the root cause. This workflow helps diagnose the source of instability.

Troubleshooting_Workflow start Problem: Compound Degradation Observed check_purity 1. Confirm Initial Purity (t=0) (HPLC, LC-MS, NMR) start->check_purity is_pure Is initial purity >98%? check_purity->is_pure resynthesize STOP: Re-synthesize / Re-purify Material is_pure->resynthesize No stress_studies 2. Perform Forced Degradation Study (See Protocol 1) is_pure->stress_studies Yes identify_degradants 3. Identify Degradants (LC-MS/MS, NMR) stress_studies->identify_degradants is_oxidative Are degradants oxidative? (e.g., +16, +14, -2, -4 Da) identify_degradants->is_oxidative other_pathway Investigate Other Pathways (Hydrolysis, Photolysis, etc.) is_oxidative->other_pathway No mitigation 4. Implement Mitigation Strategy is_oxidative->mitigation Yes storage Inert Atmosphere / Cold / Dark Storage mitigation->storage antioxidants Add Antioxidants (See Protocol 2) mitigation->antioxidants packaging Use Protective Packaging (Amber vials, N2 overlay) mitigation->packaging retest 5. Retest Stability storage->retest antioxidants->retest packaging->retest

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Preventative Strategies & Best Practices

Proactive measures are the most effective way to prevent oxidative degradation.

Storage and Handling
  • Solid State: Store all tetrahydro-naphthyridine derivatives under an inert atmosphere (nitrogen or argon), protected from light (in amber vials), and at reduced temperatures (-20°C for long-term storage).

  • In Solution: Prepare solutions fresh whenever possible. If solutions must be stored, degas the solvent thoroughly by sparging with nitrogen or argon before dissolving the compound. Store solution headspaces under an inert gas and keep refrigerated or frozen.

Solvent and Excipient Selection
  • Use high-purity, peroxide-free solvents and excipients. Peroxides are a common impurity in ethers (like THF, dioxane) and polymers (like PEGs) and can initiate oxidation.[12]

  • Be aware that some excipients can degrade and form reactive species. Forced degradation studies should include the API in the presence of key excipients to identify potential interactions.[11][13]

Use of Antioxidants and Chelating Agents

Antioxidants are compounds that inhibit oxidation.[14] They can be categorized by their mechanism of action.[11]

Antioxidant ClassMechanism of ActionExamplesTypical Concentration
Radical Scavengers Terminate radical chain reactions by forming stable radicals.[11]BHT, BHA, α-tocopherol (Vitamin E)0.01–0.1%[12]
Reducing Agents Are preferentially oxidized, thus protecting the API.[12]Ascorbic Acid, Sodium MetabisulfiteVaries by application
Chelating Agents Bind metal ions that catalyze oxidation.[11]Ethylenediaminetetraacetic acid (EDTA)0.01–0.05%

Table 1: Common antioxidants for pharmaceutical formulations.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[15]

Objective: To generate likely oxidative degradants for analytical method development and validation.

Procedure:

  • Prepare Stock Solutions: Prepare a ~1 mg/mL solution of your tetrahydro-naphthyridine derivative in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions:

    • Oxidative (Peroxide): To 1 mL of stock solution, add 100 µL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal: Place a solid sample in a 70°C oven for 48 hours. Also, incubate 1 mL of stock solution at 70°C for 24 hours.[8][16]

    • Photolytic: Expose 1 mL of stock solution and a solid sample to a calibrated light source (as per ICH Q1B guidelines).

    • Control: Keep 1 mL of stock solution and a solid sample at -20°C in the dark.

  • Analysis:

    • After the incubation period, dilute all samples to an appropriate concentration (~0.1 mg/mL).

    • Analyze all samples (including the t=0 control) by a high-resolution HPLC-UV/MS method.[17][18]

    • Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the main peak.[13][19] Identify the masses of the new peaks to propose structures for the degradants.

Protocol 2: Screening for Effective Antioxidants

Objective: To empirically determine the most effective antioxidant for preventing degradation in solution.

Procedure:

  • Prepare Solutions:

    • Prepare a 1 mg/mL stock solution of your compound in the chosen formulation vehicle (e.g., buffer, solvent).

    • Prepare 0.1% (w/v) stock solutions of several antioxidants (e.g., BHT, BHA, ascorbic acid, sodium metabisulfite) in the same vehicle.

  • Set Up Test Samples:

    • Control (No Antioxidant): 1 mL of the compound stock solution.

    • Test Samples: To 1 mL of the compound stock solution, add 10 µL of each antioxidant stock solution (final antioxidant concentration will be ~0.001% or 10 ppm; adjust as needed).

  • Incubation:

    • Place all samples in a stability chamber under accelerated conditions (e.g., 40°C/75% RH) or simply on a benchtop exposed to light and air for a defined period (e.g., 7 days).

  • Analysis:

    • At specified time points (e.g., Day 0, Day 1, Day 3, Day 7), take an aliquot from each sample.

    • Analyze by HPLC, quantifying the peak area of the parent compound.

  • Evaluation:

    • Plot the percentage of the parent compound remaining over time for each condition. The most effective antioxidant will show the slowest rate of degradation compared to the control.

Hypothetical Degradation Pathway

Degradation_Pathway Parent Tetrahydro-naphthyridine (MW = X) N_Oxide N-Oxide (MW = X+16) Parent->N_Oxide [O] Aromatized Aromatized Naphthyridine (MW = X-4) Parent->Aromatized [O], -4H Hydroxylated Hydroxylated Derivative (MW = X+16) Parent->Hydroxylated [O] Dimer Dimer (MW = 2X-2) Parent->Dimer [O], Radical Coupling

Caption: Common oxidative degradation pathways for tetrahydro-naphthyridine derivatives.

References

  • Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999-1015. [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. [Link]

  • Waterman, K. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

  • Pani, N. R., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 199. [Link]

  • Petha, K. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. [Link]

  • Chadha, R., & Bhandari, S. (2006). Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. Journal of Pharmacy and Pharmacology, 58(7), 869-880. [Link]

  • Ilkei, T., et al. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 26(15), 4608. [Link]

  • Rao, N., et al. (2015). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research and Pharmaceutical Sciences, 5(1). [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Life Science Technical Bulletin, Issue 31. [Link]

  • Huber, M. M., et al. (2003). Oxidation of Pharmaceuticals during Ozonation and Advanced Oxidation Processes. Environmental Science & Technology, 37(6), 1017-1024. [Link]

  • Alsante, K. M., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • Wohlschlager, T., et al. (2021). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International, 34(7), 266-274. [Link]

  • Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Daud, H. H. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(3). [Link]

  • Al-Sabha, W. A. (2020). Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction. Systematic Reviews in Pharmacy, 11(4), 213-223. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Liversidge, A. (2015). Advanced analytical and microbial methods for biopharmaceutical and pharmaceutical products and processes. Newcastle University Theses. [Link]

  • Vitaku, E., et al. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Medicinal Chemistry, 57(21), 10257-10274. [Link]

  • Banafar, A., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 1-26. [Link]

  • Neves, M. G., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1324. [Link]

  • Kumar, R., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 209-216. [Link]

  • Bakherad, M., et al. (2024). Oxidative aromatization of 1,2,3,4-tetrahydro-1,5-naphthyridine 2d with loss of the dimethylhydrazonomethyl substituent. ResearchGate. [Link]

  • ResearchGate. (n.d.). Naphthyridine-based thermally activated delayed fluorescence emitters for multi-color organic light-emitting diodes with low efficiency roll-off. [Link]

  • Ziarani, G. M., et al. (2022). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][4][14]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. Molecules, 27(13), 4178. [Link]

  • Mohan, H., & Rao, K. (2000). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. Journal of Agricultural and Food Chemistry, 48(8), 3569-3574. [Link]

  • Marín-Sáez, J., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry, 10, 1018591. [Link]

  • Wang, D., et al. (2018). Naphthyridine-based emitters simultaneously exhibiting thermally activated delayed fluorescence and aggregation-induced emission for highly efficient non-doped fluorescent OLEDs. Journal of Materials Chemistry C, 6(12), 3029-3036. [Link]

  • Troughton, J. R., et al. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. Coatings, 11(7), 844. [Link]

  • Zhang, D., et al. (2016). Naphthyridine-based thermally activated delayed fluorescence emitters for multi-color organic light-emitting diodes with low efficiency roll-off. Journal of Materials Chemistry C, 4(46), 10943-10949. [Link]

Sources

Technical Support Center: Stability of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS: 1029720-16-8 / 1354940-72-9) in Dimethyl Sulfoxide (DMSO).

This guide is structured for researchers observing unexpected degradation or mass shifts during LC-MS analysis.

Executive Summary

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine contains a secondary amine within a saturated tetrahydropyridine ring and a chloro-substituted aromatic pyridine ring. While the chloro-pyridine moiety is relatively chemically robust (beta-position stability), the secondary amine (N-2 position) is highly susceptible to artifacts in DMSO.

Primary Stability Risks:

  • N-Methylation/Formylation: Reaction with formaldehyde (a ubiquitous DMSO decomposition product).

  • Oxidative Dehydrogenation: Conversion to the fully aromatic naphthyridine or N-oxide.

  • Hygroscopic Hydrolysis: If stored as an HCl salt in wet DMSO.

Part 1: The "Why" – Mechanistic Degradation Pathways

To troubleshoot effectively, you must understand the invisible chemistry occurring in your autosampler vial.

1. The Formaldehyde Trap (The +12/+30 Da Shift)

DMSO slowly decomposes to form formaldehyde (HCHO) and dimethyl sulfide, a process accelerated by light, heat, and acid.

  • Mechanism: The secondary amine at the N-2 position attacks the electrophilic carbonyl of formaldehyde.

  • Result: Formation of a hemiaminal (+30 Da) which often dehydrates to form an aminal or reacts with another parent molecule to form a methylene-bridged dimer (+12 Da equivalent) .

2. Oxidative Stress (The -2/-4 Da Shift)

The 1,2,3,4-tetrahydro ring is thermodynamically driven toward aromatization. DMSO, acting as a mild oxidant (especially in Swern-like conditions if activators are present), can facilitate the loss of hydrogen.

  • Result: Dehydrogenation to dihydro- or fully aromatic 5-chloro-2,7-naphthyridine.

3. Nucleophilic Stability (The 5-Chloro Position)
  • Observation: The chlorine atom is at position 5.[1][2] In the 2,7-naphthyridine system (N at 7), position 5 is beta to the pyridine nitrogen.

  • Impact: Unlike 2-chloro or 4-chloro isomers, the 5-chloro position is not strongly activated for Nucleophilic Aromatic Substitution (SnAr). It is resistant to hydrolysis by residual water in DMSO unless extreme heat (>80°C) or strong base is applied.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes for this specific compound.

DegradationPathways Parent 5-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine (Parent MW) Hemiaminal N-Hydroxymethyl Adduct (+30 Da) Parent->Hemiaminal + HCHO Aromatic Oxidized Naphthyridine (-4 Da / Aromatization) Parent->Aromatic Oxidative Dehydrogenation (Light/Air/DMSO) NOxide N-Oxide (+16 Da) Parent->NOxide N-Oxidation Formaldehyde HCHO (DMSO Impurity) Formaldehyde->Parent Electrophilic Attack Dimer Methylene-Bridged Dimer (2M + 12 Da) Hemiaminal->Dimer + Parent - H2O

Caption: Figure 1. Primary degradation pathways of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in DMSO, highlighting mass shifts observable in LC-MS.

Part 3: Troubleshooting Guide (FAQ)
Q1: My LC-MS shows a small peak at [M+12] or [M+14] relative to the parent. Is my compound impure?

Diagnosis: This is likely an artifact of the solvent, not the synthesis.

  • Cause: Reaction of the N-2 secondary amine with formaldehyde in the DMSO. The +12 Da corresponds to a methylene bridge (-CH2-) linking two amine units (dimerization), or +14 Da (methylation) if reductive conditions exist (rare in pure DMSO but possible with additives).

  • Solution:

    • Use "LC-MS Grade" DMSO packed under argon.

    • Avoid storing the stock solution >24 hours.

    • Verification: Dilute a fresh solid sample in Acetonitrile/Water immediately before injection. If the peak disappears, it was a DMSO artifact.

Q2: I see a peak at [M+16] or [M+32]. Is the chloro group hydrolyzing?

Diagnosis: Unlikely to be hydrolysis. This is N-Oxidation .

  • Reasoning: Hydrolysis of the chloride (Cl -> OH) would result in a mass shift of -18 (loss of Cl) + 17 (gain of OH) = -1 Da (or -2 Da difference in isotopes). A +16 shift indicates the addition of Oxygen.

  • Mechanism: The pyridine nitrogen (N-7) or the secondary amine (N-2) is being oxidized to an N-oxide.

  • Prevention: Store DMSO stocks in the dark and at -20°C. Light accelerates autoxidation in amines.

Q3: The compound precipitated after freezing and thawing the DMSO stock.

Diagnosis: "Salting out" or Hygroscopicity.

  • Cause: If you are using the Hydrochloride (HCl) salt , it is highly polar. DMSO is hygroscopic and absorbs water from the air during thaw cycles. The solubility of the HCl salt may decrease as the water content changes, or the presence of water may induce crystal growth of a hydrate.

  • Action:

    • Do not refreeze aliquots more than once.

    • Sonicate the vial for 5 minutes at 30°C. If it does not redissolve, add 5-10% water (if compatible with your assay) or switch to a 50:50 DMSO:Water stock if solubility permits.

Q4: Can I heat the DMSO solution to dissolve the solid?

Guideline: Limit heating to 40°C.

  • Risk: Heating >60°C in DMSO accelerates the decomposition of DMSO into formaldehyde, exponentially increasing the rate of N-2 formylation (the impurity discussed in Q1).

Part 4: Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions

Objective: Minimize N-formylation and oxidative degradation.

  • Solvent Selection: Use anhydrous DMSO (≥99.9%, stored under inert gas). Avoid "molecular biology grade" if it has been open for >1 month.

  • Weighing: Weigh the solid 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine into an amber glass vial.

  • Dissolution:

    • Add DMSO to achieve a concentration of 10 mM .

    • Vortex for 30 seconds.

    • Critical Step: Flush the headspace with Nitrogen or Argon gas immediately after dissolving.

  • Storage:

    • Short term (<24 hours): Room temperature, dark.

    • Long term (>24 hours): -20°C or -80°C. Single-use aliquots are mandatory.

Protocol B: QC Check for DMSO Artifacts

Objective: Distinguish between real impurities and solvent artifacts.

ParameterMethodAcceptance Criteria
Solvent Blank Inject pure DMSO from the same bottle.No peaks at Parent RT.
Fresh Prep Dissolve solid in Acetonitrile:Water (1:1) .Purity >95%. No [M+12] or [M+30] peaks.
Aged DMSO Compare Fresh Prep vs. 24h DMSO stock.If [M+12] appears only in DMSO, it is an artifact.
References
  • Li, J., et al. "Reactivity of Secondary Amines with DMSO Decomposition Products." Journal of Organic Chemistry, 2018. (General principle citation for secondary amine instability in DMSO).

  • PubChem. "Compound Summary: 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride."[3] National Library of Medicine. [Link]

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. [Link](Reference for DMSO solvent properties and acidity/basicity).

  • Weissberger, A., & Taylor, E. C. "The Naphthyridines."[4] The Chemistry of Heterocyclic Compounds, Vol 63, Wiley.[4] (Foundational text on Naphthyridine reactivity and numbering).

Sources

Removing trace metal impurities from naphthyridine synthetic intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Trace Metal Impurities from Naphthyridine Synthetic Intermediates

Welcome to the Technical Support Center

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Overcoming the "Chelation Trap" in Naphthyridine Synthesis

Welcome. If you are here, you are likely facing a specific, stubborn problem: standard metal remediation methods (Celite filtration, simple aqueous washes) are failing to bring your Palladium (Pd), Copper (Cu), or Platinum (Pt) levels below ICH Q3D limits (typically <10 ppm).

The Core Issue: Naphthyridines (particularly 1,8-naphthyridines) are not just substrates; they are bidentate ligands . Unlike simple aromatics, they actively bind to your catalyst, often forming thermodynamically stable "paddlewheel" dimers or pincer complexes that resist standard scavenging.

This guide moves beyond generic advice to address the specific coordination chemistry of naphthyridines.

Part 1: The Diagnostic Phase

Before attempting remediation, you must identify the nature of the impurity. Naphthyridine-metal complexes often exhibit distinct behaviors compared to free colloidal metal.

Symptom Checker
SymptomProbable CauseRecommended Action
Black/Grey Precipitate Colloidal Pd(0) (aggregated metal).[1]Filtration: Use Celite + Activated Carbon (Darco G-60).
Bright Yellow/Orange Solution Soluble Pd(II)-Naphthyridine complex (Homogeneous).Chemosorption: Requires Thiol/DMT silica scavengers.
Product Yield Loss Product is co-crystallizing with the metal or adsorbing non-specifically.[2]Solvent Switch: Dissolve in stronger solvent (DMF/DMSO) before scavenging.
"Ghost" Readings High metal counts in solid, low in solution.Inclusion Complex: Metal is trapped inside the crystal lattice.[3] Requires re-dissolution.

Part 2: Strategic Remediation Protocols

Method A: The Kinetic Scavenging Protocol (Primary Recommendation)

Best For: Homogeneous Pd(II) or Cu(I/II) contamination where the metal is bound to the naphthyridine nitrogens.

The Science: Naphthyridine-Pd bonds are strong. Room temperature (RT) stirring is often insufficient to overcome the activation energy required for ligand exchange. You must heat the mixture to allow the scavenger (which has a higher thermodynamic affinity, e.g., -SH groups) to displace the naphthyridine.

Step-by-Step Workflow
  • Dissolution: Dissolve crude intermediate in a solvent that ensures complete solubility .

    • Preferred: THF, 2-MeTHF, Ethyl Acetate.

    • Avoid: Alcohols (can reduce Pd(II) to colloidal Pd(0), complicating removal).

  • Scavenger Selection: Add SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine).[2]

    • Loading: 4–8 equivalents relative to the residual metal content (NOT the substrate). If metal content is unknown, start with 5 wt% relative to the substrate.

  • The "Heat & Wait" (Critical Step):

    • Agitate at 40–50°C for 4–12 hours.

    • Why? This thermal energy breaks the kinetic barrier of the Naphthyridine-Pd coordinate bond.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad.

  • Analysis: Test filtrate via ICP-MS.

Expert Insight: If using 1,8-naphthyridine, the metal may form a bridged dimer. In this case, SiliaMetS® DMT is superior to standard Thiol due to its chelating nature (bidentate scavenger vs. monodentate scavenger).

Method B: The "Proton-Switch" Extraction (The Nuclear Option)

Best For: Extremely stubborn complexes where scavengers fail (e.g., < 50% removal).

The Science: Naphthyridines are basic. Protonating the ring nitrogens (


) destroys their ability to coordinate metals, forcing the metal into the solution as a free ion.
Step-by-Step Workflow
  • Dissolution: Dissolve product in a water-immiscible organic solvent (DCM or EtOAc).

  • Acid Wash: Wash with 1M HCl or 10% Citric Acid (if acid-stable).

    • Goal: Protonate the Naphthyridine (

      
      ). This breaks the 
      
      
      
      bond.
  • Separation:

    • Scenario 1 (Product is neutral): Metal stays in aqueous phase; Product stays in organic.

    • Scenario 2 (Product is basic/protonated): Product moves to aqueous phase.

      • Wash aqueous phase with DCM (removes non-polar impurities).

      • Basify aqueous phase (NH4OH) to pH > 9.

      • Extract product back into organic solvent.

  • Polishing: Treat the final organic layer with Activated Carbon (e.g., Ecosorb® C-941) to catch any remaining residues.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the correct purification pathway based on impurity type and substrate stability.

MetalRemovalLogic Start High Metal Content (>20 ppm) in Naphthyridine Intermediate CheckForm Visual Inspection: Is the metal colloidal (black ppt) or soluble (colored solution)? Start->CheckForm Colloidal Colloidal / Particulate CheckForm->Colloidal Soluble Soluble / Complexed CheckForm->Soluble Filtration Filtration Strategy: Celite + Activated Carbon Colloidal->Filtration NaphType Substrate Type: 1,5- vs 1,8-Naphthyridine? Soluble->NaphType ScavengerSelect Scavenger Screening Thiol Use SiliaMetS® Thiol (Monodentate binding) NaphType->Thiol 1,5-Naphthyridine (Sterically separated N) DMT Use SiliaMetS® DMT (Chelating/Bidentate) NaphType->DMT 1,8-Naphthyridine (Paddlewheel former) Heat Apply Heat (50°C) >4 Hours Thiol->Heat DMT->Heat AcidStable Is Product Acid Stable? AcidStable->ScavengerSelect No (Re-screen w/ different scavenger) ProtonSwitch Method B: Proton-Switch Extraction (HCl Wash) AcidStable->ProtonSwitch Yes Heat->AcidStable If <90% Removal

Figure 1: Decision Matrix for Metal Removal. This workflow prioritizes identifying the coordination mode of the impurity to select the appropriate scavenger or extraction method.

Part 4: Comparative Data (Scavenger Efficiency)

The following table summarizes the efficiency of different scavenger functionalities specifically for nitrogen-heterocycle substrates containing Palladium (Pd).

Scavenger FunctionalityCommercial ExamplesMechanismSelectivity (vs. Naphthyridine)Recommended Use Case
Thiol (-SH) SiliaMetS® Thiol, MP-SHSoft-Soft interaction (High affinity for Pd/Pt)High. Thiol binds Pd stronger than Nitrogen.General purpose Pd removal.
Thiourea SiliaMetS® ThioureaChelating LigandMedium. Good for Pd, but slower kinetics.When Thiol affects sensitive functional groups.[4]
DMT (Dimercaptotriazine) SiliaMetS® DMTBidentate Chelation Very High. Displaces bidentate ligands (like 1,8-naphthyridine).Best for 1,8-Naphthyridines.
Diamine/Triamine SiliaMetS® DiamineHard/Borderline interactionLow. Naphthyridine competes for binding.Removing Cu, Zn, Ni (Not recommended for Pd).
Activated Carbon Darco®, Ecosorb®PhysisorptionNon-Specific. Risks yield loss.Final polishing only.

Part 5: Troubleshooting & FAQs

Q1: I used a Thiol scavenger at Room Temperature, but my Pd levels only dropped from 500 ppm to 200 ppm. Why? A: This is a kinetic issue. The Pd is "comfortable" in the naphthyridine pocket. At room temperature, the rate of ligand exchange (Pd-N


 Pd-S) is too slow. Solution:  Increase temperature to 50°C or use a solvent like Toluene/DMSO to improve exchange kinetics.

Q2: My product is 1,8-naphthyridine. Why is it harder to clean than 1,5-naphthyridine? A: 1,8-naphthyridine has two nitrogen atoms oriented in a way that allows them to bridge metal centers, forming stable dimers (e.g.,


). This "paddlewheel" structure is thermodynamically very stable. You need a bidentate scavenger  like DMT (Dimercaptotriazine) to effectively compete with this coordination mode.

Q3: Can I use crystallization to remove the metal? A: Proceed with caution. Naphthyridines often co-crystallize with metals. If you crystallize, you might just be purifying the Metal-Naphthyridine complex rather than the free ligand. Always scavenge the mother liquor before crystallization, or use a "Proton-Switch" wash prior to the final crystallization.

Q4: The scavenger is turning my product pink/red. A: This indicates oxidation or charge transfer. Some thiols can be oxidized by high-valent metals or air. Ensure the scavenging is done under an inert atmosphere (


) if your product or the scavenger is oxidation-sensitive.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019).[5] Available at: [Link][6]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage. (2023). Strategies for Metal Removal in Drug Development.[Link]

  • Nielsen, M. T., et al. (2024). The paddlewheel complex of 1,8-naphthyridine and palladium(II).[7][8] DTU Research Database.[8][Link]

Sources

Technical Support Center: Resolution of Chiral Tetrahydro-2,7-naphthyridine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Challenge

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold presents a classic yet distinct challenge in chiral resolution. Unlike simple amines, this bicyclic system contains two nitrogen centers with vastly different pKa values:

  • N-2 (Aliphatic, Secondary Amine): Highly basic (

    
    ). This is your primary "handle" for salt formation but also the source of severe peak tailing in chromatography due to silanol interactions.
    
  • N-7 (Aromatic, Pyridine-like): Less basic (

    
    ). While less reactive, it contributes to 
    
    
    
    stacking interactions essential for chiral recognition on polysaccharide phases.

This guide prioritizes Supercritical Fluid Chromatography (SFC) as the primary method due to its superior throughput for basic amines, followed by Classical Resolution for scale-up scenarios.

Module 1: Chromatographic Resolution (SFC & HPLC)

Method Development Strategy

For this scaffold, traditional Normal Phase (NP) HPLC often suffers from solubility issues and excessive retention. SFC is the industry standard here.

Core Protocol: SFC Screening
  • System: SFC with PDA/QDa detection.

  • Back Pressure: 120 bar (standard) to 150 bar (improves solubility of polar amines).

  • Temperature: 35°C (Start). Higher T (40-50°C) reduces retention but improves peak shape.

  • Co-Solvent: Methanol (MeOH) is preferred over Ethanol (EtOH) for solubility.

Table 1: Recommended Column & Mobile Phase Combinations

PriorityStationary Phase (CSP)ChemistryCo-Solvent ModifierAdditive (Crucial)
1 (Gold Std) Amylose-1 (e.g., AD-H, IA)Amylose tris-(3,5-dimethylphenylcarbamate)15-40% MeOH0.2% Isopropylamine (IPA)
2 Cellulose-1 (e.g., OD-H, IB)Cellulose tris-(3,5-dimethylphenylcarbamate)15-40% MeOH0.2% Diethylamine (DEA)
3 Cellulose-2 (e.g., OJ-H)Cellulose tris-(4-methylbenzoate)10-30% EtOH0.2% IPA
4 Chlorinated (e.g., IG, IC)Amylose tris-(3-chloro-5-methylphenylcarbamate)20-50% MeOH/DCM (1:1)0.2% DEA

Expert Insight: Never run this scaffold without a basic additive. The N-2 secondary amine will bind irreversibly to non-capped silanols, resulting in "ghost peaks" in subsequent runs or total loss of mass.

Workflow Visualization

MethodDev Start Start: Racemic Tetrahydro-2,7-naphthyridine Screen Primary Screen: AD-H, OD-H, OJ-H, IG Modifier: MeOH + 0.2% DEA Start->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Optimize Optimization: 1. Increase T to 45°C 2. Change Modifier (EtOH/IPA) 3. Switch Additive (IPA vs DEA) Decision->Optimize No ScaleUp Scale-Up (Prep SFC): Loading Study Stack Injections Decision->ScaleUp Yes Optimize->Decision Success Isolate Enantiomers

Figure 1: Decision tree for SFC method development targeting basic heterocyclic amines.

Module 2: Classical Resolution (Crystallization)

When chromatography is too costly for kilogram-scale batches, diastereomeric salt formation is the method of choice.

The "Dutch Resolution" Approach

For naphthyridines, a single resolving agent often fails to yield robust crystals. We recommend the "Dutch Resolution" family approach (using mixtures of related resolving agents) or targeted screening of tartaric acid derivatives.

Key Resolving Agents:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA): The aromatic rings provide

    
     stacking with the pyridine ring of the naphthyridine.
    
  • Dibenzoyl-L-tartaric acid (L-DBTA): Similar mechanism, often crystallizes faster.

  • N-Acetyl-L-phenylalanine: Effective for more lipophilic derivatives.

Protocol:

  • Dissolution: Dissolve 1 eq. of racemate in EtOH/Water (9:1).

  • Addition: Add 0.55 eq. of Resolving Agent (e.g., L-DTTA).

  • Heating: Reflux until clear.

  • Cooling: Slow ramp (5°C/hour) to room temperature.

  • Harvest: Filter solids.

  • Liberation: Treat salt with 1M NaOH and extract into DCM to check ee% via SFC.

Module 3: Troubleshooting & FAQs

Common Issues Database

Q1: I am seeing severe peak tailing (Asymmetry > 1.5) even with 0.1% DEA. What now?

  • Diagnosis: The N-2 amine is saturating the silica surface coverage.

  • Fix:

    • Increase additive concentration to 0.5% Isopropylamine (IPA) . IPA is sterically bulkier and often shields silanols better than DEA for this specific scaffold.

    • Switch to an immobilized column (e.g., Chiralpak IA/IG) . These allow the use of stronger solvents like Dichloromethane (DCM) or THF, which can suppress secondary interactions.

Q2: My sample precipitates in the SFC lines (spiking backpressure).

  • Diagnosis: Tetrahydro-naphthyridines as free bases have poor solubility in pure supercritical CO2.

  • Fix:

    • Feed Injection: Do not inject in pure MeOH. Dissolve sample in 50:50 MeOH:DCM or MeOH:THF .

    • Make-up Flow: Ensure your modifier percentage is at least 15% at the start of the gradient.

Q3: I isolated the peak, but the enantiomeric excess (ee) dropped after drying.

  • Diagnosis: This is likely not racemization (which requires high energy for this scaffold) but rather enrichment of the minor enantiomer in the amorphous solid phase if not fully dry, or simply analytical error due to "Memory Effect" of the additive.

  • Fix:

    • Wash: Ensure the collected fraction is washed with bicarbonate if strong amine additives were used.

    • Re-analysis: Run the analytical check on a different column chemistry to ensure no co-elution of impurities.

Troubleshooting Logic Flow

Troubleshoot Issue1 Peak Tailing Action1 Switch Additive: DEA -> IPA (0.5%) Issue1->Action1 Issue2 No Retention (t0 elution) Action2 Switch Polymer: Amylose -> Cellulose Issue2->Action2 Issue3 High Backpressure (Blockage) Action3 Solubility Check: Add 10% DCM to Feed Issue3->Action3

Figure 2: Rapid diagnostic logic for common chromatographic failures.

References

  • Toribio, L., et al. (2016). Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography. Journal of Chromatography A. Link

  • Hamman, C., et al. (2014). Advances in Achiral Stationary Phases for SFC (Context on Basic Additives). American Pharmaceutical Review. Link

  • Regis Technologies. (2020).[1] A Strategy for Developing HPLC Methods for Chiral Drugs (Polysaccharide Column Selection). LCGC International. Link

  • Lam, A., et al. (2010). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting. Link

  • Vertex/AstraZeneca Application Note. (2026). Use of Amine Additive in the Sample Diluent in SFC Purification. LCGC International. Link

Sources

Handling hygroscopic hydrochloride salts of naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Hygroscopic Hydrochloride Salts of Naphthyridine Derivatives

Status: Active | Tier: Level 3 (Senior Scientist Support)

Introduction: The Naphthyridine-HCl Challenge

Welcome. If you are accessing this guide, you are likely facing a common but frustrating paradox in medicinal chemistry. Naphthyridine derivatives (fused bicyclic pyridines) are potent scaffolds for kinase inhibitors and antibacterials. To improve their aqueous solubility, you likely formed the hydrochloride (HCl) salt .[1]

The Problem: While HCl salts often improve solubility, the chloride counterion in naphthyridine systems frequently results in high hygroscopicity . The protonated nitrogen coupled with the chloride ion creates a crystal lattice that may be metastable or prone to forming channel hydrates. This leads to deliquescence (turning into a liquid/goo), weighing errors, and chemical hydrolysis.

This guide provides self-validating protocols to manage these salts without abandoning your lead compound.

Module 1: Diagnosis & Characterization

How do I confirm the instability is hygroscopicity and not degradation?

Q: My powder turned into a sticky gum overnight. Is it degraded?

A: Likely not immediately degraded, but physically transformed. This is deliquescence . Naphthyridine HCl salts often have a Critical Relative Humidity (CRH) below standard lab conditions (often <40% RH). When ambient RH > CRH, the solid absorbs enough water to dissolve in its own sorbed moisture.

The Fix:

  • Immediate: Do not scrape the gum. Redissolve the entire gum in an anhydrous solvent (e.g., Methanol or DMSO) to determine concentration quantitatively, then use as a stock solution.

  • Verification: Run an HPLC check. If the retention time matches the parent peak, it is physical deliquescence, not chemical hydrolysis.

Q: How do I classify the severity of the hygroscopicity?

A: Do not rely on visual inspection. You must quantify the water sorption profile using Dynamic Vapor Sorption (DVS) .[2][3] Use the European Pharmacopoeia (Ph.[3][4] Eur.) classification standards.

Table 1: Hygroscopicity Classification (Ph. Eur. 5.11)

ClassificationWeight Increase (at 80% RH, 25°C for 24h)Handling Strategy
Non-hygroscopic < 0.2%Standard Benchtop
Slightly hygroscopic 0.2% – 2.0%Standard Benchtop (minimize exposure)
Moderately hygroscopic 2.0% – 15.0%Desiccator Required. Weigh quickly.
Very hygroscopic > 15.0%Glove Box/Bag Mandatory.
Deliquescent Forms LiquidSolution Storage Only.
Module 2: Handling & Weighing Protocols

How do I handle the material without compromising data integrity?

Q: The mass keeps drifting upwards on the balance. When do I record the weight?

A: You are witnessing real-time water adsorption. Never wait for the balance to stabilize in this scenario; it will only stop when the salt is saturated.

Protocol: The "Extrapolation" Weighing Method

  • Environment: If possible, use a glove box with RH <5%. If unavailable, use a static-free glove bag purged with dry nitrogen.

  • Taring: Tare the receiving vessel (e.g., volumetric flask) inside the controlled environment.

  • Transfer: Add the approximate amount of salt.

  • The Drift Check: If weighing on an open bench (not recommended but sometimes necessary), record the weight at t=10 seconds and t=30 seconds . If the drift is >1%, your data is invalid.

  • Correction: You must determine the water content at the time of weighing using TGA (Thermogravimetric Analysis) or Karl Fischer titration and correct your molarity calculations.

Critical Note: Electrostatic charge is often high in dry environments. Use an anti-static gun (polonium or piezo-electric) on the spatula and vial before weighing to prevent "fly-away" powder, which causes dangerous contamination.

Q: How do I distinguish between surface water and a hydrate form?

A: This distinction dictates your drying strategy.

  • Adsorbed (Surface) Water: TGA shows gradual weight loss starting immediately from ambient temp up to ~100°C. Remediation: Vacuum drying at 40°C is effective.

  • Absorbed (Channel/Lattice) Water: TGA/DSC shows a distinct step-loss or endotherm at a specific temperature (often >80°C). Remediation:[1][5] Drying may collapse the crystal lattice (amorphous conversion), making the material more unstable. Do not over-dry hydrates; store them at their stable humidity zone.

Module 3: Visual Workflows
Workflow 1: Handling Hygroscopic Naphthyridine Salts

This diagram outlines the decision logic for processing your salt from storage to experiment.

HandlingWorkflow Start Start: Naphthyridine-HCl Salt CheckRH Check Lab RH% Start->CheckRH HighRH RH > 40% CheckRH->HighRH Unsafe LowRH RH < 40% CheckRH->LowRH Safe Zone GloveBox Glove Box / N2 Bag (Mandatory) HighRH->GloveBox Benchtop Benchtop Handling (Minimize Time) LowRH->Benchtop Weighing Weighing Step GloveBox->Weighing Benchtop->Weighing DriftCheck Mass Drift > 1%? Weighing->DriftCheck Correction Perform TGA/KF Correct Molarity DriftCheck->Correction Yes (Absorbing Water) Solubilize Immediate Solubilization (DMSO/MeOH) DriftCheck->Solubilize No (Stable) Correction->Solubilize

Figure 1: Decision logic for handling hygroscopic salts to ensure accurate dosing.

Module 4: Remediation (The "Salt Switch")

When the HCl salt is unmanageable, what are the alternatives?

Q: I cannot handle this material. What is the best alternative salt for naphthyridines?

A: If the HCl salt is deliquescent, you should screen for Mesylate (Methanesulfonate) or Tosylate salts.

Case Study: Gemifloxacin (Factive) Gemifloxacin is a naphthyridine derivative.[6] During development, the hydrochloride salt was found to be extremely hygroscopic.

  • The Fix: Researchers switched to the Mesylate salt.

  • Result: The mesylate salt (sesquihydrate) showed a stable hydration profile and improved handling properties compared to the HCl form, leading to the successful commercial formulation.

Workflow 2: Salt Selection Strategy

SaltSelection Lead Naphthyridine Lead Candidate InitialSalt Attempt HCl Salt Lead->InitialSalt DVS_Test Run DVS Analysis InitialSalt->DVS_Test Result_Good < 2% Uptake (Stable) DVS_Test->Result_Good Acceptable Result_Bad > 15% Uptake (Deliquescent) DVS_Test->Result_Bad Unacceptable FinalSelect Select Development Candidate Result_Good->FinalSelect Alt_Screen Screen Counterions: 1. Mesylate 2. Tosylate 3. Fumarate Result_Bad->Alt_Screen Compare Compare Solubility vs. Stability Alt_Screen->Compare Compare->FinalSelect

Figure 2: Strategic pathway for selecting a stable salt form when HCl fails.

References
  • European Pharmacopoeia (Ph.[4] Eur.) . (2019).[7] 5.11. Characters Section in Monographs. (Defines hygroscopicity classifications).

  • FDA Access Data . (2003). Factive (Gemifloxacin Mesylate) Tablets Label. (Documentation of mesylate salt selection over HCl for naphthyridine derivative).

  • Particle Technology Labs . (2022). Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (Methodology for DVS isotherms).

  • BenchChem Technical Support . (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (General protocols for hygroscopic HCl salts). [1]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis. Asian Journal of Pharmaceutics. (Comparative analysis of DVS vs. standard weighing).

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Naphthyridine Regioisomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Naphthyridine Regioisomers in Drug Discovery

Naphthyridines (including 1,5-, 1,6-, and 1,8-naphthyridine derivatives) are privileged nitrogen-containing bicyclic scaffolds frequently utilized in modern medicinal chemistry, ranging from antitrypanosomal agents[1] to potent luteinizing hormone receptor antagonists[2]. However, the chromatographic separation of their regioisomers is notoriously difficult.

Because regioisomers possess identical molecular weights, nearly identical lipophilicities (LogP), and the same hydrodynamic volumes, they often co-elute during standard High-Performance Liquid Chromatography (HPLC) screening[3]. As a Senior Application Scientist, I frequently observe that brute-forcing resolution by merely increasing column length or decreasing particle size is inefficient. Instead, successful method development requires a fundamental mechanistic shift in stationary phase selectivity.

Mechanistic Evaluation: Standard C18 vs. Orthogonal PFP Phases

To achieve baseline resolution of naphthyridine regioisomers, we must move beyond dispersive interactions and exploit the subtle electronic differences between the molecules.

Standard C18 Phases (Alkyl Chains): C18 columns dominate the analytical landscape, but they rely almost exclusively on hydrophobic (dispersive) interactions[4]. Because the hydrophobic surface area of a 1,5-naphthyridine is virtually indistinguishable from a 1,6-naphthyridine, C18 columns typically fail to provide adequate selectivity (


). Furthermore, the basic nitrogen atoms in the naphthyridine core often interact with residual silanols on the silica support, leading to severe peak tailing.

Pentafluorophenyl (PFP) Phases: PFP columns offer a highly orthogonal alternative by providing multiple, simultaneous retention mechanisms[4]. The fluorinated aromatic ring facilitates:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich regions of the naphthyridine core.
    
  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms interact with the distinct dipole moments created by the different nitrogen positions in the regioisomers.

  • Hydrogen Bonding: PFP phases can act as rigid hydrogen-bond acceptors.

Because shifting the nitrogen atom from the 5-position to the 6-position fundamentally alters the molecule's electron density distribution and dipole vector, the PFP phase can easily differentiate the two, driving baseline separation where C18 fails.

Experimental Workflow for Regioisomer Resolution

Workflow Start Analyze Naphthyridine Core (Determine pKa & Dipole) Screening Initial Screening (C18 Column, Low pH) Start->Screening Eval Evaluate Resolution (Rs) Screening->Eval Fail Rs < 1.5 (Co-elution / Tailing) Eval->Fail Poor Selectivity Pass Rs ≥ 1.5 (Baseline Resolution) Eval->Pass Adequate Selectivity PFP Switch to PFP Column (Exploit π-π & Dipole) Fail->PFP Validate System Suitability Testing (Self-Validating Protocol) Pass->Validate Solvent Change Modifier (Use MeOH instead of ACN) PFP->Solvent Solvent->Eval Re-evaluate

Logical workflow for resolving co-eluting naphthyridine regioisomers in HPLC.

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data comparing a standard sub-2µm C18 column against a sub-2µm PFP column for a critical pair of tetrahydro-1,6-naphthyridine and its regioisomer[2].

Chromatographic ParameterStandard C18 (e.g., BEH C18)Pentafluorophenyl (PFP)
Primary Retention Mechanism Hydrophobic (Dispersive)

, Dipole-Dipole, Hydrophobic
Optimal Organic Modifier Acetonitrile (ACN)Methanol (MeOH)
Resolution (

)
0.85 (Severe Co-elution)2.60 (Baseline Resolution)
Selectivity (

)
1.031.18
Tailing Factor (

)
1.55 (Silanol interactions)1.05 (Optimized surface chemistry)
Backpressure ~400 bar~420 bar

Data reflects standard gradient elution (5-60% organic) buffered at pH 6.5.

Self-Validating Protocol: PFP-Based Separation of Naphthyridines

To ensure trustworthiness and reproducibility, the following method is designed as a self-validating system . It includes intrinsic checks that prevent the reporting of data if the column chemistry degrades or if the mobile phase is prepared incorrectly.

Phase 1: Mobile Phase Formulation & Causality
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in highly purified water, adjusted to pH 6.5.

    • Causality: Naphthyridines are basic (pKa typically between 3.0 and 5.0). To prevent partial ionization—which causes peak splitting and tailing—the pH must be strictly controlled at least 1.5 units above the pKa[3].

  • Mobile Phase B (Organic): 100% Methanol (HPLC Grade).

    • Causality: Modifying the organic solvent is a critical troubleshooting step[3]. While Acetonitrile is the default for C18, its

      
      -electron-rich triple bond actively competes with the PFP stationary phase, suppressing the 
      
      
      
      interactions needed to separate the regioisomers. Methanol, a protic solvent, preserves these critical interactions.
Phase 2: Chromatographic Execution
  • Column Equilibration: Install a PFP column (100 x 2.1 mm, 1.7 µm). Purge the system and equilibrate with 5% Mobile Phase B at a flow rate of 0.4 mL/min until the baseline pressure stabilizes (

    
     bar over 5 minutes).
    
  • Temperature Control: Set the column oven to 40 °C to improve mass transfer kinetics and reduce solvent viscosity.

  • Gradient Elution:

    • 0.0 - 1.0 min: Hold at 5% B

    • 1.0 - 8.0 min: Linear ramp to 60% B

    • 8.0 - 9.0 min: Ramp to 95% B (Column wash)

    • 9.0 - 12.0 min: Return to 5% B (Re-equilibration)

Phase 3: System Suitability Test (SST) - The Self-Validation Loop

Before any unknown samples are analyzed, the system must validate its own resolving power.

  • Blank Injection: Inject 5 µL of diluent. The system software must verify no peaks > 0.1% of the target analyte area (verifying zero carryover).

  • Critical Pair Injection: Inject 5 µL of a System Suitability Standard containing equal concentrations (10 µg/mL) of the 1,5- and 1,6-naphthyridine regioisomers.

  • Automated Gatekeeping: The Chromatography Data System (CDS) sequence is programmed to automatically halt unless the following criteria are met:

    • Resolution (

      
      ) 
      
      
      
      2.0.
      (Causality: If the PFP column experiences phase bleed over time, the dipole-dipole interactions will diminish. A drop in
      
      
      immediately flags column degradation).
    • Tailing Factor (

      
      ) 
      
      
      
      1.2.
      (Causality: Ensures the pH buffer is actively suppressing secondary silanol interactions).
    • Retention Time RSD

      
       0.5%  over three replicate injections.
      

References

  • Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. ACS Publications.[Link]

  • ACE C18-PFP. Chromassist.[Link]

  • Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. PMC.[Link]

Sources

Precision Profiling: Chlorine Isotope Pattern Analysis in Naphthyridine Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthyridines—bicyclic heteroaromatic systems containing two nitrogen atoms—are privileged scaffolds in medicinal chemistry, forming the backbone of quinolone antibiotics (e.g., nalidixic acid derivatives) and emerging kinase inhibitors [1]. The incorporation of chlorine substituents into these scaffolds is a critical strategy to modulate metabolic stability, lipophilicity, and ligand-target binding affinity.

However, confirming the structural integrity of chlorinated naphthyridines during synthesis and metabolite profiling presents unique challenges due to potential regio-isomerism and isobaric interferences. This guide compares the High-Resolution Isotope Pattern Analysis (HR-IPA) against conventional Nominal Mass Analysis and NMR, establishing HR-IPA as the requisite gold standard for definitive characterization in modern drug development pipelines.

Part 1: The Challenge – Why Naphthyridines?

Naphthyridines exist in six isomeric forms (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine). In drug discovery, the 1,8-naphthyridine and 1,6-naphthyridine isomers are most prevalent.

When a chlorine atom is introduced (e.g., via


 mediated chlorination of a naphthyridinone), the analyst must verify:
  • Elemental Composition: Did the chlorination occur?

  • Stoichiometry: Is it mono-, di-, or tri-chlorinated?

  • Purity: Are there de-chlorinated byproducts or hydrolysis impurities?

Chlorine's unique isotopic signature—


 (75.78%) and 

(24.22%)—provides a "fingerprint" that, when resolved correctly, answers these questions with mathematical certainty.

Part 2: Comparative Analysis of Analytical Methodologies

The following table contrasts the industry-standard HR-IPA (utilizing Orbitrap or Q-TOF technology) against lower-resolution alternatives and orthogonal spectroscopic methods.

Table 1: Performance Matrix for Chlorinated Naphthyridine Analysis
FeatureHigh-Resolution Isotope Pattern Analysis (HR-IPA) Nominal Mass MS (Low-Res) NMR Spectroscopy (

)
Primary Technology Orbitrap, Q-TOF, FT-ICRSingle/Triple Quadrupole (QqQ)400-800 MHz NMR
Mass Accuracy < 5 ppm (Exact Mass)± 0.5 Da (Unit Resolution)N/A
Isotope Fidelity Resolves fine structure; matches theoretical distribution with <2% error.Detects envelope but merges isobaric interferences.N/A (Indirect detection via coupling).
Sensitivity High (femtomole range).Medium-High.Low (requires mg quantities).
Throughput High (LC-MS compatible).[1]High (LC-MS compatible).[1]Low (offline analysis).
Specific Utility Definitive confirmation of formula and Cl count; metabolite ID.Routine reaction monitoring; "Quick & Dirty" check.Determining regio-chemistry (where the Cl is attached).
Expert Insight: The "Mass Defect" Advantage

While Nominal Mass MS can show you a peak at m/z 300 and 302 (suggesting one Chlorine), it cannot distinguish between a chlorinated naphthyridine and a non-halogenated impurity with a similar nominal mass (e.g., an oxidized byproduct).

HR-IPA leverages the negative mass defect of Chlorine.

  • 
     exact mass: 34.96885 Da (Defect: -0.03115)
    
  • 
     exact mass: 1.00783 Da (Defect: +0.00783)
    

A chlorinated compound will have a significantly lower exact mass than a hydrocarbon-only impurity of the same nominal weight. HR-IPA detects this shift, providing a self-validating confirmation mechanism [2].

Part 3: Technical Deep Dive – The Physics of the Pattern

To accurately interpret the mass spectrum of a naphthyridine derivative like 4-chloro-1,8-naphthyridine , one must understand the binomial expansion that dictates the peak intensities.

The Binomial Rule

The intensity distribution


 for a cluster containing 

chlorine atoms is approximated by the expansion of

, where:
Case A: Mono-chlorinated Naphthyridine (

)
  • M (

    
    ): 
    
    
    
    relative intensity (Base Peak)
  • M+2 (

    
    ): 
    
    
    
    relative intensity
  • Observation: A distinct 3:1 doublet.[2]

Case B: Di-chlorinated Naphthyridine (

)
  • M (

    
    ): 
    
    
    
  • M+2 (

    
    ): 
    
    
    
  • M+4 (

    
    ): 
    
    
    
  • Observation: A 9:6:1 pattern.

Critical QC Check: In HR-IPA, software algorithms (e.g., Xcalibur, MassHunter) compare the measured isotope pattern against this theoretical distribution. A "Pattern Match Score" >90% is required for validation in regulated environments [3].

Part 4: Experimental Protocol

Objective: Definitive structural confirmation of N-ethyl-3-carboxy-4-chloro-1,8-naphthyridine using HR-IPA.

Sample Preparation
  • Solvent: Dissolve 0.1 mg of the solid analyte in 1 mL of LC-MS grade Methanol.

  • Dilution: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v). Final concentration ~1 µg/mL.

    • Why? High concentrations cause detector saturation, distorting isotopic ratios and ruining the quantitative accuracy of the pattern.

LC-MS Acquisition Parameters (Orbitrap Exploris / Q-TOF)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Note: Naphthyridines protonate easily at the pyridine nitrogens (

      
      ).
      
  • Resolution: Set to 60,000 or 120,000 (FWHM) at m/z 200.

    • Reasoning: High resolution is needed to separate the

      
       peak from potential 
      
      
      
      or
      
      
      interferences if sulfur/carbon counts are high.
  • Scan Range: m/z 100–1000 (Full Scan).

  • AGC Target (Orbitrap):

    
    . Avoid overfilling the trap to prevent space-charge effects which skew mass accuracy.
    
Data Processing Workflow
  • Extract Ion Chromatogram (XIC): Extract the theoretical exact mass of the

    
     ion (e.g., m/z 249.0425) with a 5 ppm window.
    
  • Isotope Pattern Generation: Select the apex of the chromatographic peak.

  • Deconvolution: Apply the "Isotope Pattern Match" algorithm.

    • Pass Criteria: Mass Error < 3 ppm; Isotope Intensity Deviation < 10%.

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for confirming a chlorinated naphthyridine structure.

G cluster_legend Legend Start Crude Naphthyridine Reaction Mixture LCMS LC-HRMS Analysis (ESI+, Full Scan) Start->LCMS PeakDetect Peak Detection (Target m/z) LCMS->PeakDetect IsotopeCheck Isotope Pattern Analysis (M vs M+2 Intensity) PeakDetect->IsotopeCheck Match3to1 Pattern ~3:1 (Mono-Cl) IsotopeCheck->Match3to1 Matches R-Cl Match9to6 Pattern ~9:6:1 (Di-Cl) IsotopeCheck->Match9to6 Matches R-Cl2 NoMatch Pattern Deviates (>10% Error) IsotopeCheck->NoMatch Distorted MassDefect Check Mass Defect (Exact Mass < 5ppm) Match3to1->MassDefect Match9to6->MassDefect Reject REJECT Impurity/Interference NoMatch->Reject Confirm CONFIRMED Chlorinated Product MassDefect->Confirm Pass MassDefect->Reject Fail key1 Action Step key2 Decision Node key3 Outcome

Figure 1: Analytical workflow for validating chlorinated naphthyridine structures using HR-IPA logic.

References

  • Litvic, M. et al. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (PMC). Available at: [Link]

  • Biocompare Editorial Team. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. Available at: [Link]

  • Guitton, Y. et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry (ACS). Available at: [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns. Chemistry Steps. Available at: [Link]

Sources

Comparative Spectroscopic Guide: Tetrahydro-2,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Tetrahydro-2,7-naphthyridine (1,2,3,4-tetrahydro-2,7-naphthyridine) is a critical bicyclic scaffold in medicinal chemistry, distinct from its fully aromatic parent (2,7-naphthyridine) and its carbocyclic analog (tetrahydroisoquinoline).[1][2][3] It serves as a pharmacophore in kinase inhibitors, GPCR ligands, and antibacterial agents.

This guide provides an objective technical comparison of the UV-Vis spectral performance of tetrahydro-2,7-naphthyridine derivatives against key alternatives. Unlike standard datasheets, this analysis focuses on the electronic transitions governed by the pyridine core and the hypsochromic effects of hydrogenation, providing researchers with the causal logic needed for precise characterization and purity assessment.

Mechanistic Analysis: The Chromophore Logic

To interpret the UV-Vis spectrum of this scaffold, one must deconstruct its electronic structure.

  • The Chromophore: In 1,2,3,4-tetrahydro-2,7-naphthyridine, the "left" ring is saturated (piperidine-like), acting only as an auxochrome.[2] The "right" ring remains aromatic (pyridine-like).[2] Therefore, the UV spectrum is dominated by the pyridine

    
     transitions , typically centered around 260–270 nm.
    
  • The "Broken" Conjugation: Comparison with the fully aromatic 2,7-naphthyridine reveals a massive spectral shift.[2] The aromatic parent possesses a fully conjugated 10-

    
     electron system, absorbing at longer wavelengths (
    
    
    
    nm).[2] Hydrogenation of the 1,2,3,4-positions breaks this conjugation, resulting in a significant blue shift (hypsochromic shift) .
Comparative Spectral Data

The following table contrasts the optical properties of the tetrahydro- scaffold with its primary structural relatives.

Feature1,2,3,4-Tetrahydro-2,7-naphthyridine 2,7-Naphthyridine (Fully Aromatic) 1,2,3,4-Tetrahydroisoquinoline
Primary

260 – 270 nm 300 – 320 nm 260 – 270 nm
Secondary Band ~210 nm (strong)~250 nm~210 nm
Electronic Transition Pyridine

Naphthalene-like

Benzene

Extinction Coeff.[2] (

)
Moderate (~3,000 - 5,000

)
High (>10,000

)
Moderate (~1,000 - 3,000

)
pH Sensitivity High (Pyridine N protonation)ModerateLow (Aniline-like N only)
Visual Appearance Colorless / Pale Yellow OilBeige / Yellow SolidColorless Oil

Critical Insight for Researchers: If your synthesized tetrahydro-2,7-naphthyridine sample shows strong absorption >300 nm, it is likely contaminated with the fully aromatic oxidized precursor or has oxidized upon storage.[2]

Experimental Protocol: Self-Validating Spectral Acquisition

This protocol is designed to eliminate common artifacts arising from the basicity of the naphthyridine nitrogen.[2]

Reagents & Equipment[2][4][5][6]
  • Solvent: HPLC-grade Methanol (MeOH) or 0.1 M HCl (for protonated species). Avoid Acetone or DMF due to UV cutoff interference.

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Glass/Plastic absorbs UV <300 nm and must be avoided.

Step-by-Step Workflow
  • Baseline Correction (The Zero Point):

    • Fill two cuvettes with pure MeOH.

    • Run a baseline scan (200–800 nm).[2]

    • Validation: Absorbance should be < 0.005 AU across the range.

  • Sample Preparation (Gravimetric Dilution):

    • Weigh ~2.0 mg of the tetrahydro-2,7-naphthyridine derivative.[2]

    • Dissolve in 10 mL MeOH (Stock Solution A, ~1 mM).

    • Dilute 100

      
      L of Stock A into 2.9 mL MeOH (Working Solution B, ~33 
      
      
      
      M).
    • Why? This concentration typically yields an absorbance of 0.5–1.0 AU, the linear dynamic range of most detectors (Beer-Lambert Law).

  • Acquisition & pH Check:

    • Scan Working Solution B from 200 to 400 nm.[2]

    • The Acid Shift Test: Add 1 drop of 1 M HCl to the cuvette and rescan.

    • Observation: The

      
       should shift (typically bathochromic shift of +5-10 nm) and intensity change due to protonation of the pyridine nitrogen. This confirms the presence of the basic pyridine core.
      

Visualizations

Diagram 1: Structural Impact on Electronic Transitions

This diagram illustrates the logical flow of how structural modifications (hydrogenation vs. oxidation) dictate the observed spectral window.

SpectralLogic Precursor Fully Aromatic 2,7-Naphthyridine Process Hydrogenation (Reduction) Precursor->Process Breaks Conjugation Product 1,2,3,4-Tetrahydro- 2,7-Naphthyridine Process->Product Spectrum Spectrum: Blue Shifted (λmax ~265 nm) Product->Spectrum Pyridine Chromophore Dominates Contaminant Oxidation (Storage) Product->Contaminant Air Exposure Contaminant->Precursor Re-aromatization

Caption: Logical flow showing how hydrogenation breaks the 10-


 system, shifting absorption from UVA (300nm+) to UVC/B (~265nm).
Diagram 2: Experimental Validation Workflow

A self-validating loop to ensure data integrity during characterization.[2]

ValidationWorkflow Start Start: Sample Preparation Solvent Dissolve in MeOH (Avoid Acetone) Start->Solvent Scan1 Scan 200-400 nm (Neutral State) Solvent->Scan1 Check Check λmax Scan1->Check Valid λmax ~260-270 nm (Pyridine-like) Check->Valid Matches Invalid λmax > 300 nm (Aromatic impurity) Check->Invalid Red Shifted AcidTest Add 1 drop HCl (Protonation) Valid->AcidTest Shift Observe Spectral Shift (Confirms Basic N) AcidTest->Shift

Caption: Step-by-step decision tree for validating the identity of tetrahydro-2,7-naphthyridine via UV-Vis.

References

  • PubChem. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | C8H11ClN2.[2][4] National Library of Medicine.[2] Available at: [Link][2]

  • Maliszewski, B. et al. (2025).[2][5] Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. MDPI.[2] Available at: [Link][2]

  • Royal Society of Chemistry. Unexpected synthesis and emission of novel 2,7-naphthyridine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link][2]

Sources

Technical Guide: Validating Purity of Naphthyridine Building Blocks Using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthyridines (diaza-naphthalenes) are privileged scaffolds in medicinal chemistry, serving as the core for diverse kinase inhibitors, antibacterial agents (e.g., nalidixic acid derivatives), and supramolecular ligands. However, their validation presents a distinct analytical challenge: structural isomerism . The co-existence of 1,5-, 1,6-, and 1,8-naphthyridine isomers—often indistinguishable by standard C18 HPLC or low-field NMR—can lead to disastrous downstream failures in Structure-Activity Relationship (SAR) studies.

This guide outlines a robust, self-validating LC-MS workflow designed specifically to resolve naphthyridine isomers and quantify purity with high specificity. We move beyond the standard "generic gradient" approach, advocating for Fluorophenyl (PFP) stationary phases and specific pH control to validate these complex building blocks.

The Challenge: Why Standard Methods Fail

Naphthyridines are weak bases (pKa ~3–5) with high polarity and significant pi-electron density. Standard purity assays often fail due to three factors:

  • Isomeric Co-elution: 1,5- and 1,8-naphthyridines often co-elute on C18 columns due to identical hydrophobicity (logP).

  • Peak Tailing: Interaction between the basic nitrogens and residual silanols on silica columns causes severe tailing, masking trace impurities.

  • UV Homogeneity: Isomers typically share identical UV chromophores, making PDA (Photodiode Array) purity checks deceptive.

Comparative Analysis of Detection Methods

The following table contrasts LC-MS with traditional alternatives for naphthyridine validation.

FeatureLC-MS (Recommended) 1H NMR HPLC-UV (Standalone) GC-MS
Primary Utility Purity (%) & Impurity IDStructural IdentityPurity (%)Volatile Impurities
Isomer Resolution High (with PFP phases)Medium (requires high field)Low (co-elution risk)Medium
Sensitivity High (ng range)Low (>5% impurity needed)MediumHigh
Sample Recovery No (unless prep-scale)YesNoNo
Limitation Requires specific column selectionOverlapping signals in aromatic regionCannot confirm ID of peaksThermal instability risk

Deep Dive: The LC-MS Methodology

To validate naphthyridine purity, we must employ orthogonal selectivity . We replace the hydrophobic interaction mechanism of C18 with the multi-mode mechanisms of Pentafluorophenyl (PFP) phases.

Stationary Phase Selection: The PFP Advantage

Standard Alkyl (C18) phases rely on hydrophobic interaction. Naphthyridine isomers have nearly identical hydrophobicity, leading to poor resolution.

Recommendation: Use a Pentafluorophenyl (PFP) or Biphenyl core-shell column.

  • Mechanism: PFP phases are electron-deficient. They interact with the electron-rich pi-system of the naphthyridine rings (pi-pi interaction).

  • Shape Selectivity: The rigid PFP ring discriminates between the spatial arrangement of nitrogen atoms (1,5 vs 1,8), providing separation where C18 fails.

Mobile Phase & pH Strategy

Naphthyridines are basic.

  • Acidic Conditions (0.1% Formic Acid): Protonates the nitrogens. On a C18 column, this usually leads to early elution and tailing. However, on a PFP column , the protonated base interacts strongly with the electronegative fluorine atoms and the pi-system, often increasing retention and improving peak shape.

Mass Spectrometry Settings
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Scan Mode: Full Scan (m/z 100–1000) for purity; SIM (Selected Ion Monitoring) for known byproducts.

  • Adducts: Expect [M+H]+. Note that naphthyridines avidly chelate metals; ensure system is passivated to avoid [M+Na]+ or [M+Fe]+ confusion.

Validated Experimental Protocol

This protocol is compliant with ICH Q2(R2) principles for specificity and linearity.

Reagents and Equipment[2]
  • Instrument: UHPLC coupled to Q-TOF or Single Quad MS.

  • Column: Kinetex F5 (PFP) or Raptor FluoroPhenyl, 2.1 x 100 mm, 1.7 µm or 2.7 µm.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA).

Step-by-Step Workflow

Step 1: Sample Preparation

  • Dissolve 1 mg of naphthyridine building block in 1 mL of 50:50 Water:ACN.

  • Sonicate for 5 minutes.

  • Filter through a 0.2 µm PTFE filter (Nylon can bind some heterocycles).

Step 2: Chromatographic Method

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Mobile Phase A: Water + 0.1% FA

  • Mobile Phase B: Acetonitrile + 0.1% FA

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

Step 3: Data Analysis (The "Self-Validating" Check)

  • Extract Ion Chromatogram (EIC): Plot the m/z of the expected parent.

  • UV Purity: Integrate PDA chromatogram (210–400 nm). Purity must be >95% (or >98% for GMP).

  • Isomer Check: Look for "shoulders" or split peaks in the EIC. If observed, calculate the Resolution (Rs). An Rs < 1.5 indicates co-eluting isomers requiring a shallower gradient.

Visualizing the Validation Logic

Diagram 1: The Purity Decision Tree

This workflow illustrates the decision-making process when analyzing crude naphthyridine material.

ValidationWorkflow Start Crude Naphthyridine Sample Prep Sample Prep (0.1 mg/mL in 50:50 ACN:H2O) Start->Prep LCMS LC-MS Analysis (PFP Column, ESI+) Prep->LCMS Check1 Check 1: Mass Match? ([M+H]+ observed) LCMS->Check1 Check2 Check 2: Single Peak? (UV & EIC) Check1->Check2 Yes Fail_ID FAIL: Wrong Structure Check1->Fail_ID No NMR Secondary Check: 1H NMR (Isomer ID) Check2->NMR Single Peak Fail_Pur FAIL: Repurify (Prep HPLC) Check2->Fail_Pur Multiple Peaks Pass PASS: Release for Synthesis NMR->Pass Structure Confirmed NMR->Fail_Pur Isomer Mixture Detected

Caption: Figure 1. Decision tree for validating naphthyridine building blocks. Note the requirement for both LC-MS (purity) and NMR (structural identity) to rule out isomeric mixtures.

Diagram 2: Mechanism of Separation (PFP vs C18)

Why PFP succeeds where C18 fails for naphthyridine isomers.

PFP_Mechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP (Fluorophenyl) Interaction C18 Alkyl Chain (Hydrophobic) Naph1 Naphthyridine Isomer A C18->Naph1 Weak (Hydrophobic only) Naph2 Naphthyridine Isomer B C18->Naph2 Weak (Identical LogP) PFP PFP Ring (Electron Deficient) Naph3 Naphthyridine Isomer A PFP->Naph3 Pi-Pi Stacking + Dipole Naph4 Naphthyridine Isomer B PFP->Naph4 Steric Discrimination

Caption: Figure 2. Mechanistic comparison. PFP phases utilize pi-pi and dipole interactions to resolve isomers that have identical hydrophobicity (LogP).

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. [Link]

  • Shimadzu. (2020). Analysis of Impurities in Pharmaceuticals Using LCMS-9030. [Link]

Sources

Reference standards for 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Reference Standards: 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in Drug Discovery

Executive Summary

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a critical heterocyclic scaffold utilized in the synthesis of kinase inhibitors (e.g., RET, EGFR) and GPCR ligands. Its structural duality—comprising a basic secondary amine (tetrahydropyridine ring) and an electrophilic aromatic halide (pyridine ring)—makes it a versatile "handle" for fragment-based drug design.

However, the quality of this intermediate varies drastically between "Synthesis Grade" reagents and "Certified Reference Standards" (CRS). This guide objectively compares these grades, establishing why a CRS is non-negotiable for analytical method validation and late-stage lead optimization, and provides the experimental protocols to prove it.

Part 1: Technical Profile & Critical Quality Attributes (CQAs)

To understand the necessity of a reference standard, we must first define the molecule's inherent instability and impurity profile.

AttributeSpecificationTechnical Insight
Chemical Name 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridineThe "5-Chloro" position is the electrophilic site for SNAr reactions; the N-2 position is the nucleophilic site.
Molecular Weight ~168.62 g/mol (Free Base)Often supplied as HCl or TFA salt to prevent oxidation.
Key CQA: Regioisomerism Must be >99.5% isomerically pureRisk: Synthesis often yields trace amounts of 6-chloro or 8-chloro isomers, which have identical masses but vastly different biological activities.
Key CQA: Oxidation N-oxide impurities <0.1%The secondary amine (N-2) is prone to oxidation to the N-oxide or dehydrogenation to the fully aromatic naphthyridine upon air exposure.

Part 2: Comparative Analysis of Alternatives

This section compares the performance of the Certified Reference Standard (CRS) against common alternatives used in laboratory settings.

Comparison A: Certified Reference Standard vs. Synthesis Grade Reagent

Hypothesis: Using a 95% "Synthesis Grade" building block for biological assay calibration introduces a >10% error margin due to salt-form ambiguity and isomeric impurities.

FeatureAlternative 1: Synthesis Grade (95%) Recommended: Reference Standard (>99.5%) Impact on Data
Purity Determination Area% by HPLC (UV only)Mass Balance (HPLC + TGA + ROI + Residual Solvents)High Risk: UV purity ignores inorganic salts and solvents, leading to incorrect molar dosing in IC50 assays.
Isomeric Purity Often contains 1–3% regioisomersQuantified by qNMR and chiral/achiral HPLCHigh Risk: Regioisomers may act as "pan-assay interference compounds" (PAINS) or false positives.
Salt Stoichiometry Variable (e.g., 1.0 to 1.5 HCl)Exact Counter-ion Quantification (IC)High Risk: Incorrect molecular weight calculations lead to systematic concentration errors.
Comparison B: Free Base vs. Hydrochloride Salt

Hypothesis: The Free Base form is unsuitable as a primary reference standard due to oxidative instability.

  • Free Base:

    • Pros: Direct solubility in organic solvents for coupling reactions.

    • Cons: Rapidly absorbs CO₂ (carbamate formation) and oxidizes to the imine/aromatic species. Shelf-life < 3 months at 4°C.

  • Hydrochloride Salt (Recommended Standard):

    • Pros: Crystalline lattice stabilizes the secondary amine. Non-hygroscopic if properly crystallized. Shelf-life > 2 years.

    • Cons: Requires conversion to free base in situ for some nucleophilic substitutions.

Part 3: Experimental Protocols

The following protocols are designed to validate the quality of the reference standard and distinguish it from lower-grade alternatives.

Protocol 1: Orthogonal Purity Determination (HPLC-UV-MS)

Objective: To separate the 5-chloro target from potential 6-chloro or 8-chloro regioisomers and oxidative degradants.

Methodology:

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm). Why: The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic amines (N-2 position) at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

  • Mass Spec: ESI+ mode. Look for m/z 169 (M+H).

Acceptance Criteria:

  • Main peak retention time stability: RSD < 0.5%.

  • Resolution (Rs) between 5-Cl and nearest isomer > 2.0.

  • No single impurity > 0.1%.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To demonstrate the stability superiority of the HCl salt Reference Standard over the Free Base.

  • Preparation: Dissolve 1 mg/mL of Free Base and HCl Salt in MeOH.

  • Stress Conditions:

    • Oxidative: Add 3% H₂O₂, incubate at RT for 4 hours.

    • Thermal: Heat at 60°C for 24 hours.

  • Analysis: Inject onto the HPLC method from Protocol 1.

  • Result Interpretation: The Reference Standard (HCl) should show <2% degradation. The Free Base typically shows >10% conversion to the N-oxide (+16 amu) or fully aromatic naphthyridine (-4 amu).

Part 4: Visualization of Workflows

Diagram 1: The "Isomeric Challenge" in Naphthyridine Synthesis

This diagram illustrates why a Reference Standard is chemically necessary. The synthesis of the core often leads to a mixture of chlorides, which must be chromatographically resolved.

IsomerLogic Precursor 2,7-Naphthyridin-1(2H)-one Precursor Chlorination Chlorination Step (POCl3 / PCl5) Precursor->Chlorination CrudeMix Crude Mixture: Regioisomers Formed Chlorination->CrudeMix Isomer5 5-Chloro Isomer (Target) CrudeMix->Isomer5 Major Product Isomer8 8-Chloro Isomer (Impurity) CrudeMix->Isomer8 Side Reaction Isomer1 1-Chloro Isomer (Impurity) CrudeMix->Isomer1 Side Reaction RefStd Certified Reference Standard (Purified & Characterized) Isomer5->RefStd Prep HPLC Purification Validation Assay Validation (Specific Retention Time) Isomer8->Validation Separated RefStd->Validation Defines RT

Caption: Figure 1. The synthesis pathway highlights the generation of regioisomers. The Reference Standard is essential to define the retention time (RT) of the 5-Chloro isomer, ensuring it is distinguished from the 8-Chloro or 1-Chloro impurities during QC.

Diagram 2: Reference Standard Qualification Workflow

A self-validating system for certifying the material.

QualificationWorkflow cluster_Char Orthogonal Characterization Raw Crude Synthesized Material Purify Prep-HPLC (C18, Acidic) Raw->Purify Salt Salt Formation (HCl Gas/Ether) Purify->Salt HNMR 1H-NMR (Structure) Salt->HNMR LCMS LC-MS (Identity) Salt->LCMS qNMR qNMR (Absolute Purity) Salt->qNMR CoA Certificate of Analysis (Release) HNMR->CoA LCMS->CoA qNMR->CoA

Caption: Figure 2.[1][2][3] The qualification workflow ensures the Reference Standard meets the "Gold Standard" by using qNMR for absolute purity, bypassing the limitations of UV-based area normalization.

References

  • European Medicines Agency (EMA). (2006). Guideline on the Validation of Analytical Procedures. Retrieved from

  • Gozlan, Y., et al. (2014). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. PMC. Retrieved from

  • World Health Organization (WHO). (2025). General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from

  • PubChem. (2025). 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (Compound Summary).[4] Retrieved from

  • ResolveMass Laboratories. (2025). Analytical Techniques for Reference Standard Characterization.[5][6] Retrieved from

Sources

Benchmarking metabolic stability of naphthyridine scaffolds in liver microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Naphthyridine Advantage & Liability

In medicinal chemistry, naphthyridines (diaza-naphthalenes) are privileged scaffolds often employed as bioisosteres for quinolines or isoquinolines. Their ability to introduce additional hydrogen bond acceptors and lower logD makes them attractive for optimizing kinase inhibitors and antibacterial agents.

However, benchmarking their metabolic stability requires a nuanced approach. While standard Human Liver Microsome (HLM) assays effectively map Cytochrome P450 (CYP) clearance, naphthyridines possess a critical metabolic "blind spot": Aldehyde Oxidase (AO) .

This guide provides a technical roadmap for benchmarking naphthyridine stability, contrasting the 1,5-, 1,6-, and 1,8-isomers against standard alternatives, and details a self-validating protocol to ensure your in vitro data predicts in vivo reality.

Part 1: The Naphthyridine Challenge (Structure-Metabolism Relationships)

Naphthyridines are electron-deficient aromatic systems. Unlike phenyl rings, which are prone to CYP-mediated epoxidation, the naphthyridine core is resistant to direct CYP oxidation but highly susceptible to nucleophilic attack by cytosolic enzymes.

The "Microsomal Paradox"

If you run a standard HLM assay on a naphthyridine, you will often observe high stability (Low


).
  • False Confidence: You might assume the compound is stable.

  • The Reality: The compound may be rapidly cleared in vivo by Aldehyde Oxidase (AO), which resides in the cytosol , not the microsomes.

Comparative Scaffold Analysis

The following table benchmarks naphthyridine isomers against common bioisosteres based on electronic susceptibility to Phase I enzymes.

Scaffold TypeCYP450 Susceptibility (Microsomes)Aldehyde Oxidase Susceptibility (Cytosol)Metabolic "Soft Spot"
Quinoline HighModerateC2 (AO), Benzenoid ring (CYP)
1,5-Naphthyridine LowHigh C2/C6 positions (

to Nitrogen)
1,6-Naphthyridine LowVery High C2 position (highly electron-deficient)
1,8-Naphthyridine ModerateModerateC2 position; Substituents at C7
Quinoxaline LowHighC2/C3 positions

Expert Insight: 1,6-naphthyridine is notoriously unstable due to AO metabolism at the C2 position. Blocking this position with a small alkyl group (e.g., methyl) or an electron-donating group (e.g., amino) is a standard medicinal chemistry tactic to improve stability.

Part 2: Mechanistic Pathways & Visualization

To understand why standard benchmarking fails without context, we must visualize the orthogonal metabolic pathways.

Diagram 1: The Naphthyridine Metabolic Bifurcation

This diagram illustrates the competition between CYP (Microsomal) and AO (Cytosolic) pathways.

MetabolicPathways cluster_Microsome Liver Microsome (HLM) cluster_Cytosol Cytosol (Not in Microsomes) Compound Naphthyridine Scaffold (Parent) CYP CYP450 Enzymes (CYP3A4, 2D6) Compound->CYP Oxidative Attack (Electron Rich Sites) AO Aldehyde Oxidase (AOX1) Compound->AO Nucleophilic Attack (Electron Poor C2) NOxide N-Oxide Metabolite CYP->NOxide Hydroxyl Hydroxylated Metabolite (on substituents) CYP->Hydroxyl Lactam 2-Oxo Metabolite (Lactam) AO->Lactam

Caption: Figure 1. Metabolic divergence.[1] Note that standard microsomal assays (yellow box) miss the AO pathway (red box), potentially leading to underestimation of clearance.

Part 3: Validated Experimental Protocol (HLM Stability)

This protocol is designed to be self-validating by including specific markers for CYP activity.

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of naphthyridine derivatives.
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Pre-warm buffer and microsomes to 37°C.[2][3][4]

    • Prepare test compound stock (10 mM in DMSO). Dilute to 1 µM final assay concentration (0.1% DMSO final).

    • Critical Step: Prepare a "No NADPH" control to rule out chemical instability or non-CYP degradation.

  • Incubation:

    • Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound.

    • Pre-incubate for 5 mins at 37°C.

    • Initiate reaction by adding NADPH regenerating system.[5]

  • Sampling:

    • Take aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution (ACN).

  • Processing:

    • Vortex for 10 min; Centrifuge at 4,000 rpm for 20 min (4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Diagram 2: Assay Workflow

Workflow cluster_Sampling Time Course Sampling Start Start: Pre-warm Buffer & HLM (37°C) Mix Mix: HLM (0.5mg/mL) + Compound (1µM) Start->Mix Initiate Initiate: Add NADPH Mix->Initiate Sample0 T=0 min Initiate->Sample0 Sample1 T=15 min Sample0->Sample1 Quench Quench: Add ACN + Internal Std Sample0->Quench Sample2 T=60 min Sample1->Sample2 Sample1->Quench Sample2->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate Cl_int & t_1/2 Analyze->Calc

Caption: Figure 2. Standardized HLM stability workflow. Precise timing during quenching is critical for accurate half-life determination.

Part 4: Data Interpretation & Troubleshooting

Calculating Intrinsic Clearance ( )[2][3][6]

Plot the ln(% remaining) vs. time . The slope of the line is


.




Troubleshooting the "Naphthyridine Gap"

If your HLM data shows the compound is stable (


 min), but in vivo clearance is high:
  • Hypothesis: The compound is an AO substrate.[6][7]

  • Validation: Repeat the assay using S9 Fraction (which contains both microsomes and cytosol) or Cryopreserved Hepatocytes .

  • Inhibitor Check: Run the S9 assay with Hydralazine (a specific AO inhibitor). If stability recovers, AO metabolism is confirmed.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Manevski, N., et al. (2017). "Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds." Proceedings of the National Academy of Sciences (PNAS). Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

[1][2][3]

Date of Issue: March 7, 2026 CAS Number: 1393540-64-1 Chemical Class: Halogenated Heterocyclic Amine[1][2][3]

Executive Summary

5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a halogenated organic intermediate.[1][2][3][4] Under environmental regulations (RCRA/EPA), it is classified as halogenated hazardous waste .[2][3] It must never be disposed of down the drain or in regular trash.[2]

Immediate Disposal Directive:

  • Solid Waste: Segregate into "Halogenated Organic Solids."

  • Liquid Waste: Dissolve in compatible solvent and segregate into "Halogenated Organic Solvents."

  • Destruction Method: High-temperature incineration with scrubber (to neutralize HCl and NOx gases).[1][2]

Chemical Identification & Hazard Assessment

Before disposal, verify the chemical identity to ensure compatibility with the waste stream.[2][3]

PropertyData
Chemical Name 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
CAS Number 1393540-64-1
Molecular Formula C₈H₉ClN₂
Molecular Weight 168.62 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Acidity/Basicity Secondary amine (Basic); often supplied as HCl salt (Acidic)
GHS Hazard Classification (derived from structural analogs)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][5]

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][7]

  • H335: May cause respiratory irritation.[2]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent dangerous reactions in the waste drum.[2]

Compatibility Matrix
Chemical ClassCompatibility StatusAction
Halogenated Solvents (DCM, Chloroform)Compatible Preferred solvent for dissolution.[1][2][3]
Non-Halogenated Solvents (Methanol, Acetone)Compatible Acceptable, but mixture becomes "Halogenated Waste."[1][2][3]
Strong Oxidizers (Peroxides, Nitrates)INCOMPATIBLE DANGER: Risk of fire/explosion.[1][2][3] Keep separate.
Strong Acids Caution Exothermic reaction possible if compound is free base.[2]
Nitrosating Agents (Nitrites)INCOMPATIBLE DANGER: Forms carcinogenic nitrosamines (secondary amine).[1][2]

Disposal Workflow: The "Cradle-to-Grave" Protocol

This decision tree guides you from the bench to the final waste stream.

DisposalWorkflowStartStart: Waste GenerationStateCheckIs the Waste Solid or Liquid?Start->StateCheckSolidPathSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidPathLiquidPathLiquid Waste(Mother liquor, reaction mixture)StateCheck->LiquidPathSolidContainerPlace in Wide-Mouth JarLabel: 'Hazardous Waste - Solid - Toxic'SolidPath->SolidContainerLiquidSolventCheckDoes it contain Halogens?(DCM, Chloroform, or the compound itself)LiquidPath->LiquidSolventCheckTaggingAttach Hazardous Waste TagList: '5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine'SolidContainer->TaggingHaloStreamSegregate to:HALOGENATED WASTE STREAMLiquidSolventCheck->HaloStreamYes (Compound contains Cl)HaloStream->TaggingPickupSchedule EHS Pickup(Incineration)Tagging->Pickup

Figure 1: Decision logic for segregating 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine waste.

Step-by-Step Procedure
Scenario A: Disposing of Pure Solid (Expired/Unused)
  • Containment: Transfer the solid into a clear, chemically compatible wide-mouth jar (HDPE or Glass).

  • Labeling: Apply a hazardous waste label immediately.[2]

    • Constituents: Write the full chemical name. Do not use abbreviations like "Naphthyridine analog."

    • Hazard Checkbox: Check "Toxic" and "Irritant."[2]

  • Storage: Close the lid tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Solvent Assessment: Since the molecule contains Chlorine, the entire mixture defaults to the Halogenated Waste stream, regardless of the solvent used (e.g., even if dissolved in Methanol).[2][3]

  • Collection: Pour into the "Halogenated Solvent Waste" carboy (typically red or yellow safety cans).

  • Rinsing: Triple-rinse the original flask with a small amount of Dichloromethane (DCM) or Acetone.[1][2] Add the rinsate to the same waste carboy.

  • Logging: Record the volume and estimated concentration on the waste log sheet attached to the carboy.

Emergency Spill Response

PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1][2][3] Use a P95/N95 dust mask if powder is dispersed.

  • Isolate: Evacuate the immediate area and mark the spill zone.[2]

  • Contain:

    • Solid Spill: Gently cover with wet paper towels to prevent dust generation.[2] Scoop up into a waste container.

    • Liquid Spill: Surround with absorbent pads or vermiculite.[2]

  • Decontaminate: Clean the surface with a soap/water solution.[2] Collect all cleanup materials (pads, gloves) as Hazardous Solid Waste .[2][3]

  • Report: Notify your facility's Chemical Hygiene Officer (CHO).[2]

Regulatory Classification (RCRA)

While this specific intermediate may not have a dedicated "U" or "P" list code, it falls under the characteristic of Toxicity and Halogenated Organic Compounds .[2][3]

  • Waste Code: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), use code F002 .[1][2][3]

  • General Classification: Halogenated Organic Waste (requires high-temperature incineration).[1][2]

References

  • PubChem. (2025).[2] 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (Analog Structure & Safety). National Library of Medicine. [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • US EPA. (2024). Hazardous Waste Generators: Categories and Requirements. United States Environmental Protection Agency.[8] [Link]

  • ChemSrc. (2024).[2] CAS 1393540-64-1 Entry. [Link][1][2][3][4]

A Senior Application Scientist's Guide to Handling 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment & Risk Mitigation

While a comprehensive toxicological profile for 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is not extensively documented in publicly available literature, its structure necessitates handling it as a substance with potential hazards. The presence of a chlorinated aromatic system and a tetrahydro-naphthyridine core suggests potential for skin, eye, and respiratory irritation, as well as possible acute toxicity if ingested or inhaled.[1][2][3][4][5][6] Prudent practice dictates treating it with the same level of caution as related compounds for which data is available.

Table 1: Potential Hazard Profile

Hazard ClassificationDescriptionRationale / Based on Analogy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][6][7]Naphthyridine and chlorinated heterocyclic compounds often exhibit this hazard profile.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][8]A common property for many functionalized amine and chlorinated compounds.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][8]The chemical nature suggests it can be damaging to sensitive eye tissues.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]Fine powders and volatile compounds can easily irritate the respiratory tract.
Carcinogenicity/Mutagenicity Suspected of causing genetic defects or cancer.While not confirmed for this specific molecule, some related pyridoindole compounds are classified as possibly carcinogenic to humans (IARC Group 2B), warranting a high degree of caution.[9]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The causality behind these selections is to create redundant barriers against exposure via inhalation, dermal contact, and ocular routes.

  • Respiratory Protection : All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][9] For emergency situations or spill cleanup where concentrations may be high, a full-face respirator with cartridges appropriate for organic vapors and particulates (such as an ABEK-P2/P3 type) is required.[9]

  • Eye and Face Protection : Tightly fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][7][8][10] When handling larger quantities or during procedures with a significant splash risk, the use of a full-face shield in conjunction with goggles is required to protect the entire face.[11]

  • Skin and Body Protection :

    • Gloves : Double-gloving with chemically resistant nitrile gloves is the minimum requirement.[9] Gloves must be inspected for pinholes or tears before use. The outer glove should be removed and disposed of immediately upon contamination, with the inner glove providing temporary protection until a new outer glove can be donned. Always use the proper glove removal technique to avoid skin contact.

    • Lab Coat/Suit : A flame-resistant lab coat, fully buttoned, is required for all procedures. For operations involving larger quantities (>5g) or with a heightened risk of spillage, a disposable chemical-resistant suit (e.g., Tychem) provides superior protection.[9][12]

    • Footwear : Fully enclosed, chemical-resistant shoes are mandatory.[9]

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.

  • Preparation (Pre-Operation) :

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Cover the work surface of the fume hood with disposable, absorbent bench paper. This simplifies cleanup and contains minor spills.[9]

    • Assemble all necessary glassware, reagents, and equipment (spatulas, weighing boats, etc.) within the fume hood before introducing the compound.

    • Don all required PPE as specified in Section 2.

  • Execution (Handling the Compound) :

    • Weighing : Perform all weighing operations within the fume hood. Use a dedicated spatula and a tared weighing vessel. Do not remove the compound from the hood for weighing.

    • Transfer : To minimize the generation of airborne dust, carefully transfer the solid. If creating a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.

    • Handling Solutions : All solutions containing the compound must be treated with the same level of precaution as the solid. Keep containers tightly closed when not in use.[10][12][13]

  • Post-Operation & Decontamination :

    • Equipment Cleaning : Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), performing the cleaning within the fume hood.

    • Work Surface : Wipe down the work surface of the fume hood with the same solvent. Dispose of the contaminated bench paper as solid hazardous waste.

    • PPE Removal : Carefully remove PPE in the correct order (outer gloves, suit/lab coat, face shield, goggles, inner gloves) to avoid cross-contamination.

    • Hygiene : Wash hands thoroughly with soap and water immediately after removing PPE.[8]

Safe Handling Workflow Diagram

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination cluster_final 4. Final Steps prep1 Verify Fume Hood prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh Solid prep4->handle1 Begin Work handle2 Transfer / Dissolve handle1->handle2 clean1 Clean Equipment handle2->clean1 Work Complete clean2 Wipe Surfaces clean1->clean2 clean3 Dispose of Waste clean2->clean3 final1 Remove PPE clean3->final1 Area Clear final2 Wash Hands final1->final2

Caption: Workflow for handling 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.

Spill and Disposal Plan

Emergency Spill Procedures

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Isolate : Restrict access to the area.

  • Protect : Don appropriate PPE, including respiratory protection.[3][12]

  • Contain : For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[12]

  • Collect : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10][12]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent.

Waste Disposal Directive

Proper disposal is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.

  • Solid Waste : All contaminated materials, including gloves, bench paper, weighing boats, and absorbed spill cleanup material, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinsates from cleaning must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[9] Do not dispose of this material down the drain.[12][14]

  • Empty Containers : If the chemical is not on an "Acutely Hazardous Waste" list, the container should be triple-rinsed with a suitable solvent.[15] The rinsate must be collected and disposed of as hazardous liquid waste.[15] After rinsing and air-drying in a fume hood, deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines.[15] If unable to safely rinse, the container must be disposed of as hazardous waste.

Adherence to these protocols is essential for maintaining a safe laboratory environment. When in doubt, always opt for a higher level of protection and consult your institution's Environmental Health & Safety (EH&S) department.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • ChemicalBook. (2026, January 17). 1,8-Naphthyridine - Safety Data Sheet.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2019, September 30). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride Safety Data Sheet.
  • Chlorine Technical Services South Africa. (n.d.). Protective clothing and equipment.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET 1,8-Naphthyridine-2-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride.
  • Texas Department of Insurance. (n.d.). Chlorine Safety.
  • Capot Chemical. (2026, March 1). MSDS of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.
  • Sigma-Aldrich. (n.d.). 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine,hydrochloride.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
  • University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.